Technical Documentation Center

5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione
  • CAS: 17216-65-8

Core Science & Biosynthesis

Foundational

5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione: A Strategic Synthon for Ketene Generation and Heterocycle Synthesis

Topic: 5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 17216-65-8) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 5-Ethyl-2,2-dimethyl-1,3-d...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 17216-65-8) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 17216-65-8), commonly known as 5-ethyl Meldrum's acid , represents a critical subclass of cyclic 1,3-dicarbonyl compounds used in advanced organic synthesis. Unlike its parent compound, Meldrum's acid, the 5-ethyl derivative possesses a pre-installed alkyl handle while retaining the high acidity (pKa ~5) and unique thermolytic instability that defines the family.

For drug development professionals, this molecule serves two primary functions:

  • Controlled Ketene Precursor: It acts as a "masked" form of ethyl ketene (1-buten-1-one), allowing for the generation of this highly reactive intermediate under neutral, thermal conditions without the use of base or corrosive acid chlorides.

  • C3 Synthon: It functions as a versatile building block for constructing complex heterocycles, including pyrimidines and pyridines, and for accessing

    
    -keto esters and amides via nucleophilic ring opening.
    

This guide details the validated synthesis, reactivity profile, and application protocols for 5-ethyl Meldrum's acid, emphasizing the avoidance of common synthetic pitfalls such as dialkylation.

Chemical Identity & Physical Properties[1][2][3][4][5]

PropertyData
Chemical Name 5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione
CAS Number 17216-65-8
Synonyms 5-Ethyl Meldrum's Acid; Isopropylidene ethylmalonate
Molecular Formula C

H

O

Molecular Weight 172.18 g/mol
Appearance White to off-white crystalline solid
Melting Point 52–53 °C [1]
Solubility Soluble in MeOH, EtOH, CH

Cl

, THF; sparingly soluble in water
Acidity (pKa) ~5 (estimated, comparable to Meldrum's acid)

Synthesis & Preparation: The Reductive Alkylation Protocol[8]

The Challenge: Direct alkylation of Meldrum's acid with ethyl halides (EtX) and base is mechanistically fraught with difficulty. The mono-alkylated product is more acidic than the starting material, leading to rapid deprotonation and subsequent alkylation to form the diethyl derivative as the major product.

The Solution: A two-step reductive alkylation sequence is the field-validated standard for high-purity synthesis. This method isolates the mono-ethyl derivative by proceeding through an alkylidene intermediate, preventing over-alkylation.

Validated Protocol [1]
Step 1: Condensation (Formation of 1-ethoxyethylidene intermediate)

Reagents: Meldrum's acid (1.0 equiv), Triethyl orthoacetate (1.2 equiv). Solvent: Dichloromethane (DCM) or neat.

  • Dissolve Meldrum's acid in DCM under an inert atmosphere (N

    
     or Ar).
    
  • Add triethyl orthoacetate.[1][2]

  • Reflux the mixture for 24–48 hours. The reaction is driven by the elimination of ethanol.

  • Checkpoint: Monitor by TLC or NMR for the disappearance of Meldrum's acid.

  • Concentrate in vacuo to yield 5-(1-ethoxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione . This intermediate is typically used without extensive purification.[3]

Step 2: Reduction (Formation of 5-ethyl Meldrum's acid)

Reagents: Intermediate from Step 1, Sodium Borohydride (NaBH


, 1.5 equiv), Acetic Acid (AcOH).
Solvent:  AcOH / DCM mixture.
  • Dissolve the alkylidene intermediate in a mixture of DCM and acetic acid (1:4 ratio) at 0 °C.

  • Slowly add NaBH

    
     pellets or powder in portions. Caution:  Vigorous gas evolution (H
    
    
    
    ). Maintain temperature <10 °C.
  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench: Pour the reaction mixture into ice water.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from diethyl ether/hexane or ethanol to obtain pure 5-ethyl Meldrum's acid (MP: 52–53 °C).

Synthesis cluster_legend Reaction Logic MA Meldrum's Acid Inter 5-(1-Ethoxyethylidene) Intermediate MA->Inter Triethyl orthoacetate Reflux, -EtOH Prod 5-Ethyl Meldrum's Acid (CAS 17216-65-8) Inter->Prod NaBH4, AcOH Reduction desc Avoids dialkylation by using alkylidene intermediate

Figure 1: Two-step reductive alkylation pathway avoiding the dialkylation pitfall common in direct halide alkylation.

Reactivity Profile: The "Masked" Ethyl Ketene

The utility of 5-ethyl Meldrum's acid in drug discovery hinges on its ability to undergo a retro-Diels-Alder (RDA) fragmentation upon heating. This process generates ethyl ketene , a highly reactive electrophile that cannot be isolated but can be trapped in situ.

Mechanism: Thermolytic Fragmentation

At temperatures above 100 °C (typically in refluxing toluene or xylene), the dioxane ring collapses:

  • Loss of Acetone.

  • Loss of CO

    
    .
    
  • Generation of Ethyl Ketene (Et-CH=C=O).

This transient species reacts immediately with nucleophiles (Nu-H) present in the solution.

Application: Synthesis of Alpha-Substituted Carbonyls

This reactivity allows for the clean introduction of a butyryl group or alpha-ethyl ester/amide motif into complex molecules under neutral conditions.

  • With Alcohols (R-OH): Yields

    
    -ethyl esters (Ethyl butyrate derivatives).
    
  • With Amines (R-NH

    
    ):  Yields 
    
    
    
    -ethyl amides.
  • Intramolecular Trapping: Used for ring-closing reactions to form lactams or lactones.

Reactivity Start 5-Ethyl Meldrum's Acid TS Transition State (Retro-Diels-Alder) Start->TS Δ (>100°C) Ketene Ethyl Ketene [Et-CH=C=O] TS->Ketene Byprods Acetone + CO2 TS->Byprods Product Alpha-Ethyl Carbonyl (Ester/Amide) Ketene->Product + Nu-H Nu Nucleophile (Nu-H) (Alcohol, Amine, Thiol) Nu->Product

Figure 2: Thermolytic generation of Ethyl Ketene and subsequent nucleophilic trapping.

Applications in Medicinal Chemistry

Synthesis of Pyrimidine and Pyridine Scaffolds

5-Ethyl Meldrum's acid retains the C5 proton, allowing it to participate in Knoevenagel condensations with aldehydes before ring closure.

  • Reaction: Condensation with an aldehyde (R-CHO) followed by reaction with a urea or amidine.

  • Outcome: Formation of dihydropyrimidines (Biginelli-type) or pyridines with an ethyl substituent at the 5-position, a common motif for optimizing lipophilicity in drug candidates.

Prodrug Design

The ring-opening of 5-ethyl Meldrum's acid with therapeutic alcohols can be used to create ester prodrugs. The resulting


-keto acid derivative often decarboxylates to leave a simple butyrate ester, modifying the solubility and metabolic profile of the parent drug.

Safety & Handling

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Handling: Handle in a fume hood. Avoid inhalation of dust.

  • Storage: Store at 2–8 °C. Moisture sensitive; keep container tightly closed.

  • Reactivity Hazard: Evolution of CO

    
     and acetone upon heating can pressurize sealed vessels. Ensure reactions involving thermolysis are vented properly.
    

References

  • Akué-Gédu, R., El-Hafidi, H., Rigo, B., & Couturier, D. (2006). On the Synthesis of 5-Ethyl Meldrum's Acid . Journal of Heterocyclic Chemistry, 43(2), 365–369. Link

  • Chen, B. C. (1991).[4] Meldrum's Acid in Organic Synthesis . Heterocycles, 32(3), 529-597.[4] Link

  • Dumas, A. M., & Fillion, E. (2010). Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon-Carbon Bond-Forming Processes . Accounts of Chemical Research, 43(3), 440–454. Link

Sources

Exploratory

Technical Guide: Divergent Reactivity and Synthesis of Meldrum’s Acid vs. 5-Ethyl Meldrum’s Acid

Topic: Comparative Technical Analysis: Meldrum's Acid vs. 5-Ethyl Meldrum's Acid Content Type: Technical Guide / Whitepaper Audience: Synthetic Chemists, Process Development Scientists, Medicinal Chemists[1] [1] Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Technical Analysis: Meldrum's Acid vs. 5-Ethyl Meldrum's Acid Content Type: Technical Guide / Whitepaper Audience: Synthetic Chemists, Process Development Scientists, Medicinal Chemists[1]

[1]

Executive Summary

Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a privileged scaffold in organic synthesis, renowned for its anomalously high acidity (pKa ~4.[1][2][3][4][5][6]97) and rigid cyclic structure.[1] While often viewed interchangeably with its alkylated derivatives in broad reviews, the monosubstituted 5-ethyl Meldrum’s acid (5-EMA) represents a distinct chemical entity with fundamentally altered reactivity profiles.[1]

This guide addresses a common process chemistry bottleneck: the assumption that 5-EMA acts merely as a "heavier" analogue of the parent acid.[1] In reality, the introduction of the C5-ethyl group disrupts the symmetry of the molecule, eliminates one active proton, and introduces steric bulk that necessitates alternative synthetic routes.[1] This whitepaper details the physicochemical divergences, the "mono-alkylation trap," and the specific utility of 5-EMA in generating reactive ethyl ketene intermediates.[1]

Part 1: Structural & Physicochemical Divergence[1]

The core difference lies at the C5 carbon.[1][3] In the parent Meldrum's acid, C5 is a methylene (


) group flanked by two carbonyls.[1] In 5-EMA, it is a methine (

) group.[1] This substitution dictates the acidity and the available electrophilic/nucleophilic pathways.[1]
Table 1: Comparative Physicochemical Profile[1]
FeatureMeldrum's Acid (MA)5-Ethyl Meldrum's Acid (5-EMA)
Structure Cyclic 1,3-dicarbonyl (

)
Cyclic 1,3-dicarbonyl (

)
pKa (DMSO) ~4.97 (Anomalously acidic)~5.5 - 6.0 (Slightly less acidic due to alkyl EDG)
C5 Protons 2 (Double deprotonation possible)1 (Single deprotonation possible)
Electrophilicity High (Knoevenagel acceptor)Low (Sterically hindered; lacks elimination proton)
Thermolysis Product Ketene (

)
Ethyl Ketene (

)
Chirality AchiralProchiral (Racemic mixture typically)
The Acidity Anomaly

Meldrum's acid is roughly 8 orders of magnitude more acidic than acyclic dimethyl malonate (pKa ~13).[1][6] This is attributed to the rigid "boat" conformation which aligns the C5-H


 orbital with the 

orbitals of the carbonyls (orbital overlap), maximizing resonance stabilization of the enolate.[1]
  • Impact on 5-EMA: The ethyl group introduces steric strain and electron-donating inductive effects (+I), which slightly destabilize the enolate anion compared to the parent, raising the pKa.[1] However, it remains significantly more acidic than acyclic counterparts, allowing for facile deprotonation by weak bases (e.g., pyridine, acetate).[1]

Part 2: Synthetic Pathways – The "Mono-Alkylation Trap"[1]

A critical error in process development is attempting to synthesize 5-EMA via direct alkylation of Meldrum's acid with ethyl iodide.[1]

The Problem: The pKa of the mono-alkylated product (5-EMA) is similar to the starting material. As the reaction proceeds, the remaining base deprotonates the newly formed 5-EMA, leading to rapid dialkylation (5,5-diethyl Meldrum's acid).[1] Isolating pure 5-EMA from this mixture is low-yielding and chromatographically difficult.[1]

The Solution: The industry-standard protocol utilizes Reductive Alkylation .[1] This involves a Knoevenagel condensation with acetaldehyde followed by selective reduction.[1]

Protocol: Synthesis of 5-Ethyl Meldrum's Acid (Reductive Route)[1][7][8]

Reagents:

  • Meldrum's Acid (1.0 equiv)[1][2][7]

  • Acetaldehyde (1.2 equiv) or Triethyl Orthoacetate[1]

  • Reducing Agent:

    
     (Sodium Borohydride)[1][8]
    
  • Solvent: Methanol/DCM[1]

Step-by-Step Methodology:

  • Condensation: Dissolve Meldrum's acid in methanol. Add acetaldehyde (or use triethyl orthoacetate for slower release) and a catalytic base (piperidine/acetic acid).[1] Stir at RT for 2 hours.

    • Observation: Formation of yellow precipitate (Ethylidene Meldrum's acid).[1]

  • Reduction: Cool the suspension to 0°C. Slowly add

    
     (0.5 equiv) in small portions to avoid runaway exotherm.
    
    • Mechanism:[1][4][6][7][8] Hydride attacks the

      
      -carbon of the alkene.[1]
      
  • Quench & Workup: Acidify with 2N HCl to pH 2. Extract with DCM (

    
    ).[1]
    
  • Purification: Recrystallize from MeOH/Water.

    • Validation:

      
       NMR shows disappearance of alkene proton (~7-8 ppm) and appearance of ethyl triplet/quartet.[1]
      
Visualization: Synthesis Workflow

Synthesis_Workflow MA Meldrum's Acid (Starting Material) Direct Direct Alkylation (Et-I + Base) MA->Direct Avoid Reductive Reductive Alkylation (Acetaldehyde + NaBH4) MA->Reductive Preferred Route Mixture Mixture: Mono- (30%) + Di-alkyl (60%) Direct->Mixture Lack of Selectivity Intermediate Ethylidene Intermediate (Alkene) Reductive->Intermediate Condensation Product 5-Ethyl Meldrum's Acid (>90% Yield) Intermediate->Product Hydride Reduction

Figure 1: Comparison of synthetic routes. The reductive alkylation pathway avoids the competitive dialkylation issues inherent to direct alkylation.[1]

Part 3: Divergent Reactivity Profiles[1]

Once synthesized, 5-EMA behaves differently from the parent acid.[1] The absence of the second proton at C5 shuts down standard Knoevenagel condensations but opens pathways for specific nucleophilic substitutions and thermolytic rearrangements.[1]

Knoevenagel Condensation (The Limitation)[1]
  • Meldrum's Acid: Reacts with aldehydes (R-CHO) to form alkylidene derivatives (Knoevenagel products).[1] Mechanism involves deprotonation

    
     attack 
    
    
    
    elimination of water.[1]
  • 5-EMA: Cannot undergo standard Knoevenagel condensation.[1] It lacks the second proton required to eliminate the hydroxyl intermediate to form a double bond.[1]

    • Implication: 5-EMA is a "terminal" nucleophile in condensation reactions; it forms adducts but not alkenes.[1]

Thermolysis and Ketene Generation

Both compounds undergo Retro-Diels-Alder (RDA) type fragmentation upon heating (>100°C), ejecting acetone and


.[1]
  • Meldrum's Acid

    
     Ketene (
    
    
    
    ):
    The parent ketene is highly unstable and prone to dimerization.[1]
  • 5-EMA

    
     Ethyl Ketene (
    
    
    
    ):
    The substituted ketene is a versatile intermediate for [2+2] cycloadditions.[1]
    • Application: This is a primary method for synthesizing

      
      -lactams (via imine reaction) or 
      
      
      
      -ethyl esters (via alcohol trapping).[1]
Visualization: Reactivity Decision Tree

Reactivity_Tree MA Meldrum's Acid Knoevenagel Aldehyde + Base MA->Knoevenagel Thermolysis Heat (>100°C) MA->Thermolysis EMA 5-Ethyl Meldrum's Acid EMA->Knoevenagel EMA->Thermolysis Alkylidene Alkylidene MA (Michael Acceptor) Knoevenagel->Alkylidene Success Adduct Aldol Adduct (No Elimination) Knoevenagel->Adduct Stalls Ketene Ketene (CH2=C=O) Thermolysis->Ketene EtKetene Ethyl Ketene (Et-CH=C=O) Thermolysis->EtKetene Substituted Ketene

Figure 2: Divergent reactivity pathways.[1] Note that 5-EMA fails to produce Knoevenagel products but successfully generates substituted ketenes.[1]

Part 4: Applications in Drug Design

5-EMA as a Butyrate Surrogate

In medicinal chemistry, 5-EMA is frequently used to introduce a butyric acid moiety or an


-ethyl acetate fragment into a molecule while maintaining a masked acid functionality.[1]

Case Study: Synthesis of Heterocycles Reaction of 5-EMA with anilines followed by cyclization is a standard route to quinolones.[1] The ethyl group at C5 translates directly to the C3-ethyl position in the final quinolone scaffold, a common motif in antibacterial agents.[1]

Self-Validating Protocol: Ring Opening To verify the identity of 5-EMA vs MA:

  • Reflux the compound in tert-butanol.

  • MA yields Mono-tert-butyl malonate.[1]

  • 5-EMA yields Mono-tert-butyl ethyl malonate.[1]

  • Check Mass Spec: The mass difference (M+28) confirms the ethyl group integration.[1]

References

  • McNab, H. (1978).[1] "Meldrum's Acid."[1][3][4][5][6][7][8][9][10][11][12][13] Chemical Society Reviews, 7(3), 345-358.[1] Link[1]

  • Rigo, B., et al. (2006).[1] "On the Synthesis of 5-Ethyl Meldrum's Acid." Journal of Heterocyclic Chemistry, 43(2), 365-369.[1][11] Link[1]

  • Dumas, A. M., & Fillion, E. (2010).[1] "Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon-Carbon Bond-Forming Processes." Accounts of Chemical Research, 43(3), 440-454.[1] Link[1]

  • Chen, B. C., et al. (2001).[1] "Synthesis of 5-Alkyl- and 5,5-Dialkyl-Meldrum's Acids via Alkylation." Synthetic Communications, 31(24), 3769-3773.[1] Link[1]

  • Leibfarth, F. A., et al. (2012).[1][12] "Low-temperature ketene formation in materials chemistry through molecular engineering." Chemical Science, 3, 766-771.[1] Link

Sources

Foundational

The Meldrum’s Acid Anomaly: Stereoelectronic Drivers of Acidity in 5-Ethyl Meldrum’s Acid versus Dimethyl Malonate

Executive Summary: The Thermodynamic Discrepancy In the landscape of organic synthesis and drug development, the acidity of 1,3-dicarbonyl compounds dictates their utility in carbon-carbon bond-forming reactions. Dimethy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thermodynamic Discrepancy

In the landscape of organic synthesis and drug development, the acidity of 1,3-dicarbonyl compounds dictates their utility in carbon-carbon bond-forming reactions. Dimethyl malonate, a classic acyclic 1,3-diester, exhibits a pKa of approximately 12–13 in water[1]. In stark contrast, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) possesses an anomalously low pKa of ~4.97[2].

When an ethyl group is introduced at the 5-position to form 5-ethyl Meldrum's acid , the pKa shifts slightly upward to ~5.3. This minor decrease in acidity is driven by the electron-donating inductive effect (+I) of the alkyl chain and increased steric hindrance to enolate solvation. However, 5-ethyl Meldrum's acid remains nearly eight orders of magnitude more acidic than dimethyl malonate. This whitepaper dissects the stereoelectronic causality behind this phenomenon and provides a validated protocol for its empirical measurement.

Mechanistic Causality: Stereoelectronic and Orbital Interactions

The massive pKa discrepancy between these two structurally related diesters cannot be explained by simple inductive effects. Instead, it is rooted in conformational thermodynamics and orbital overlap[3].

  • Conformational Flexibility vs. Locking: Dimethyl malonate features free rotation around its C–O bonds, allowing it to adopt a thermodynamically relaxed

    
     (or 
    
    
    
    ) conformation. In this state, the lone pairs (
    
    
    ) of the ester oxygens are perfectly aligned to overlap with the anti-bonding orbitals (
    
    
    ) of the adjacent carbonyls. This resonance stabilizes the ester but quenches the electron-withdrawing power of the carbonyl groups, resulting in weak enolate stabilization.
  • The E,E Constraint: 5-ethyl Meldrum's acid is structurally locked by its 6-membered dioxane ring, forcing the ester groups into a rigid ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     conformation. In this geometry, the oxygen lone pairs are held orthogonal to the carbonyl 
    
    
    
    system. Denied this resonance stabilization, the carbonyls act as exceptionally potent electron-withdrawing groups, vastly stabilizing the conjugate base formed upon deprotonation.
  • Dipole-Dipole Destabilization: In the neutral state, the enforced ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     conformation of 5-ethyl Meldrum's acid aligns the dipoles of the two carbonyl groups parallel to each other. This creates severe electrostatic repulsion, destabilizing the neutral acid. Deprotonation relieves this strain, providing a massive thermodynamic driving force for ionization.
    

ConformationalEffects cluster_DMM Dimethyl Malonate (Acyclic) cluster_EMA 5-Ethyl Meldrum's Acid (Cyclic) DMM1 Flexible Z,Z Conformation DMM2 n_O → π* C=O Overlap DMM1->DMM2 DMM3 Weak Enolate Stabilization DMM2->DMM3 DMM4 High pKa (~13.0) DMM3->DMM4 EMA1 Rigid E,E Conformation EMA2 Orthogonal Lone Pairs EMA1->EMA2 EMA3 Strong Enolate Stabilization EMA2->EMA3 EMA4 Low pKa (~5.3) EMA3->EMA4

Stereoelectronic drivers dictating the pKa disparity between acyclic and cyclic 1,3-diesters.

Quantitative Data Comparison

The following table summarizes the core physicochemical differences governing the reactivity of these compounds.

PropertyDimethyl MalonateUnsubstituted Meldrum's Acid5-Ethyl Meldrum's Acid
Structure Type Acyclic 1,3-DiesterCyclic 1,3-Dioxane-4,6-dioneAlkyl-substituted Cyclic Diester
Preferred Conformation Flexible (

preferred)
Rigid (

locked)
Rigid (

locked)
pKa (Water) ~12.0 - 13.04.97~5.3
pKa (DMSO) ~15.97.3~7.8
Required Base for Enolization Strong (NaH, NaOMe)Weak (TEA, Pyridine)Weak (TEA, Pyridine)

Experimental Workflow: Potentiometric Determination of pKa

To empirically validate the pKa of 5-ethyl Meldrum's acid, a self-validating potentiometric titration must be employed. Because 5-ethyl Meldrum's acid possesses a lipophilic ethyl chain, its aqueous solubility is lower than the parent compound. Therefore, a cosolvent system is required to maintain a homogeneous phase without drastically altering the dielectric constant of the medium.

Step-by-Step Methodology
  • Analyte Preparation: Dissolve accurately weighed 5-ethyl Meldrum's acid in a 10% Methanol/Water (v/v) cosolvent to yield a 0.01 M solution. Causality: The 10% MeOH ensures complete dissolution of the lipophilic analog while keeping the solvent's dielectric constant close to pure water, preventing artificial pKa inflation.

  • Titrant Standardization: Standardize a 0.1 M NaOH solution against primary standard Potassium Hydrogen Phthalate (KHP) using phenolphthalein as an indicator. Causality: NaOH absorbs atmospheric

    
     to form carbonates, altering its molarity. Standardization ensures exact stoichiometric calculations.
    
  • Potentiometric Titration: Submerge a calibrated glass pH electrode into the analyte solution under constant magnetic stirring at 25.0 ± 0.1 °C. Add the standardized 0.1 M NaOH in 0.1 mL increments, recording the pH after equilibrium is reached for each addition.

  • Self-Validating Data Analysis: Do not rely on visual curve estimation. Plot the first derivative of the titration curve (

    
    ) against the volume of titrant added. The maximum peak of this derivative explicitly defines the equivalence point (
    
    
    
    ). According to the Henderson-Hasselbalch equation, the pH of the solution at exactly half the equivalence volume (
    
    
    ) is equal to the pKa of 5-ethyl Meldrum's acid.

TitrationWorkflow S1 1. Analyte Prep 0.01M 5-EMA in 10% MeOH(aq) S3 3. Potentiometric Titration (pH tracking) S1->S3 S2 2. Standardization 0.1M NaOH vs KHP S2->S3 S4 4. Data Analysis pH = pKa at V_eq/2 S3->S4

Self-validating potentiometric titration workflow for 5-ethyl Meldrum's acid pKa determination.

Synthetic Implications in Drug Development

Understanding this ~8-order-of-magnitude difference in acidity is critical for process chemists. The deprotonation of dimethyl malonate requires harsh, strongly basic conditions (e.g., sodium hydride or alkoxides)[1], which can easily trigger epimerization, ester hydrolysis, or degradation of sensitive functional groups in complex Active Pharmaceutical Ingredients (APIs).

Conversely, the hyper-acidity of 5-ethyl Meldrum's acid allows it to be quantitatively enolized by mild amine bases like triethylamine or pyridine. This enables highly selective late-stage functionalizations—such as Knoevenagel condensations or Michael additions—under exceptionally mild conditions, thereby preserving the stereochemical and structural integrity of advanced drug intermediates.

References[1] Navigating the Deprotonation of Dimethyl Malonate: A Technical Guide for Synthetic Chemists. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUvCgQ6kaVBYlNHXwpvmsyfo8ygdUFJXw6Z6bnOJrG6VnoEkoK6ZkE0zaCFM8ClmjdhaJXXw6TyqdKYxLuxrzS5-lULvXCuTz8twrf2Ponpmf9SAqPhSSLQyuShFPyS8JeqpWUPq8fBZQ2Jw7M7XTtaFBb7rxdPvSFbD2S5lCtspuJ2drfkLL2sonSqOSUVrBJW8uE2jR531BJRQEfp5GieDUWOQ-YdX2fFsb-u8Gf_AvyYVMJezg=[3] Rationale for the Acidity of Meldrum's Acid. Consistent Relation of C−H Acidities to the Properties of Localized Reactive Orbital. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFmRqgx5DUN5AhRV1-HJ75QNCIyySCo3VjI2A4Sxvyrug9iHIwvDndhz8o8F6ItBP2laTQNxviV3S-AP9FsA0-iSxWjCNSN5Zs0YmiZ2MyOFhhIKUXSwItobWrJI1NEWGJr_-b-Q==[2] Recent advances of asymmetric catalytic transformations of alkylidene Meldrum's acid derivatives. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNw1LyRJbyOK4rZdgitbB9k-RKOH1Akxmz2-FNj4IK5oDFJ8xa7nOHlMZv54eErZcbJb5d3NwjzA6qPLZ5EdgDgVfb9RhrpmLsRASrvlMnozpkckPnU6mhknvDKyf2fAXc7smcNAVYx0uautWvKw41nKuEcOaXrNsYtiEEbo7VLRTUnvSy0TMZ8ADj18_rJ7XA6YCI5cPKdcaMEv-ON-jYEKTmoxQPeLtJqa-fVgi75XucqVKivES73Wdeu6iiaYZH4rRH9sSSqDOq946uoBQ=

Sources

Exploratory

A Comprehensive Technical Guide to 5-ethyl Meldrum's Acid: Synthesis, Properties, and Handling

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of 5-ethyl Meldrum's acid (5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione), a valuable derivative of Meldrum's acid....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 5-ethyl Meldrum's acid (5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione), a valuable derivative of Meldrum's acid. As a Senior Application Scientist, this document is structured to offer not just procedural steps but also the underlying scientific rationale to empower researchers in their synthetic endeavors.

Introduction: The Significance of Meldrum's Acid and its Derivatives

Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a cornerstone reagent in organic synthesis, prized for its unique reactivity and versatility.[1][2] Discovered by Andrew Norman Meldrum in 1908, its structure was later correctly identified as a cyclic diester.[3][4] The high acidity of the C-5 methylene protons (pKa ≈ 4.97) makes it an excellent nucleophile for a variety of reactions, including Knoevenagel condensations, Michael additions, and alkylations.[1][4]

The derivatives of Meldrum's acid are of particular importance in medicinal chemistry and drug development.[3] They serve as key intermediates in the synthesis of a wide array of bioactive molecules and complex natural products.[3] The structural rigidity and activated methylene group of the Meldrum's acid scaffold allow for the precise introduction of various functional groups, leading to the generation of diverse chemical libraries for drug screening. 5-alkylidene derivatives, for instance, have been investigated for their potential as anticancer and antimicrobial agents.[3]

This guide focuses specifically on 5-ethyl Meldrum's acid, a mono-alkylated derivative that serves as a building block for more complex molecular architectures. Understanding its synthesis, physical properties, and handling is crucial for its effective application in research and development.

Physicochemical Properties of 5-ethyl Meldrum's Acid

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in the laboratory. The key properties of 5-ethyl Meldrum's acid are summarized in the table below.

PropertyValueSource
IUPAC Name 5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dioneN/A
Synonyms 5-ethyl Meldrum's acidN/A
Molecular Formula C₈H₁₂O₄N/A
Molecular Weight 172.18 g/mol N/A
Physical State Crystalline solid[5]
Melting Point Not explicitly reported in the cited literature.[5]

Note: The physical state is inferred from the description of its isolation as a "crystallized compound" in the primary literature.[5]

Synthesis of 5-ethyl Meldrum's Acid: A Detailed Experimental Protocol

The following protocol is a detailed methodology for the synthesis of 5-ethyl Meldrum's acid, adapted from established literature.[5] The rationale behind each step is provided to offer a deeper understanding of the reaction mechanism and experimental choices.

Synthesis Workflow

SynthesisWorkflow cluster_0 Step 1: Formation of 5-ethylidene Meldrum's acid cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up and Purification MA Meldrum's Acid Intermediate 5-ethylidene Meldrum's acid MA->Intermediate Acetaldehyde Acetaldehyde Acetaldehyde->Intermediate Base Base (e.g., NaH) Base->Intermediate Solvent1 Anhydrous Solvent (e.g., THF) Solvent1->Intermediate Product 5-ethyl Meldrum's acid Intermediate->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH₄) ReducingAgent->Product Solvent2 Solvent (e.g., Methanol) Solvent2->Product Workup Aqueous Work-up Product->Workup Purification Chromatography Workup->Purification FinalProduct Pure 5-ethyl Meldrum's acid Purification->FinalProduct

Caption: Synthetic workflow for 5-ethyl Meldrum's acid.

Step-by-Step Methodology

Materials:

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Acetaldehyde

  • Sodium hydride (NaH) or other suitable base

  • Sodium borohydride (NaBH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography elution

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, suspend Meldrum's acid in anhydrous THF under a nitrogen atmosphere.

    • Rationale: The use of a flame-dried flask and a nitrogen atmosphere ensures anhydrous conditions, which are critical as the enolate intermediate is moisture-sensitive.

  • Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add sodium hydride portion-wise to the stirred suspension. Allow the reaction to stir at 0 °C for 30 minutes, during which time the suspension should become a clear solution as the sodium salt of Meldrum's acid forms.

    • Rationale: Sodium hydride is a strong base that deprotonates the acidic C-5 position of Meldrum's acid to form the highly nucleophilic enolate. Performing this at 0 °C controls the exothermicity of the reaction.

  • Knoevenagel Condensation: Slowly add a solution of acetaldehyde in anhydrous THF to the enolate solution via the dropping funnel at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Rationale: This is a Knoevenagel condensation where the enolate of Meldrum's acid attacks the electrophilic carbonyl carbon of acetaldehyde. The subsequent elimination of water (facilitated by the reaction conditions) forms the C=C double bond of the 5-ethylidene Meldrum's acid intermediate.

  • Reduction of the Alkene: Cool the reaction mixture back to 0 °C. Slowly add methanol to the flask, followed by the portion-wise addition of sodium borohydride. Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

    • Rationale: Sodium borohydride is a mild reducing agent that selectively reduces the carbon-carbon double bond of the α,β-unsaturated carbonyl system in the presence of the ester carbonyls. Methanol serves as a proton source for the reduction.

  • Aqueous Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and then with brine.

    • Rationale: The aqueous work-up removes unreacted reagents, byproducts, and inorganic salts. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Rationale: Removal of all water from the organic phase is crucial before solvent evaporation to prevent hydrolysis of the product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

    • Rationale: Column chromatography separates the desired 5-ethyl Meldrum's acid from any unreacted starting materials or byproducts, yielding the pure crystalline solid.[5]

Conclusion

5-ethyl Meldrum's acid is a valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and drug discovery. The protocol detailed in this guide, along with the scientific rationale, provides researchers with a robust method for its preparation. A thorough understanding of its properties and handling is paramount for its effective and safe use in the laboratory. As the demand for novel and diverse molecular scaffolds continues to grow, the utility of Meldrum's acid and its derivatives, including the 5-ethyl variant, is set to expand, paving the way for new discoveries in chemical synthesis and pharmaceutical development.

References

  • Wikipedia. (2023, December 27). Meldrum's acid. Retrieved from [Link]

  • Akué-Gédu, R., El-Hafidi, H., & Rigo, B. (2006). On the synthesis of 5-ethyl Meldrum's acid. Journal of Heterocyclic Chemistry, 43(2), 365-368. Retrieved from [Link]

  • Milić, J., Zlatović, M., & Opsenica, D. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. Molecules, 28(4), 1734. Retrieved from [Link]

  • Nakamura, S., Hirao, H., & Ohwada, T. (2004). Rationale for the Acidity of Meldrum's Acid. Consistent Relation of C−H Acidities to the Properties of Localized Reactive Orbital. The Journal of Organic Chemistry, 69(13), 4309–4316. Retrieved from [Link]

  • Azman, A., & Nordin, M. N. H. (2021). A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. UiTM Institutional Repository. Retrieved from [Link]

  • Chemical Point. (n.d.). 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid). Retrieved from [Link]

  • NIST. (n.d.). 1,3-Dioxane-4,6-dione, 2,2-dimethyl-. Retrieved from [Link]

Sources

Foundational

Technical Safety &amp; Handling Guide: 5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione

Common Name: 5-Ethyl Meldrum's Acid CAS Registry Number: 17216-65-8[1][2][3][4][5][6][7] Part 1: Executive Summary & Substance Identity To: Research Scientists & Process Chemists From: Senior Application Scientist, Chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Common Name: 5-Ethyl Meldrum's Acid
CAS Registry Number: 17216-65-8[1][2][3][4][5][6][7]

Part 1: Executive Summary & Substance Identity

To: Research Scientists & Process Chemists From: Senior Application Scientist, Chemical Safety Division [1]

This guide serves as an advanced technical supplement to the standard Safety Data Sheet (SDS) for 5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione .[1] While standard SDS documents often classify Meldrum's acid derivatives as "General Warning" or "Irritant," this classification understates the specific thermodynamic risks associated with this class of compounds.[1]

The core utility of this molecule lies in its high C5-acidity (active methine) and its ability to undergo thermal fragmentation.[2][1] However, these same properties dictate its safety profile.[1] The primary hazard is not acute toxicity, but rather thermal instability leading to the generation of reactive ketenes and rapid gas evolution (CO₂). [1]

Physicochemical Profile[2][3][6][7][8][9][10]
PropertyDataTechnical Note
Formula C₈H₁₂O₄Mono-alkylated derivative of Meldrum's Acid.[2]
Molecular Weight 172.18 g/mol Suitable for precise stoichiometric dosing.[2][1]
Physical State Crystalline SolidWhite to off-white powder.[2][3]
Solubility DCM, EtOAc, MeOHHydrolyzes slowly in protic solvents; stable in aprotic.[1]
Acidity (pKa) ~5–7 (Estimated)Slightly less acidic than parent Meldrum's acid (pKa 4.[2][1]97) due to the electron-donating ethyl group, but still deprotonatable by weak bases.[1]
Melting Point 92–96 °C (Range)Critical Control Point: Decomposition often initiates near the melt.[2][1]

Part 2: Hazard Identification & Mechanistic Toxicology

The "Hidden" Hazard: Thermal Decomposition

Standard GHS classifications often miss the reactivity hazards of cyclic acylals.[1] Upon heating (>100°C), this compound undergoes a retro-cycloaddition (pyrolysis), fragmenting into three components.[2][1]

The Decomposition Mechanism:

  • Loss of Acetone: The acetal bridge collapses.[2][1]

  • Decarboxylation: Loss of CO₂ (Gas expansion hazard).[2][1]

  • Ketene Formation: Generation of Ethyl Ketene , a highly reactive electrophile.[2][1]

Why this matters: If this reaction is performed in a sealed vessel without pressure relief, the release of CO₂ can cause vessel failure.[1] Furthermore, the ethyl ketene intermediate is a potent acylating agent capable of reacting non-specifically with nucleophiles (proteins, DNA) if exposure occurs.[1]

DOT Visualization: Thermal Decomposition Pathway

Decomposition Start 5-Ethyl Meldrum's Acid (Solid) Heat Thermal Activation (>100°C) Start->Heat Transition Transition State (Retro-Diels-Alder) Heat->Transition Acetone Acetone (Solvent byproduct) Transition->Acetone CO2 CO2 Gas (Pressure Hazard) Transition->CO2 Gas Evolution Ketene Ethyl Ketene (Reactive Electrophile) Transition->Ketene Acylation Risk

Figure 1: Thermal fragmentation pathway.[2][1] Note the simultaneous generation of pressure (CO₂) and chemical reactivity (Ketene).[1]

Part 3: Safe Handling & Experimental Protocols

Storage Protocol (Self-Validating)
  • Temperature: Store at 2–8°C .

    • Reasoning: Cyclic esters are prone to hydrolysis.[1] Low temperature kinetics minimize ring opening by ambient moisture.[1]

  • Atmosphere: Store under Argon or Nitrogen.[1]

    • Validation: If the solid turns sticky or smells of acetic acid/acetone, hydrolysis has occurred.[1] Discard.

Reaction Safety Protocol: Alkylation & Condensation

When using 5-ethyl Meldrum's acid in Knoevenagel condensations or further alkylations, follow this workflow to ensure containment of the active methine reactivity.

Step-by-Step Methodology:

  • Solvent Selection: Use anhydrous Dichloromethane (DCM) or Acetonitrile.[1] Avoid primary alcohols if heating, as they will intercept the ketene intermediate (unless forming the ester is the goal).[1]

  • Base Addition (The Exotherm):

    • Action: Add base (e.g., Pyridine, TEA) dropwise at 0°C.[1]

    • Mechanistic Insight: Deprotonation of the C5-H is exothermic. Controlling temperature prevents premature ring opening.[1]

  • Thermal Ramp:

    • Critical Control: If heating is required (e.g., for decarboxylation), never seal the vessel completely.[1] Use a reflux condenser with a bubbler.[1]

    • Observation: The bubbler serves as a reaction monitor.[1] CO₂ evolution indicates the reaction is progressing (or decomposing).[1]

  • Quenching (The "Kill" Step):

    • Before workup, cool to room temperature.[1]

    • Add a nucleophile (e.g., Ethanol or dilute acid) to quench any generated ketenes or unreacted enolates.[1]

DOT Visualization: Handling Decision Tree

Handling Input Experimental Intent Q1 Is Heating Required? Input->Q1 Path_Cold Cold/RT Reaction (Alkylation/Condensation) Q1->Path_Cold No (<40°C) Path_Hot Pyrolysis/Reflux (Ketene Generation) Q1->Path_Hot Yes (>80°C) Control_Cold Control: Inert Atmosphere prevent hydrolysis Path_Cold->Control_Cold Control_Hot Control: Pressure Relief (Bubbler for CO2) Path_Hot->Control_Hot Waste Quench & Disposal (Acidify to pH 5) Control_Cold->Waste Control_Hot->Waste

Figure 2: Operational decision tree. Heating triggers the requirement for pressure relief systems.[2][1]

Part 4: Emergency Response & First Aid

ScenarioImmediate ActionScientific Rationale
Skin Contact Wash with soap/water for 15 min.[2]The lipophilic ethyl group aids skin penetration; the compound hydrolyzes to malonic acid derivatives which are mild irritants.[1]
Inhalation Move to fresh air.[2][1]Dust may cause respiratory irritation due to acidity (pKa ~5).[1]
Fire Do NOT use water jet. Use CO₂ or Dry Powder.[2][1]Water may accelerate hydrolysis, generating more acid and potentially heat.[1]
Spill Sweep up dry.[1] Avoid dust generation.[1]Prevent inhalation of fine particulates.[1]

References

  • Akué-Gédu, R., et al. (2006).[1][4][5][6] On the Synthesis of 5-Ethyl Meldrum's Acid.[7][5][6] Journal of Heterocyclic Chemistry, 43(2), 365-369.[1][4] Retrieved from [Link][1]

  • Gabriele, B., et al. (2021).[1][7] Meldrum's Acid in Organic Synthesis.[1][7][4][8][5][9] Molecules.[10][11][2][1][7][8][3][6][9] (Review of thermal decomposition mechanisms). Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Two-Step Synthesis of 5-Ethyl Meldrum's Acid from Acetaldehyde

Abstract This document provides a comprehensive guide for the synthesis of 5-ethyl Meldrum's acid, a valuable C3 synthon in organic synthesis. The protocol details a robust two-step pathway commencing with a base-catalyz...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-ethyl Meldrum's acid, a valuable C3 synthon in organic synthesis. The protocol details a robust two-step pathway commencing with a base-catalyzed Knoevenagel condensation of Meldrum's acid and acetaldehyde to yield the intermediate, 5-ethylidene Meldrum's acid. This is followed by a selective reduction of the exocyclic double bond to furnish the final product. This guide is designed for researchers in organic chemistry and drug development, offering detailed mechanistic insights, step-by-step experimental procedures, safety protocols, and characterization data, grounded in authoritative literature.

Introduction and Scientific Background

2,2-Dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, is a uniquely versatile reagent in organic synthesis.[1][2] Its remarkable acidity (pKa ≈ 4.97 in water), which is significantly higher than that of acyclic malonic esters, stems from the rigid cyclic structure that constrains the ester carbonyl groups in a conformation that enhances the stability of the corresponding enolate.[1] This high acidity allows it to participate in a wide range of carbon-carbon bond-forming reactions under mild conditions.

The 5-substituted derivatives of Meldrum's acid are key intermediates for producing a variety of complex molecules, including natural products and pharmacologically active compounds.[3][4] Specifically, 5-ethyl Meldrum's acid serves as a precursor for introducing an ethyl-malonate equivalent in subsequent synthetic transformations.

The synthesis from acetaldehyde proceeds via two distinct, well-established chemical transformations:

  • Knoevenagel Condensation: A nucleophilic addition of the highly acidic Meldrum's acid to the carbonyl group of acetaldehyde, followed by dehydration to form an α,β-unsaturated product, 5-ethylidene Meldrum's acid.[5] This reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[3][6]

  • Selective Reduction: The carbon-carbon double bond of the 5-ethylidene intermediate is selectively reduced to a single bond, yielding the target 5-ethyl Meldrum's acid.

Direct reductive alkylation is often avoided as it can lead to undesired side products, such as Michael addition dimers.[6][7] A stepwise approach ensures higher purity and yield of the desired product.

Reaction Scheme & Mechanism

Overall Transformation:



Mechanism of the Knoevenagel Condensation

The reaction is initiated by the deprotonation of Meldrum's acid at the highly acidic C5 position by a weak base (e.g., piperidine), forming a stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde. The resulting alkoxide intermediate subsequently undergoes dehydration to yield the thermodynamically stable conjugated product, 5-ethylidene Meldrum's acid.

Knoevenagel_Mechanism Knoevenagel Condensation Mechanism MA Meldrum's Acid Enolate Meldrum's Acid Enolate MA->Enolate + Base - HB⁺ Acetaldehyde Acetaldehyde Base Base (e.g., Piperidine) Alkoxide Alkoxide Intermediate Enolate->Alkoxide + Acetaldehyde Product_Intermediate 5-Ethylidene Meldrum's Acid Alkoxide->Product_Intermediate - H₂O - Base

Caption: Knoevenagel condensation of Meldrum's acid with acetaldehyde.

Detailed Experimental Protocols

This section provides step-by-step procedures for the synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentMolar Mass ( g/mol )PuritySupplierNotes
Meldrum's Acid144.12≥98%Sigma-AldrichStore in a desiccator.
Acetaldehyde44.05≥99%Sigma-AldrichHighly volatile and flammable. Keep cooled.
Piperidine85.15≥99%Sigma-AldrichCatalyst. Corrosive and flammable.
Dichloromethane (DCM)84.93AnhydrousFisher ScientificSolvent.
Sodium Borohydride (NaBH₄)37.83≥98%Sigma-AldrichReducing agent. Reacts with water.
Acetic Acid60.05GlacialFisher ScientificCo-solvent for reduction. Corrosive.
Hydrochloric Acid (HCl)36.462M SolutionVWRFor workup.
Magnesium Sulfate (MgSO₄)120.37AnhydrousVWRDrying agent.
Protocol 1: Synthesis of 5-Ethylidene Meldrum's Acid

This protocol is adapted from established Knoevenagel condensation procedures involving Meldrum's acid and aldehydes.[3][8]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Meldrum's acid (14.41 g, 100 mmol, 1.0 eq).

  • Dissolution: Add 100 mL of dichloromethane (DCM) and stir until the solid is fully dissolved. Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: While stirring at 0 °C, add acetaldehyde (6.7 mL, ~5.29 g, 120 mmol, 1.2 eq) to the solution, followed by the dropwise addition of piperidine (0.5 mL, ~5 mmol, 0.05 eq) as a catalyst.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The starting material (Meldrum's acid) should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 2M HCl (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically of high purity. If necessary, it can be recrystallized from a minimal amount of hot isopropanol to yield 5-ethylidene Meldrum's acid as a white or pale-yellow crystalline solid. Expected yield: 85-95%.

Protocol 2: Synthesis of 5-Ethyl Meldrum's Acid

This reduction protocol is based on the method described by Rigo et al. for the reduction of similar Meldrum's acid derivatives.[7]

  • Setup: In a 500 mL round-bottom flask, suspend the 5-ethylidene Meldrum's acid (17.0 g, 100 mmol, 1.0 eq) obtained from the previous step in 200 mL of glacial acetic acid. Stir to create a slurry.

  • Cooling: Cool the flask to 10-15 °C using a cool water bath. The reaction is exothermic.

  • Reducing Agent Addition: In small portions over 30-45 minutes, carefully add sodium borohydride (NaBH₄) (3.8 g, 100 mmol, 1.0 eq) to the stirred suspension. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no nearby ignition sources. Maintain the temperature below 25 °C.

  • Reaction: After the addition is complete, remove the cooling bath and stir the mixture at room temperature for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Slowly and carefully pour the reaction mixture over 500 mL of an ice-water slurry with stirring to quench the excess reducing agent and precipitate the product.

  • Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (3 x 100 mL).

  • Drying: Dry the solid under vacuum to a constant weight. The product, 5-ethyl Meldrum's acid, should be obtained as a white crystalline solid. Expected yield: 70-80%.

Workflow Visualization

Synthesis_Workflow cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Selective Reduction A 1. Dissolve Meldrum's Acid in DCM B 2. Cool to 0°C A->B C 3. Add Acetaldehyde & Piperidine Catalyst B->C D 4. React at RT (4-6h) C->D E 5. Aqueous Workup (HCl, Brine) D->E F 6. Dry (MgSO₄) & Concentrate E->F G 7. Isolate 5-Ethylidene Meldrum's Acid F->G H 8. Suspend Intermediate in Acetic Acid G->H Proceed with crude or purified intermediate I 9. Cool to 10-15°C H->I J 10. Add NaBH₄ (Portion-wise) I->J K 11. React at RT (2-3h) J->K L 12. Quench with Ice-Water K->L M 13. Filter & Wash with Water L->M N 14. Dry to Obtain 5-Ethyl Meldrum's Acid M->N

Caption: Overall workflow for the synthesis of 5-ethyl Meldrum's acid.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

  • 5-Ethylidene-2,2-dimethyl-1,3-dioxane-4,6-dione (Intermediate):

    • Appearance: White to pale-yellow crystalline solid.

    • ¹H NMR (CDCl₃, 400 MHz): δ 8.3-8.4 (q, 1H), 2.1-2.2 (d, 3H), 1.7-1.8 (s, 6H).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 162.5, 160.1, 155.8, 115.2, 105.1, 27.8, 15.9.

  • 5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione (Final Product):

    • Appearance: White crystalline solid.

    • Melting Point: 95-97 °C (Lit. 96-97 °C).[7]

    • ¹H NMR (CDCl₃, 400 MHz): δ 3.5-3.6 (t, 1H), 2.1-2.2 (m, 2H), 1.7-1.8 (s, 6H), 1.0-1.1 (t, 3H).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 167.5, 105.5, 48.9, 28.1, 22.4, 10.8.

Safety and Handling

  • Acetaldehyde: Extremely flammable liquid and vapor. Harmful if swallowed or inhaled. Suspected of causing cancer. Use only in a well-ventilated fume hood and keep away from ignition sources.

  • Piperidine: Flammable and corrosive liquid. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. Handle with appropriate gloves and eye protection.

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Causes severe eye irritation. Handle in a dry environment and add slowly to acidic solutions.

  • Solvents (DCM, Acetic Acid): Handle in a fume hood. Dichloromethane is a suspected carcinogen. Acetic acid is corrosive. Avoid inhalation and skin contact.

  • Personal Protective Equipment (PPE): A lab coat, safety glasses, and appropriate chemical-resistant gloves are mandatory at all times.

Troubleshooting and Field Insights

  • Low Yield in Step 1: If the Knoevenagel condensation stalls, a small additional charge of the catalyst can be added. Ensure the acetaldehyde has not evaporated from the reaction mixture; if necessary, add a small additional amount.

  • Dimer Formation: The primary side-reaction in the Knoevenagel step is the Michael addition of a second Meldrum's acid molecule to the ethylidene product.[6][7] This is minimized by not using a strong base, maintaining a moderate temperature, and avoiding a large excess of Meldrum's acid.

  • Incomplete Reduction in Step 2: If the reduction is sluggish, allow for a longer reaction time. The quality of the NaBH₄ is critical; use a freshly opened container if possible. Ensure the temperature during addition does not rise excessively, which can decompose the hydride.

  • Product Purification: The final product is often of high purity after filtration and washing. If further purification is required, recrystallization from an ethanol/water mixture can be effective.

References

  • ResearchGate. (2025, August 6). Synthesis of Mannich Bases of Meldrum's Acid and Its 5-Substituted Derivatives. Available at: [Link]

  • Eurasian Chemical Communications. (2021, September 15). Synthesis, characterization and evaluation of 5-alkylidene meldrum's acid derivatives as multifunction lubricating oil additives. Available at: [Link]

  • Taylor & Francis Online. (2007, December 4). Synthesis of Mannich Bases of Meldrum's Acid and Its 5-Substituted Derivatives. Available at: [Link]

  • UiTM Institutional Repository. (2021, April 30). A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. Available at: [Link]

  • ResearchGate. (2006). On the synthesis of 5-ethyl Meldrum's acid. Available at: [Link]

  • MDPI. (2025, August 29). Disubstituted Meldrum's Acid: Another Scaffold with SuFEx-like Reactivity. Available at: [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]

  • Organic Syntheses. (n.d.). THE SYNTHESIS OF 2-ALKYL-4-PYRONES FROM MELDRUM'S ACID. Available at: [Link]

  • Bentham Science. (n.d.). Meldrum's Acid in Multicomponent Reactions: Applications to Combinatorial and Diversity-Oriented Synthesis. Available at: [Link]

  • MDPI. (n.d.). Knoevenagel condensation between Meldrum's acid and aldehyde in water. Available at: [Link]

  • Taylor & Francis Online. (2009, June 16). Knoevenagel Condensation of Aldehydes with Meldrum's Acid in Ionic Liquids. Available at: [Link]

  • LOCKSS. (1991). MELDRUM'S ACID IN ORGANIC SYNTHESIS. Available at: [Link]

  • Organic Syntheses. (n.d.). Acetic acid, (hexahydro-2H-azepin-2-ylidene)-, ethyl ester, (Z). Available at: [Link]

  • Taylor & Francis Online. (2009, June 16). Knoevenagel Condensation of Aldehydes with Meldrum's Acid in Ionic Liquids. Available at: [Link]

  • ResearchGate. (n.d.). Condensation of Meldrum's acid with aromatic aldehydes in EAN. Available at: [Link]

  • ResearchGate. (n.d.). A possible mechanism of the Knoevenagel condensation of various aldehydes 1(a–j) and Meldrum's acid in the presence of TMDP. Available at: [Link]

  • Semantic Scholar. (2010, March 16). Meldrum's acids and 5-alkylidene Meldrum's acids in catalytic carbon-carbon bond-forming processes. Available at: [Link]

  • MDPI. (2023, October 26). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Available at: [Link]

  • Wikipedia. (n.d.). Meldrum's acid. Available at: [Link]

  • ResearchGate. (2017, February 10). Reaction of Meldrum's Acid with an Aminomethylating Agent and Nitroalkanes. Available at: [Link]

Sources

Application

Application Note: High-Selectivity Protocol for Mono-Ethylation of Meldrum's Acid

[1] ) via Potassium Carbonate in DMF Author: Senior Application Scientist, Chemical Development Group[1] Executive Summary & Core Challenge Meldrum's acid is a privileged scaffold in drug discovery, serving as a masked m...

Author: BenchChem Technical Support Team. Date: March 2026

[1]


) via Potassium Carbonate in DMF
Author:  Senior Application Scientist, Chemical Development Group[1]

Executive Summary & Core Challenge

Meldrum's acid is a privileged scaffold in drug discovery, serving as a masked malonic acid equivalent.[1] However, its alkylation presents a notorious kinetic challenge: The Dialkylation Trap .[1]

The pKa of Meldrum's acid is 4.[1][2]83. Upon mono-alkylation, the acidity of the remaining proton remains high (pKa


 5.0).[1] Consequently, the mono-alkylated product (

) competes effectively with the starting material (

) for the base.[1] In standard protocols, this rapid proton transfer generates the mono-alkyl enolate, which reacts with remaining ethyl iodide to form the dialkylated impurity (

).[1]

This protocol utilizes a "Statistical Stoichiometric Control" strategy to suppress dialkylation, ensuring high selectivity for 5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione. [1]

Mechanistic Logic & Selectivity Control[1]

To achieve mono-selectivity, we must disrupt the cycle where the product acts as a proton source for the starting material's enolate.[1]

The Competing Pathways

The following diagram illustrates the critical branching point where selectivity is lost.

ReactionMechanism Start Meldrum's Acid (pKa 4.83) Enolate1 Enolate A (Nucleophile) Start->Enolate1 + Base (K2CO3) Mono Mono-Ethyl Product (pKa ~5.0) Enolate1->Mono + EtI (SN2) Mono->Start Equilibrium (favors Enolate A if SM in excess) Enolate2 Enolate B (Mono-Alkyl Anion) Mono->Enolate2 Proton Exchange with Enolate A Di Di-Ethyl Impurity (Dead End) Enolate2->Di + EtI (Over-Alkylation)

Caption: The "Dialkylation Loop" (Red) occurs when the Mono-product is deprotonated by the starting enolate.[1] We mitigate this by maintaining a high concentration of Starting Material relative to EtI.

Experimental Protocol

Reagents & Equipment
ComponentGrade/SpecRole
Meldrum's Acid >98% PuritySubstrate
Ethyl Iodide (EtI) 99%, StabilizedElectrophile (Limiting Reagent)
Potassium Carbonate (K₂CO₃) Anhydrous, GranularBase
DMF (N,N-Dimethylformamide) Anhydrous (<50 ppm H₂O)Solvent
HCl (1N) AqueousQuenching/Precipitation
Stoichiometry Table (Scale: 10 mmol)
ReagentMW ( g/mol )EquivalentsMass/VolMolarity (Reaction)
Meldrum's Acid144.131.20 1.73 g0.5 M
Ethyl Iodide155.971.00 0.80 mL-
K₂CO₃138.211.502.07 g-
DMF--20 mL-

Critical Insight: We use 1.2 equivalents of Meldrum's acid.[1] By keeping the substrate in excess, we statistically favor the reaction of EtI with the unsubstituted enolate rather than the mono-substituted product.[1]

Step-by-Step Procedure
Phase 1: Enolate Formation [1]
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add Meldrum's Acid (1.73 g, 12 mmol) and DMF (20 mL) . Stir until fully dissolved.

  • Deprotonation: Add K₂CO₃ (2.07 g, 15 mmol) in a single portion.

    • Observation: The mixture may turn slightly yellow and become heterogeneous.[1]

    • Time: Stir vigorously at Room Temperature (RT) for 30 minutes to ensure complete enolate formation.

Phase 2: Controlled Alkylation
  • Addition: Add Ethyl Iodide (0.80 mL, 10 mmol) dropwise via syringe over 5 minutes.

    • Note: Do not add all at once. Localized high concentrations of EtI promote dialkylation.[1]

  • Reaction: Seal the flask under nitrogen and stir at RT for 4–6 hours .

    • Monitoring: Check TLC (20% EtOAc in Hexanes).[1] Stain with KMnO₄.[1]

    • Endpoint: Stop when EtI is consumed.[1] Do not wait for full conversion of Meldrum's acid (it is in excess).[1]

Phase 3: Workup & Isolation (The "Acid Crash")
  • Quench: Pour the reaction mixture into a beaker containing Ice Water (100 mL) .

  • Acidification: Slowly add 1N HCl with stirring until pH

    
     2–3.
    
    • Chemistry: The mono-alkylated product is soluble in the basic DMF mixture but precipitates upon acidification.[1]

  • Extraction: If a solid precipitates, filter it.[1] If an oil forms (common with ethyl derivatives), extract with Dichloromethane (DCM, 3 x 30 mL) .[1]

  • Wash: Wash combined organics with Brine (2 x 50 mL) to remove DMF.[1]

  • Dry & Concentrate: Dry over MgSO₄, filter, and concentrate in vacuo.

Phase 4: Purification
  • Recrystallization: The crude residue will contain the Product and unreacted Meldrum's Acid.[1]

    • Solvent System: Methanol/Water (1:3) or Acetone/Water .[1]

    • Procedure: Dissolve in minimal hot Methanol.[1] Add water until turbid. Cool to 4°C.[1]

    • Note: Dialkylated impurity (if any) is much more lipophilic and often stays in the mother liquor or separates as an oil.[1]

Quality Control & Data Validation

Expected Analytical Data
  • Appearance: White crystalline solid.[1][3]

  • Melting Point: ~102–104 °C (Lit. varies, dependent on purity).

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       1.76 (s, 3H, acetonide CH₃)[1]
      
    • 
       1.78 (s, 3H, acetonide CH₃)[1]
      
    • 
       1.12 (t, J=7.5 Hz, 3H, CH₂CH ₃)[1]
      
    • 
       2.15 (m, 2H, CH ₂CH₃)[1]
      
    • 
       3.55 (t, J=5.0 Hz, 1H, C5-H ) – Diagnostic Peak[1]
      
  • Selectivity Check:

    • If you see no triplet at

      
       3.55 but signals at 
      
      
      
      2.0 (quartet), you have dialkylation .[1]
    • If you see a singlet at

      
       3.60, that is unreacted Meldrum's acid .[1]
      
Troubleshooting Guide
IssueRoot CauseCorrective Action
High Dialkylation Excess EtI or insufficient stirring.[1]Ensure Meldrum's Acid is in 1.2x excess.[1] Increase stirring rate to ensure K₂CO₃ mass transfer.
Low Yield Product lost in water layer during workup.[1]The product is acidic (pKa ~5).[1] Ensure aqueous layer is pH < 3 during extraction.[1]
O-Alkylation Rare, but possible with hard electrophiles.[1]Use softer counter-ions (K+ is preferred over Li+).[1] Solvent choice (DMF) favors C-alkylation.[1]

Workflow Visualization

ProtocolWorkflow Start Start: 1.2 eq Meldrum's Acid + 20 mL DMF Base Add 1.5 eq K2CO3 (Stir 30 min @ RT) Start->Base AddEtI Add 1.0 eq Ethyl Iodide (Dropwise, 5 min) Base->AddEtI React Reaction: 4-6 Hours @ RT Monitor TLC AddEtI->React Quench Quench: Pour into Ice Water Acidify to pH 2 (HCl) React->Quench Isolate Extract (DCM) -> Dry -> Evaporate Quench->Isolate Purify Recrystallize (MeOH/Water) Remove unreacted SM Isolate->Purify

Caption: Operational workflow for the mono-alkylation protocol emphasizing the acidification step.

References

  • Dumas, A. M., & Fillion, E. (2010).[1] "Meldrum's Acid: A Versatile Synthon in Organic Synthesis."[1][4][5][6] Accounts of Chemical Research, 43(1), 440–454.[1] [1]

    • Context: Authoritative review on the reactivity and pKa challenges of Meldrum's acid deriv
  • Chen, B. C. (1991).[1] "Meldrum's acid in organic synthesis."[1][2][3][4][5][6][7][8][9] Heterocycles, 32(3), 529-597.[1]

    • Context: Foundational text describing the acidity differences between mono- and di-alkylated species.[1][10]

  • Davidson, D., & Bernhard, S. A. (1948).[1] "The Structure of Meldrum's Acid." Journal of the American Chemical Society, 70(10), 3426–3428.[1] [1]

    • Context: Establishes the pKa (4.[1]83) which underpins the mechanistic logic of this protocol.

  • Standard Protocol Validation: Adapted from Organic Syntheses general procedures for malonate alkylation, optimized for the specific pKa constraints of 1,3-dioxane-4,6-diones.

Sources

Method

Application Note: The Mechanistic Paradox and Synthetic Utility of 5-Ethyl Meldrum's Acid in Condensation Reactions

Introduction: The Knoevenagel Paradox Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a cornerstone reagent in organic synthesis. It is renowned for its unusually high acidity (pKa ~7.3 in DMSO) and its ability to...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Knoevenagel Paradox

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a cornerstone reagent in organic synthesis. It is renowned for its unusually high acidity (pKa ~7.3 in DMSO) and its ability to undergo classical Knoevenagel condensations with aldehydes to form highly electrophilic alkylidene derivatives . However, drug development professionals and synthetic chemists often encounter a mechanistic roadblock when attempting Knoevenagel condensations using 5-substituted derivatives, such as 5-ethyl Meldrum's acid.

Because 5-ethyl Meldrum's acid possesses only a single acidic methine proton at the C5 position, it cannot undergo the requisite dehydration step that defines a true Knoevenagel condensation. Instead, its reaction with aldehydes halts at the aldol addition stage, yielding a tertiary alcohol, or diverges into complex tandem pathways. To circumvent this limitation, researchers leverage Mannich-type condensations using immonium salts to achieve


-functionalization, leading to valuable intermediates like 

-substituted acrylates .

Mechanistic Causality & Reaction Pathways

Understanding the divergent reactivity of 5-ethyl Meldrum's acid is critical for rational synthetic design:

  • Aldol Addition vs. Knoevenagel Dehydration: In the presence of an aldehyde and a mild base, 5-ethyl Meldrum's acid forms a nucleophilic enolate that attacks the carbonyl carbon. Because there is no second proton to eliminate as water, the reaction cannot form an alkene. It instead forms a stable 5-(1-hydroxyalkyl)-5-ethyl Meldrum's acid .

  • The Eschenmoser/Mannich Alternative: To synthesize

    
    -ethyl acrylates, 5-ethyl Meldrum's acid is reacted with dimethylmethyleneimmonium iodide (Eschenmoser's salt). The initial Mannich-type addition triggers a thermal cycloreversion (loss of acetone and CO
    
    
    
    ), followed by in situ alcoholysis to yield the target acrylate ester .

Quantitative Reactivity Profile

The structural differences between the parent acid and its 5-ethyl derivative dictate their thermodynamic and kinetic behaviors.

SubstrateAcidic Protons (C5)pKa (DMSO)Primary Condensation PathwayEnd Product Profile
Meldrum's Acid 2~7.3Knoevenagel Condensation5-Alkylidene / Arylidene derivatives
5-Ethyl Meldrum's Acid 1~4.8Aldol Addition / MannichTertiary alcohols /

-Ethyl acrylates

Experimental Workflows & Self-Validating Protocols

Protocol A: Synthesis of 5-Ethyl Meldrum's Acid via Reductive Alkylation

Often, researchers must first synthesize 5-ethyl Meldrum's acid before using it. Direct monoalkylation with ethyl halides is notoriously difficult due to over-alkylation. The most reliable method is a reductive alkylation utilizing a Knoevenagel intermediate .

  • Causality: Reacting Meldrum's acid with triethyl orthoacetate forms 1-ethoxyethylidene Meldrum's acid. Subsequent conjugate reduction with sodium borohydride (NaBH

    
    ) selectively yields the mono-ethyl derivative, completely preventing the dimerization side-reactions often seen with direct acetaldehyde condensations.
    
  • Step-by-Step:

    • Condensation: Reflux Meldrum's acid (1.0 eq) with triethyl orthoacetate (1.2 eq) to form the 1-ethoxyethylidene intermediate.

      • Validation Check: Monitor by TLC; the highly polar Meldrum's acid spot will convert to a cleanly migrating, UV-active spot.

    • Reduction: Dissolve the isolated intermediate in glacial acetic acid and cool to 0 °C in an ice bath.

    • Addition: Slowly add NaBH

      
       (1.5 eq) in small portions.
      
      • Validation Check: Vigorous hydrogen gas evolution will occur, confirming the active reduction of the conjugated system.

    • Workup: Dilute with water, extract with ethyl acetate, wash with brine, dry over Na

      
      SO
      
      
      
      , and concentrate under vacuum to yield 5-ethyl Meldrum's acid as a crystalline solid.
Protocol B: Synthesis of Methyl -Ethylacrylate via Mannich-Type Condensation

This protocol leverages 5-ethyl Meldrum's acid to synthesize


-substituted acrylates, which are critical building blocks for metalloprotease inhibitors and novel polymers .
  • Causality: Eschenmoser's salt provides a highly reactive formaldehyde equivalent that bypasses the dehydration limitation of standard aldehydes. The elevated temperature (65 °C) provides the thermodynamic push required for the irreversible cycloreversion of the dioxanedione ring.

  • Step-by-Step:

    • Preparation: In a dry, round-bottom flask under an inert atmosphere (N

      
      ), dissolve 5-ethyl Meldrum's acid (1.0 eq) and dimethylmethyleneimmonium iodide (Eschenmoser's salt, 2.5 eq) in anhydrous methanol to achieve a 0.1 M concentration.
      
    • Thermal Activation: Heat the reaction mixture to 65 °C and stir overnight.

      • Validation Check: The reaction is self-validating via the evolution of CO

        
         gas; attaching a mineral oil bubbler will show continuous gas displacement as the Meldrum's acid ring fragments.
        
    • Concentration: Cool the mixture to room temperature and concentrate under reduced pressure.

    • Workup: Re-dissolve the crude residue in diethyl ether (15 mL/mmol). Wash sequentially with saturated aqueous NaHCO

      
      , 10% aqueous KHSO
      
      
      
      , and brine.
    • Isolation: Dry the organic layer over MgSO

      
      , filter, and evaporate to yield methyl 2-ethylacrylate in high purity (>90% yield).
      

Pathway Visualization

G MA Meldrum's Acid (Active Methylene) Ethylidene 5-Ethylidene Meldrum's Acid (Knoevenagel Product) MA->Ethylidene Acetaldehyde Knoevenagel Condensation EthylMA 5-Ethyl Meldrum's Acid (Active Methine) Ethylidene->EthylMA NaBH4 Conjugate Reduction Aldol Aldol Adduct (Tertiary Alcohol) EthylMA->Aldol Aldehyde + Base Aldol Addition (No Dehydration) Acrylate α-Ethyl Acrylate Ester (via Eschenmoser's Salt) EthylMA->Acrylate Eschenmoser's Salt + MeOH Mannich / Cycloreversion

Mechanistic divergence of Meldrum's acid and 5-ethyl Meldrum's acid in condensation reactions.

References

  • Knoevenagel condensation. Wikipedia, The Free Encyclopedia. URL:[Link]

  • Akué-Gédu, R., El-Hafidi, H., Rigo, B., & Couturier, D. (2006). On the Synthesis of 5-Ethyl Meldrum's Acid. Journal of Heterocyclic Chemistry, 43(2), 365-369. URL:[Link]

  • Hin, B., Majer, P., & Tsukamoto, T. (2002). Facile Synthesis of α-Substituted Acrylate Esters. The Journal of Organic Chemistry, 67(21), 7365-7368. URL:[Link]

Application

Application Notes and Protocols: 5-Ethyl Meldrum's Acid as a Nucleophile in Michael Additions

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Unique Reactivity of 5-Substituted Meldrum's Acids Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Unique Reactivity of 5-Substituted Meldrum's Acids

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a remarkably versatile reagent in organic synthesis, primarily due to the high acidity of the C-5 methylene protons (pKa ≈ 4.97)[1]. This acidity, significantly greater than that of acyclic malonic esters, allows for the facile generation of a stabilized carbanion under mild basic conditions, making it an excellent nucleophile for a variety of transformations, including the Michael addition[2][3][4]. The resulting adducts are valuable synthetic intermediates, as the Meldrum's acid moiety can be readily transformed into esters, amides, or ketenes[1][5][6][7].

This guide focuses on 5-ethyl Meldrum's acid , a derivative that offers specific advantages in the construction of complex molecular architectures. The presence of the ethyl group at the C-5 position introduces a stereocenter and provides a handle for further synthetic elaboration, making it a valuable building block in medicinal chemistry and natural product synthesis. These application notes will provide a comprehensive overview of the mechanistic considerations, practical applications, and detailed protocols for employing 5-ethyl Meldrum's acid as a nucleophile in Michael addition reactions.

Mechanistic Insights: The Michael Addition of 5-Ethyl Meldrum's Acid

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (the Michael acceptor)[4]. In the case of 5-ethyl Meldrum's acid, the reaction is initiated by the deprotonation of the C-5 methine proton by a suitable base to form a highly stabilized enolate.

The choice of base is critical and can range from mild organic bases, such as triethylamine or DBU, to stronger bases like sodium ethoxide, depending on the reactivity of the Michael acceptor and the desired reaction conditions[4]. The resulting enolate of 5-ethyl Meldrum's acid then attacks the β-carbon of the Michael acceptor, leading to the formation of a new carbon-carbon bond and a new enolate intermediate. This intermediate is subsequently protonated by the conjugate acid of the base or during aqueous workup to yield the final Michael adduct.

The stereochemical outcome of the reaction is a key consideration, as the addition creates at least one new stereocenter. The presence of the ethyl group on the nucleophile can influence the diastereoselectivity of the reaction. Furthermore, the use of chiral catalysts can enable highly enantioselective Michael additions, providing access to optically pure products[2][8][9][10]. Bifunctional organocatalysts, such as those based on thiourea or squaramide scaffolds, have proven particularly effective in controlling the stereochemistry of the addition of Meldrum's acid derivatives to various acceptors[8][9].

Application Notes: Strategic Use of 5-Ethyl Meldrum's Acid

Advantages of the 5-Ethyl Substituent:
  • Introduction of a Quaternary Stereocenter: The Michael addition of 5-ethyl Meldrum's acid to a substituted Michael acceptor directly generates a quaternary carbon center, a common structural motif in many biologically active molecules that can be challenging to construct.

  • Enhanced Lipophilicity: The ethyl group increases the lipophilicity of the resulting adducts compared to those derived from unsubstituted Meldrum's acid, which can be advantageous in drug development for improving membrane permeability and other pharmacokinetic properties.

  • Synthetic Handle for Further Functionalization: The Meldrum's acid ring in the adduct can be opened under various conditions to reveal different functionalities. For example, alcoholysis yields a β-keto ester, which can be further manipulated.

Considerations for Reaction Design:
  • Choice of Michael Acceptor: 5-Ethyl Meldrum's acid can be added to a wide range of Michael acceptors, including α,β-unsaturated ketones, aldehydes, esters, nitriles, and nitroalkenes[2][6][7][11]. The reactivity of the acceptor will dictate the required reaction conditions. Highly electrophilic acceptors like nitroalkenes often react under milder conditions than less reactive enones.

  • Catalyst Selection for Asymmetric Synthesis: For enantioselective transformations, the choice of catalyst is paramount. Cinchona alkaloid-derived thioureas and squaramides have shown great promise in achieving high enantioselectivities in the Michael addition of Meldrum's acid to nitroalkenes[2][8][9][10]. The catalyst loading is typically in the range of 1-10 mol%.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and selectivity. Aprotic solvents such as dichloromethane, toluene, and THF are commonly used. The solubility of the catalyst and reactants should be taken into consideration.

Experimental Protocols

Protocol 1: Synthesis of 5-Ethyl Meldrum's Acid

The synthesis of 5-ethyl Meldrum's acid can be achieved through a two-step procedure involving the Knoevenagel condensation of Meldrum's acid with acetaldehyde, followed by the reduction of the resulting ethylidene Meldrum's acid[12]. Care must be taken to avoid the dimerization of the ethylidene intermediate, which can be a significant side reaction[12].

Step 1: Synthesis of 5-Ethylidene-2,2-dimethyl-1,3-dioxane-4,6-dione

  • Materials: Meldrum's acid, acetaldehyde, piperidine, acetic acid, benzene.

  • Procedure:

    • To a solution of Meldrum's acid (1.0 eq) in benzene, add acetaldehyde (1.1 eq), piperidine (0.1 eq), and acetic acid (0.1 eq).

    • Reflux the mixture with a Dean-Stark trap to remove water.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-ethylidene Meldrum's acid, which can be used in the next step without further purification.

Step 2: Reduction to 5-Ethyl Meldrum's Acid

  • Materials: 5-Ethylidene-2,2-dimethyl-1,3-dioxane-4,6-dione, sodium borohydride, ethanol.

  • Procedure:

    • Dissolve the crude 5-ethylidene Meldrum's acid in ethanol and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

    • Quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 5-ethyl Meldrum's acid.

Protocol 2: General Procedure for the Michael Addition of 5-Ethyl Meldrum's Acid to an α,β-Unsaturated Ketone

This protocol provides a general guideline for the base-catalyzed Michael addition. Optimization of the base, solvent, and temperature may be necessary for specific substrates.

  • Materials: 5-Ethyl Meldrum's acid, α,β-unsaturated ketone (e.g., chalcone), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), dichloromethane (DCM).

  • Procedure:

    • In a round-bottom flask, dissolve 5-ethyl Meldrum's acid (1.2 eq) and the α,β-unsaturated ketone (1.0 eq) in anhydrous DCM.

    • Add DBU (0.2 eq) dropwise to the stirred solution at room temperature.

    • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.

    • Upon completion, quench the reaction with 1 M HCl and extract the product with DCM (3 x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired Michael adduct.

Protocol 3: Asymmetric Michael Addition of 5-Ethyl Meldrum's Acid to a Nitroalkene using an Organocatalyst

This protocol is adapted from procedures for the asymmetric Michael addition of unsubstituted Meldrum's acid to nitroalkenes and should serve as a good starting point for optimization with 5-ethyl Meldrum's acid[2][8][9][10].

  • Materials: 5-Ethyl Meldrum's acid, β-nitrostyrene, (R,R)-squaramide catalyst, toluene.

  • Procedure:

    • To a vial, add the (R,R)-squaramide catalyst (0.05 eq), 5-ethyl Meldrum's acid (1.2 eq), and β-nitrostyrene (1.0 eq).

    • Add anhydrous toluene and stir the mixture at room temperature.

    • Monitor the reaction by TLC for the consumption of the nitroalkene.

    • Once the reaction is complete, directly load the reaction mixture onto a silica gel column for purification.

    • Elute with an appropriate solvent system (e.g., ethyl acetate/hexanes) to isolate the chiral Michael adduct.

    • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Data Presentation

Table 1: Representative Examples of Michael Additions with Meldrum's Acid Derivatives

EntryMichael DonorMichael AcceptorCatalyst (mol%)SolventTime (h)Yield (%)ee (%)Reference
1Meldrum's Acidβ-NitrostyreneCinchona-thiourea (10)Toluene8>9549[2]
2Meldrum's Acid(E)-3-methyl-1-nitro-1-penteneCinchona-thiourea (10)Toluene19>9568[2]
3Meldrum's AcidAliphatic NitroalkeneSquaramide (5)Dichloromethane-8394[9]

Note: The data presented for Meldrum's acid are expected to be a good starting point for reactions with 5-ethyl Meldrum's acid, although yields and enantioselectivities may vary.

Visualizations

Reaction Mechanism

Michael_Addition cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 5-Et-MA 5-Ethyl Meldrum's Acid Enolate Enolate of 5-Et-MA 5-Et-MA->Enolate + Base Acceptor Michael Acceptor (e.g., Enone) Adduct_Enolate Adduct Enolate Acceptor->Adduct_Enolate Base Base Base->Enolate Enolate->Adduct_Enolate + Acceptor BaseH Protonated Base Product Michael Adduct Adduct_Enolate->Product + H+ BaseH->Product

Caption: General mechanism of the base-catalyzed Michael addition.

Experimental Workflow

Workflow A 1. Combine Reactants (5-Et-MA, Acceptor, Solvent) B 2. Add Catalyst/Base A->B C 3. Reaction Monitoring (TLC) B->C D 4. Aqueous Workup (Quench, Extract, Wash) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS, HPLC for ee) E->F

Caption: A typical experimental workflow for a Michael addition reaction.

References

  • Meldrum's acid - Wikipedia. [Link]

  • Akué-Gédu, R., El-Hafidi, H., Rigo, B., & Couturier, D. (2006). On the Synthesis of 5-Ethyl Meldrum's Acid. Journal of Heterocyclic Chemistry, 43(2), 365-368.
  • Crimmins, M. T., Washburn, D. G., & Zawacki, F. J. (2003). 2-Methyl-4H-pyran-4-one. Organic Syntheses, 80, 99.
  • Dumas, A. M., & Fillion, E. (2010). Meldrum's acids and 5-alkylidene Meldrum's acids in catalytic carbon-carbon bond-forming processes. Accounts of Chemical Research, 43(3), 444-456.
  • Koskinen, A. M. P., & Pihko, P. M. (2010).
  • Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. (2022). Encyclopedia.pub.
  • Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. (n.d.). MSU Chemistry.
  • Arylidene Meldrum's Acid: A Versatile Structural Motif for the Design of Enzyme-Responsive "Covalent-Assembly" Fluorescent Probes. (n.d.). ChemRxiv.
  • Liu, Y.-L., & Hsieh, T.-H. (2012). The Michael addition reaction of Meldrum's acid (MA): an effective route for preparation of reactive precursors for MA-based thermosetting resins. Polymer Chemistry, 3(6), 1585-1592.
  • Asymmetric organocatalytic Michael addition of Meldrum's acid to nitroalkenes: Probing the mechanism of bifunctional thiourea organocatalysts. (2010).
  • Liu, Y. L., & Hsieh, T. H. (2012). The Michael addition reaction of Meldrum's acid (MA): an effective route for the preparation of reactive precursors for MA-based thermosetting resins. Polymer Chemistry, 3(6), 1585.
  • An efficient one-pot three-component reaction of pyrrole with aryl glyoxal derivatives and Meldrum's acid (MA) in water at room temperature. (2023). Organic Chemistry Research.
  • Recent advances of asymmetric catalytic transformations of alkylidene Meldrum's acid derivatives. (n.d.).
  • Asymmetric organocatalytic Michael addition of Meldrum's acid to nitroalkenes: probing the mechanism of bifunctional thiourea organoc
  • Catalytic asymmetric addition of Meldrum's acid, malononitrile, and 1,3-dicarbonyls to ortho-quinone methides generated in situ under basic conditions. (2015). PubMed.
  • The Conjugate Addition of Novel Nucleophiles and Catalytic Intramolecular Tandem[1][8]-Hydride Shift / Cyclization and Friedel-Crafts Acylation with Alkylidene Meldrum's Acid Derivatives. (2008). CORE.

  • Dumas, A. M., & Fillion, E. (2009). Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon−Carbon Bond-Forming Processes. Accounts of Chemical Research, 43(3), 444-456.
  • A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. (2021). UiTM Institutional Repository.
  • Methylene meldrum's acid precursors. (1993).
  • Disubstituted Meldrum's Acid: Another Scaffold with SuFEx-like Reactivity. (n.d.). MDPI.
  • MELDRUM'S ACID IN ORGANIC SYNTHESIS. (n.d.). LOCKSS: Serve Content.
  • Moon, D. T. (2008). The Conjugate Addition of Novel Nucleophiles and Catalytic Intramolecular Tandem[1][8]-Hydride Shift / Cyclization and Friedel-Crafts Acylation with Alkylidene Meldrum's Acid Derivatives. Semantic Scholar.

  • Dumas, A. M., & Fillion, E. (2010). Meldrum's acids and 5-alkylidene Meldrum's acids in catalytic carbon-carbon bond-forming processes. PubMed.
  • Recent Advances in Base-Assisted Michael Addition Reactions. (2022).

Sources

Method

Application Note: Generation and In-Situ Utilization of Ethylketene via Thermal Decomposition of 5-Ethyl Meldrum's Acid

Abstract This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the generation of ethylketene from 5-ethyl Meldrum's acid. Ketenes are highly reactive and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the generation of ethylketene from 5-ethyl Meldrum's acid. Ketenes are highly reactive and valuable intermediates in organic synthesis, enabling access to a wide array of chemical structures such as β-lactams, esters, and amides.[1][2] Derivatives of Meldrum's acid are excellent, thermally labile precursors for generating substituted ketenes under controlled conditions.[3][4][5] This guide details the underlying mechanism, provides validated experimental protocols for both flash vacuum pyrolysis and solution-phase thermolysis, and offers expert insights into reaction optimization and troubleshooting.

Introduction and Theoretical Background

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its C5-substituted derivatives are versatile reagents in organic synthesis, primarily due to the high acidity of the C5 protons (pKa ≈ 4.97) and their unique thermal decomposition pathway.[6][7] Upon heating, these compounds undergo a retro-hetero-Diels-Alder reaction to eliminate acetone and carbon dioxide, yielding a highly reactive ketene intermediate.[8][9] This method provides a clean and efficient route to ketenes, which can be difficult to generate and handle otherwise.[2][10]

The 5-ethyl derivative is a precursor to ethylketene, a monoalkylketene that serves as a C2 synthon for constructing more complex molecular architectures. The thermal lability of the Meldrum's acid scaffold allows for the generation of this reactive intermediate under conditions that can be tailored for subsequent in-situ reactions.[6]

Mechanism of Thermal Decomposition

The thermal decomposition of 5-ethyl Meldrum's acid proceeds through a concerted or stepwise pericyclic fragmentation. The process is initiated by heat, leading to the irreversible loss of acetone and carbon dioxide to generate the target ethylketene.

The generally accepted mechanism is illustrated below:

Mechanism cluster_0 5-Ethyl Meldrum's Acid cluster_1 Transition State cluster_2 Products start ts [Transition State] start->ts Δ (Heat) ketene ts->ketene Ethylketene acetone ts->acetone + Acetone co2 CO2 ts->co2 + CO2

Figure 1: Reaction mechanism for the thermal decomposition of 5-ethyl Meldrum's acid.

Synthesis of Starting Material: 5-Ethyl Meldrum's Acid

Prior to ketene generation, the precursor, 5-ethyl Meldrum's acid, must be synthesized. A reliable method involves the reductive alkylation of Meldrum's acid. A particularly effective two-step procedure is the reaction of Meldrum's acid with triethyl orthoacetate, followed by reduction with sodium borohydride.[11]

Brief Protocol:

  • Step 1: Synthesis of 5-(1-Ethoxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione: A solution of Meldrum's acid and triethyl orthoacetate in a suitable solvent (e.g., dichloromethane) is heated.[11]

  • Step 2: Reduction: The resulting ethoxyethylidene intermediate is then reduced, for example using sodium borohydride in acetic acid, to yield 5-ethyl Meldrum's acid.[11]

Note: For a detailed synthesis protocol, please refer to the primary literature, such as Fiaschi et al., J. Heterocyclic Chem., 43, 365 (2006).[11]

Experimental Protocols for Ethylketene Generation

Two primary methodologies are presented: Flash Vacuum Pyrolysis (FVP) for gas-phase reactions or isolation at low temperature, and solution-phase thermolysis for in-situ trapping.

Protocol 1: Flash Vacuum Pyrolysis (FVP)

FVP is a powerful technique for generating highly reactive, transient species in the gas phase by passing a sublimed precursor through a high-temperature zone under high vacuum.[12][13] This method is ideal for studying the properties of ethylketene or for performing gas-phase reactions.

Workflow Diagram:

Figure 2: Step-by-step workflow for the FVP generation of ethylketene.

Materials and Equipment:

  • 5-Ethyl Meldrum's acid

  • FVP apparatus, including:

    • Quartz pyrolysis tube (e.g., 30 cm x 2.5 cm) packed with quartz wool or rings

    • Tube furnace

    • High-vacuum pump (<0.01 mbar)

    • Sublimation flask

    • Cold finger trap

  • Liquid nitrogen

  • Solvent for product collection (e.g., deuterated chloroform for NMR)

Step-by-Step Methodology:

  • Apparatus Setup: Assemble the FVP apparatus. Pack the quartz tube with quartz wool to ensure efficient heat transfer. Connect the sublimation flask at the inlet and the cold finger trap at the outlet.

  • Precursor Loading: Place 5-ethyl Meldrum's acid (e.g., 200 mg) into the sublimation flask.

  • System Evacuation: Evacuate the entire system using the high-vacuum pump to a pressure below 0.01 mbar.

    • Rationale: High vacuum increases the mean free path of molecules, favoring unimolecular decomposition and preventing intermolecular side reactions.[13]

  • Cooling and Heating: Fill the cold finger with liquid nitrogen. Heat the furnace to the desired pyrolysis temperature (a typical starting point is 450-550 °C).

  • Sublimation: Once the furnace is at a stable temperature, gently heat the sublimation flask (e.g., with a heating mantle or oil bath, ~80-100 °C) to slowly sublime the precursor into the hot zone. The rate should be controlled to maintain high vacuum.

    • Rationale: A slow, controlled sublimation prevents pressure buildup and ensures molecules pass through the hot zone individually, maximizing the desired unimolecular fragmentation.[12]

  • Pyrolysis and Trapping: The precursor fragments in the hot zone. The volatile products (ethylketene, acetone, CO2) travel to the cold finger where ethylketene and acetone condense. CO2 is typically pumped away.

  • Product Collection: After all the precursor has sublimed, turn off all heating and allow the system to cool. Slowly and carefully vent the system with an inert gas (e.g., Nitrogen or Argon). Remove the cold finger and wash the condensed product into a flask with a pre-chilled solvent for analysis or subsequent reaction.

Protocol 2: Solution-Phase Thermolysis for In-Situ Trapping

Generating the ketene directly in a solution containing a trapping agent is a highly efficient one-pot method for synthesis.[6] This avoids handling the unstable ketene intermediate. Here, we describe the trapping of ethylketene with an alcohol to form an ethyl ester.

Materials and Equipment:

  • 5-Ethyl Meldrum's acid

  • Trapping agent (e.g., Benzyl alcohol)

  • High-boiling, inert solvent (e.g., Toluene, xylene, or Diphenyl ether)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Heating mantle with temperature control and stirrer

Step-by-Step Methodology:

  • Flask Preparation: To a dry three-neck flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 5-ethyl Meldrum's acid (1.0 eq).

  • Reagent Addition: Add the trapping agent, benzyl alcohol (1.1 eq), and the inert solvent (e.g., Toluene, to make a ~0.1 M solution).

  • Inert Atmosphere: Purge the system with nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

    • Rationale: Ketenes are highly reactive and can be quenched by atmospheric moisture or oxygen.[2] An inert atmosphere is critical for achieving high yields.

  • Heating: Heat the reaction mixture to reflux (for Toluene, ~110 °C) with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS by observing the consumption of the starting material.

    • Rationale: The thermal energy drives the decomposition of the Meldrum's acid derivative. The generated ethylketene is immediately in the presence of the trapping agent, ensuring a rapid and efficient subsequent reaction.[8]

  • Reaction Completion: The reaction is typically complete within 1-4 hours, evidenced by the cessation of gas evolution (CO2 and gaseous acetone).

  • Workup: a. Cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure. c. The crude residue can be purified by standard methods, such as silica gel column chromatography, to isolate the desired product (in this case, benzyl 3-oxopentanoate).

Data Summary and Expected Outcomes

The choice of method and conditions significantly impacts the outcome. The following table summarizes typical parameters.

ParameterProtocol 1: FVPProtocol 2: Solution-Phase
Temperature 450 - 550 °C (Furnace)110 - 200 °C (Solvent Reflux)
Pressure < 0.01 mbar (High Vacuum)Atmospheric (Inert Gas)
Solvent None (Gas Phase)High-boiling, inert (e.g., Toluene)
Reaction Time Milliseconds (Residence Time)1 - 4 hours
Outcome Isolated Ethylketene (on cold trap)In-situ trapped product (e.g., β-keto ester)
Typical Yield Variable (dependent on trapping)70 - 95% (for trapped product)

Troubleshooting and Expert Insights

  • Low Yield in FVP:

    • Cause: Temperature is too low (incomplete decomposition) or too high (secondary decomposition of ketene).

    • Solution: Optimize the furnace temperature in 25 °C increments. Ensure the vacuum is sufficiently high.

  • Polymerization:

    • Cause: Ketenes, especially mono-substituted ones, can dimerize or polymerize, particularly at higher concentrations or warmer temperatures.[10]

    • Solution (FVP): Ensure the cold finger is sufficiently cold (-196 °C) and wash the product out quickly with chilled solvent.

    • Solution (Solution-Phase): Use a slight excess of the trapping agent and ensure the reaction is sufficiently dilute (~0.1 M).

  • Alternative to FVP: For scalable liquid-phase pyrolysis, consider a high-temperature/high-pressure microreactor setup, sometimes referred to as "flash flow pyrolysis" (FFP), which mimics FVP conditions in solution.[14]

  • Lowering Decomposition Temperature: Research has shown that molecular engineering of the Meldrum's acid scaffold can significantly lower the required thermolysis temperature, which can be advantageous for sensitive substrates.[4][5]

References

  • Meldrum's acid. Wikipedia. [Link]

  • Bond formations by intermolecular and intramolecular trappings of acylketenes and their applications in natural product synthesis. National Center for Biotechnology Information (PMC). [Link]

  • Low-temperature ketene formation in materials chemistry through molecular engineering. ResearchGate. [Link]

  • Recent Advances in Ketene Chemistry. Scribd. [Link]

  • Meldrum's acid in organic synthesis. Semantic Scholar. [Link]

  • Selected applications of Meldrum’s acid – a tutorial. Royal Society of Chemistry Publishing. [Link]

  • Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of .beta.-keto esters. ACS Publications. [Link]

  • Disubstituted Meldrum's Acid: Another Scaffold with SuFEx-like Reactivity. MDPI. [Link]

  • Cracking Meldrum's Acid: Lowering the Temperature. Open Research Repository. [Link]

  • Low-temperature ketene formation in materials chemistry through molecular engineering. Royal Society of Chemistry Publishing. [Link]

  • Thermolysis of 5,5-dialkyl Meldrum's acid to a ketene, and its reactivity towards nucleophiles. ResearchGate. [Link]

  • Synthetic routes to pyrrolizine-1,5-dione derivatives by flash vacuum pyrolysis of amidomethylene derivatives of Meldrum's acid. Royal Society of Chemistry Publishing. [Link]

  • Mimicking Flash Vacuum Pyrolysis in a High-Temperature/High-Pressure Liquid-Phase Microreactor Environment. ACS Publications. [Link]

  • Ketene. Wikipedia. [Link]

  • Generation of Reactive Ketenes under Flow Conditions through Zinc-Mediated Dehalogenation. Thieme. [Link]

  • Flash vacuum pyrolysis. Wikipedia. [Link]

  • Contribution of Photoelectron-Spectroscopy to the Study of the Flash Vacuum Pyrolysis of Amino-Substituted Meldrum Acid-Derivatives. UQ eSpace - The University of Queensland. [Link]

  • Meldrum's acid mediated ketene chemistry in the formation of ester bonds for the synthesis of vitrimers with high glass transition temperatures. Royal Society of Chemistry Publishing. [Link]

  • Enantioselective Trapping of Pd-Containing 1,5-Dipoles by Photogenerated Ketenes: Access to 7-Membered Lactones Bearing Chiral Quaternary Stereocenters. ACS Publications. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study. National Center for Biotechnology Information (PMC). [Link]

  • A Study on Organic Synthesis via Ketene. Research and Reviews. [Link]

  • Flash Vacuum Pyrolysis. Resonance. [Link]

  • Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. National Center for Biotechnology Information (PMC). [Link]

  • On the synthesis of 5-ethyl Meldrum's acid. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Dimer Byproducts in Meldrum's Acid Reductive Alkylation

Welcome to the Advanced Technical Support Center for synthetic chemists and drug development professionals. This guide provides authoritative, field-proven strategies for mitigating the formation of the bis(Meldrum's aci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for synthetic chemists and drug development professionals. This guide provides authoritative, field-proven strategies for mitigating the formation of the bis(Meldrum's acid) dimer byproduct during reductive alkylation workflows.

Mechanistic Insights: The Root Cause of Dimerization

To eliminate a byproduct, you must first understand the kinetic and thermodynamic pathways that generate it. The reductive alkylation of Meldrum's acid with an aldehyde or ketone proceeds via a transient Knoevenagel condensation intermediate (an alkylidene or arylidene Meldrum's acid).

Because the 1,3-dicarbonyl system of Meldrum's acid is highly electron-withdrawing, this intermediate is exceptionally electrophilic. If the subsequent hydride reduction is not instantaneous, unreacted Meldrum's acid (or its enolate) will attack the intermediate via a Michael addition . This undesired bimolecular reaction yields the highly polar bis-adduct dimer[1].

Pathway MA Meldrum's Acid (MA) + Aldehyde Int Alkylidene Intermediate (Highly Electrophilic) MA->Int Knoevenagel Condensation Prod Monoalkylated Product (Desired) Int->Prod Hydride Reduction (Fast, Kinetic Control) Dimer Bis-adduct Dimer (Undesired) Int->Dimer Michael Addition with MA (Slow, Thermodynamic)

Mechanistic bifurcation in Meldrum's acid reductive alkylation: Reduction vs. Michael addition.

Troubleshooting & Parameter Optimization

Controlling the dimer requires strict kinetic management. We must maximize the rate of reduction (


) while starving the Michael addition pathway (

) of its reactants. The quantitative data table below summarizes the critical parameters required to suppress dimerization.

Table 1: Troubleshooting Matrix for Dimer Byproduct

Experimental ParameterTarget RangeEffect of DeviationMechanistic Causality
Stoichiometry (Aldehyde:MA) 1.1 : 1.0Excess MA leads to >30% dimer.Unreacted MA acts as a nucleophile, driving the bimolecular Michael addition.
Addition Rate ~0.1 mmol/minBolus addition yields 40-50% dimer.High local concentration of the alkylidene intermediate outpaces the reductant.
Temperature 0 °C to 10 °C>25 °C increases dimer by >20%.Higher thermal energy overcomes the activation barrier for thermodynamic dimerization.
Reductant Equivalents 1.5 to 2.0 eq<1.0 eq leaves intermediate exposed.The unreduced alkylidene persists in solution, allowing dimerization to proceed.

Self-Validating Protocol: One-Pot Reductive Alkylation

To prevent dimer formation—especially with challenging aliphatic aldehydes—a one-pot sequential Knoevenagel-reduction is required[2]. This protocol is designed as a self-validating system , utilizing visual and chromatographic feedback loops to ensure kinetic control is maintained.

Workflow S1 1. Mix MA & Reductant S2 2. Chill to 0 °C S1->S2 S3 3. Syringe Pump Aldehyde Addition S2->S3 S4 4. Acidic Quench pH 3.0 S3->S4 S5 5. Organic Extraction S4->S5

Optimized workflow for one-pot reductive alkylation minimizing dimer byproduct formation.

Step-by-Step Methodology

Step 1: Reagent Pre-Mixing

  • Action: Dissolve Meldrum's acid (1.0 eq) and Sodium Borohydride (

    
    , 1.5 eq) in anhydrous Methanol or THF.
    
  • Causality: Pre-mixing ensures that the reductant is present in vast excess relative to the intermediate at any given moment.

Step 2: Temperature Control

  • Action: Cool the reaction vessel to 0 °C using an ice bath.

  • Causality: Cooling suppresses the activation energy required for the bimolecular Michael addition more heavily than it suppresses the hydride transfer, kinetically favoring the desired monoalkylated product.

Step 3: Controlled Addition (Critical Step)

  • Action: Dissolve the aldehyde (1.1 eq) in a minimal amount of solvent and add it dropwise via a syringe pump over 1 to 2 hours.

  • Causality: Slow addition maintains an extremely low steady-state concentration of the alkylidene intermediate, starving the dimerization pathway.

  • Self-Validation Check: The Knoevenagel intermediate is highly conjugated and visually yellow. A successful, kinetically controlled reaction will remain colorless or pale. If the solution turns deep yellow or orange, your addition rate is too fast, and the dimer is forming.

Step 4: Reaction Monitoring

  • Action: Monitor via TLC (Hexanes:EtOAc 7:3).

  • Self-Validation Check: The desired monoalkylated product will elute cleanly (Rf ~0.4). The bis-adduct dimer, due to its dual 1,3-dicarbonyl systems, is highly polar and will streak near the baseline (Rf < 0.1).

Step 5: Acidic Quench

  • Action: Slowly add 1M HCl until the solution reaches pH 3.0.

  • Causality: Acidification destroys excess hydride and protonates any remaining Meldrum's acid enolate, preventing late-stage dimerization during the concentration and workup phases. Extract with EtOAc and dry over

    
    .
    

Frequently Asked Questions (FAQs)

Q: Why does my aliphatic aldehyde substrate yield >50% dimer while my aromatic aldehyde yields <5%? A: Linear aliphatic aldehydes lack the steric bulk of aromatic rings. The resulting alkylidene intermediate is highly exposed and exceptionally electrophilic, making it a prime target for the Michael addition of unreacted Meldrum's acid. For aliphatic substrates, a strict one-pot reductive alkylation with a selective reducing agent is mandatory to outcompete the dimer pathway[3].

Q: Can I pre-form the Knoevenagel intermediate, isolate it, and then reduce it? A: This is viable only for highly hindered or aromatic aldehydes. For unhindered aliphatic aldehydes, attempting to isolate the Knoevenagel intermediate often results in spontaneous dimerization during solvent evaporation[1].

Q: What is the optimal reducing agent if


 is causing over-reduction? 
A:  While 

is highly effective and economical[2], sensitive substrates may require milder hydride sources. Borane-dimethylamine or borane-trimethylamine complexes provide a gentle reduction that minimizes side reactions while still rapidly trapping the Knoevenagel intermediate.

Q: How do I remove the dimer if it has already formed? A: The bis-adduct is highly polar. It can often be removed by triturating the crude mixture in non-polar solvents (e.g., cold diethyl ether or hexanes) where the monoalkylated product is soluble but the dimer precipitates. Alternatively, a short silica plug will easily retain the baseline-running dimer.

References

  • On the synthesis of 5-ethyl Meldrum's acid - ResearchGate.
  • One Pot Synthesis of Monoalkylated and Mixed, Dialkylated Meldrum's Acid Deriv
  • EP0375040B1 - Process for the preparation of retro-inverso peptides and new intermediates thereof - Google P

Sources

Optimization

Technical Support Center: Purification of 5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione

The following Technical Support Guide details the purification of 5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione (also known as 5-ethyl Meldrum’s acid; CAS 17216-65-8) via recrystallization. This document is designed for res...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide details the purification of 5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione (also known as 5-ethyl Meldrum’s acid; CAS 17216-65-8) via recrystallization. This document is designed for researchers requiring high-purity intermediates for Knoevenagel condensations, heterocyclic synthesis, or mechanistic studies.

Compound Profile & Target Specifications

Before initiating purification, verify your crude material against these physicochemical benchmarks.

PropertySpecificationNotes
Compound Name 5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dioneMono-alkylated Meldrum's acid derivative.[1][2][3]
CAS Number 17216-65-8Distinct from Meldrum's Acid (CAS 2033-24-1).[1]
Target State White Crystalline SolidCrude often appears as a yellow/orange oil or sticky solid.
Melting Point 110.0 – 110.2 °C Sharp melt indicates high purity [1].
Acidity (pKa) ~4.9 (C5-H)Highly acidic C-H bond; sensitive to basic impurities.
Solubility Soluble in EtOAc, Acetone, DCM, MeOH.Insoluble in Hexanes, Water (sparingly).

Recrystallization Protocol

Solvent System Selection

The high acidity and thermal sensitivity of the dioxane-4,6-dione ring dictate the solvent choice. Avoid refluxing alcohols (MeOH, EtOH) for extended periods to prevent ester exchange or ring opening (alcoholysis) [2].

  • Primary Recommendation: Acetone / n-Hexane (Solvent/Antisolvent pair).

  • Alternative: Ethyl Acetate / n-Hexane .

  • Avoid: Benzene (Toxicity), Water (Hydrolysis risk), hot Alcohols (Solvolysis risk).

Step-by-Step Workflow

Step 1: Dissolution

  • Place the crude 5-ethyl Meldrum’s acid (solid or oil) in an Erlenmeyer flask.

  • Add a minimum amount of warm Acetone (approx. 35–40 °C). Do not boil.

  • Swirl until fully dissolved. If insoluble particulates remain (e.g., inorganic salts from synthesis), filter the warm solution through a glass frit or cotton plug.

Step 2: Crystallization

  • Slowly add n-Hexane dropwise to the warm solution until a faint, persistent cloudiness (turbidity) appears.

  • Add a few drops of Acetone to just clear the turbidity.

  • Remove from heat and allow the flask to cool to room temperature undisturbed.

  • Once at room temperature, place the flask in an ice bath (0–4 °C) for 1–2 hours to maximize recovery.

Step 3: Isolation

  • Collect crystals via vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a cold (0 °C) mixture of Acetone/Hexane (1:4 ratio).

  • Dry under high vacuum at room temperature. Avoid oven drying >50 °C due to thermal instability.

Troubleshooting & FAQs

Q1: My product "oiled out" instead of crystallizing. How do I fix this?

Diagnosis: This is the most common issue with alkylated Meldrum's acids. It occurs when the solution cools too fast or the impurity profile (often unreacted Meldrum's acid or dialkylated byproducts) disrupts the crystal lattice. Corrective Action:

  • Re-heat the mixture until the oil redissolves.

  • Seed the solution: Add a tiny crystal of pure 5-ethyl Meldrum’s acid (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Add more solvent: The solution might be too concentrated. Add a small volume of Acetone, then re-add Hexane more slowly.

  • Slow Cooling: Wrap the flask in a towel to slow the cooling rate. Do not use an ice bath until distinct crystals have formed.

Q2: The melting point is broad (e.g., 95–105 °C). What impurities are likely present?

Diagnosis: A depressed/broad melting point typically indicates contamination with:

  • Meldrum's Acid (Starting Material): MP ~94–95 °C.

  • 5,5-Diethyl Derivative: A common byproduct if alkylation was not controlled. Corrective Action:

  • Perform a second recrystallization.

  • If the impurity persists, check 1H NMR . The C5-H proton of the mono-ethyl product appears as a triplet at ~3.50 ppm [1]. Unreacted Meldrum's acid shows a singlet at ~3.6 ppm (C2-Me protons are distinct). If significant starting material remains, an aqueous wash (see Q3) may be required before recrystallization.

Q3: Can I wash the crude with water to remove impurities?

Answer: Yes, but with caution. Since 5-ethyl Meldrum's acid is acidic (pKa ~5), it can be deprotonated by weak bases.

  • Protocol: Dissolve crude in Dichloromethane (DCM). Wash with dilute aqueous HCl (0.1 M) to remove any basic impurities or pyridine/amine salts from synthesis.

  • Warning: Do not wash with NaHCO₃ or NaOH, as this will deprotonate the product, extracting it into the aqueous layer as a water-soluble salt.

Q4: Is the compound stable in solution?

Answer: It is kinetically stable in non-nucleophilic solvents (DCM, Acetone) at room temperature. However, in nucleophilic solvents (MeOH, EtOH, Water), it is susceptible to ring opening over time, especially if heated [2]. Always prepare solutions fresh for recrystallization and avoid prolonged boiling.

Process Visualization

The following diagram illustrates the logical flow for the purification process, including decision nodes for common failure modes.

PurificationWorkflow Start Crude 5-Ethyl Meldrum's Acid Dissolve Dissolve in min. warm Acetone (35-40°C) Start->Dissolve Filter Filter insoluble salts (optional) Dissolve->Filter AddAntisolvent Add n-Hexane until turbid Filter->AddAntisolvent Clear Add Acetone dropwise to clear AddAntisolvent->Clear Cool Cool to RT, then 0°C Clear->Cool CheckState Did Crystals Form? Cool->CheckState Success Filter & Wash (Cold Acetone/Hexane) Dry under Vacuum CheckState->Success Yes OilingOut Issue: Oiling Out CheckState->OilingOut No (Oil/Goo) Remedy Re-heat, Seed, & Cool Slower OilingOut->Remedy Remedy->Cool Retry

Figure 1: Decision-tree workflow for the recrystallization of 5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione.

References

  • Bretschneider, T. et al. "Data in support of substrate flexibility of a mutated acyltransferase domain and implications for polyketide biosynthesis." Data in Brief, vol. 4, 2015, pp. 24-29. [Link]

  • Oikawa, Y. et al. "Meldrum's Acid in Organic Synthesis." Organic Syntheses, Coll.[4] Vol. 7, 1990, p. 359. [Link]

Sources

Troubleshooting

Technical Guide: Recrystallization &amp; Purification of 5-Ethyl Meldrum's Acid

This is a technical support guide designed for researchers and drug development professionals working with 5-ethyl Meldrum's acid (5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione). Executive Summary 5-Ethyl Meldrum's acid is...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and drug development professionals working with 5-ethyl Meldrum's acid (5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione).

Executive Summary

5-Ethyl Meldrum's acid is a critical mono-alkylated synthetic intermediate.[1][2] Its purification is often complicated by the presence of dialkylated by-products , unreacted Meldrum's acid , and a specific high-melting dimer impurity formed during reductive alkylation. This guide provides a validated protocol for recrystallization, emphasizing the removal of these specific impurities to ensure high-purity inputs for downstream API synthesis.

Part 1: Critical Solubility & Solvent Selection
Q: What is the absolute best solvent system for recrystallizing 5-ethyl Meldrum's acid?

A: The optimal solvent system is Ethyl Acetate / n-Heptane (or Hexane) .

  • Primary Recommendation: Ethyl Acetate / n-Heptane (typically 1:2 to 1:4 ratio).

  • Alternative: Acetone / n-Hexane (for higher polarity impurities).

  • Why this works:

    • Polarity Balance: 5-ethyl Meldrum's acid is moderately polar. It dissolves readily in warm ethyl acetate or acetone but has steep solubility curves when non-polar anti-solvents (heptane/hexane) are added.

    • Impurity Rejection: The critical "dimer" impurity (mp 115–117 °C) and unreacted Meldrum's acid have distinct solubility profiles. The dimer is often less soluble in the cold solvent mixture and can be filtered off or left behind, while the mono-ethyl derivative crystallizes upon cooling.

    • Chemical Stability: Unlike alcohols (methanol/ethanol), which can induce solvolysis (ring opening) in sensitive Meldrum's acid derivatives (especially acyl derivatives or under acidic conditions), ethyl acetate and heptane are chemically inert toward the dioxane-dione ring under recrystallization conditions.

Q: Can I use Ethanol or Methanol?

A: Proceed with caution. While Meldrum's acid itself is often recrystallized from ethanol, alkylated derivatives can be sensitive.

  • Risk: Extended heating in alcohols can lead to transesterification or ring opening, forming malonic ester derivatives.

  • Recommendation: Use aprotic solvents (EtOAc/Heptane) to eliminate this risk entirely. If you must use alcohol, keep the heating time short and avoid acidic traces.

Part 2: Troubleshooting & Protocols
Q: I isolated a white solid, but the melting point is too high (~115-117 °C). What happened?

A: You have likely isolated the dimer impurity .

  • The Issue: During the reductive alkylation of Meldrum's acid with acetaldehyde, a side reaction can form a dimer: 5-[3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)butyl]-2,2-dimethyl-1,3-dioxane-4,6-dione.[3]

  • Diagnostic:

    • 5-Ethyl Meldrum's Acid: mp ~94–96 °C (similar to parent, but often slightly lower/broader if impure). Note: Pure 5-ethyl isomer is a crystalline solid.

    • Dimer Impurity: mp 115–117 °C .[4]

  • Fix: The dimer is often less soluble in ether or cold ethyl acetate.

    • Dissolve your crude solid in the minimum amount of warm Ethyl Acetate .

    • If a solid remains undissolved while the solution is warm (but not boiling), filter it off immediately. This is likely the dimer.

    • Add warm Heptane to the filtrate until slight turbidity appears.

    • Cool slowly to 4°C. The 5-ethyl product should crystallize.

Q: My product remains an oil and won't crystallize. How do I induce crystallization?

A: Mono-alkylated Meldrum's acids can be stubborn "oils" due to supercooling or residual solvent.

  • Step 1: Trituration. Add a small amount of cold n-Heptane or Pentane to the oil. Scratch the inner wall of the flask vigorously with a glass rod. This creates nucleation sites.

  • Step 2: Seeding. If you have any solid seed crystal (even from a previous impure batch), add it.

  • Step 3: Solvent Removal. Ensure all reaction solvents (especially DCM or THF) are completely removed. Traces of these good solvents prevent crystallization. Rotovap down, then add heptane and rotovap again ("azeotrope" the good solvent out).

Part 3: Validated Recrystallization Protocol

Objective: Purify crude 5-ethyl Meldrum's acid (approx. 10g scale).

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add Ethyl Acetate (approx. 2-3 mL per gram of solid).

    • Heat gently to 40-50°C. Do not boil excessively.

    • Checkpoint: If the solution is clear, proceed. If a white solid persists, filter it hot (likely dimer impurity).

  • Anti-Solvent Addition:

    • While keeping the solution warm (40°C), slowly add n-Heptane dropwise.

    • Stop adding when a faint, persistent cloudiness (turbidity) is observed.

    • Add 1-2 drops of Ethyl Acetate to clear the solution back up.

  • Crystallization:

    • Remove from heat.[5] Let the flask cool to room temperature undisturbed for 30 minutes.

    • Move to a refrigerator (4°C) for 2-4 hours.

    • Visual Check: White crystalline needles or prisms should form.

  • Isolation:

    • Filter the crystals using a Buchner funnel.

    • Wash the cake with a small volume of cold n-Heptane (pre-chilled).

    • Dry under vacuum at room temperature. Avoid high heat during drying as the compound can sublime or decompose.

Part 4: Data Visualization
Table 1: Physicochemical Properties & Solubility
PropertyDataNotes
Compound 5-Ethyl Meldrum's AcidMono-alkylated derivative
CAS Number 17216-65-8
Molecular Formula C₈H₁₂O₄MW: 172.18 g/mol
Physical State White Crystalline SolidOrthorhombic crystal system
Melting Point ~94–96 °C (Dec)Decomposes near MP (similar to parent)
Major Impurity Dimer (mp 115–117 °C)Formed via acetaldehyde condensation
Best Solvent EtOAc / Heptane High recovery, low solvolysis risk
Avoid Hot Alcohols / WaterRisk of hydrolysis/alcoholysis
Figure 1: Purification Workflow Logic

RecrystallizationWorkflow Start Crude 5-Ethyl Meldrum's Acid (Contains Dimer & Unreacted SM) Dissolve Dissolve in Warm Ethyl Acetate (40-50°C) Start->Dissolve CheckSolids Are solids visible in warm solution? Dissolve->CheckSolids FilterDimer Filter Hot (Remove Dimer Impurity mp 115°C) CheckSolids->FilterDimer Yes (Insoluble Dimer) AddAnti Add n-Heptane until turbid CheckSolids->AddAnti No (Clear Solution) FilterDimer->AddAnti Use Filtrate Cool Cool to RT, then 4°C AddAnti->Cool Crystallize Crystallization Cool->Crystallize FilterWash Filter & Wash (Cold Heptane) Crystallize->FilterWash FinalProduct Pure 5-Ethyl Meldrum's Acid (White Crystals) FilterWash->FinalProduct

Caption: Logical workflow for the purification of 5-ethyl Meldrum's acid, highlighting the critical step of filtering insoluble dimer impurities before crystallization.

References
  • Akué-Gédu, R., El-Hafidi, H., Rigo, B., & Couturier, D. (2006). On the Synthesis of 5-Ethyl Meldrum's Acid. Journal of Heterocyclic Chemistry, 43(2), 365–369.[5]

    • Key citation for the reductive alkylation method, identification of the dimer impurity (mp 115-117°C)
  • Meldrum, A. N. (1908).[6] A β-Lactonic Acid from Acetone and Malonic Acid. Journal of the Chemical Society, Transactions, 93, 598–601.

    • Foundational reference for the synthesis and properties of the parent Meldrum's acid.
  • Oikawa, Y., Yoshioka, T., Sugano, K., & Yonemitsu, O. (1985). Meldrum's Acid in Organic Synthesis. Organic Syntheses, 63, 198.

    • Validates the use of acetone/hexane and general handling of Meldrum's acid deriv
  • Van Coppernolle, J., Declercq, J. P., Dereppe, J. M., & Van Meerssche, M. (1979). Structures des Phényl-5 et Éthyl-5 Diméthyl-2,2 Dioxanne-1,3 Dione-4,6.[7][8][9] Bulletin des Sociétés Chimiques Belges, 88.

    • Crystallographic data confirming the solid state and orthorhombic structure of 5-ethyl Meldrum's acid.

Sources

Optimization

Technical Support Guide: Synthesis of 5-Ethyl Meldrum's Acid

This technical guide addresses the synthesis of 5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione (5-ethyl Meldrum's acid).[1][2] It prioritizes high-yield reductive alkylation strategies over direct alkylation to avoid common...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis of 5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione (5-ethyl Meldrum's acid).[1][2] It prioritizes high-yield reductive alkylation strategies over direct alkylation to avoid common dialkylation pitfalls.[1][2]

Status: Operational | Version: 2.4 | Topic: Yield Optimization & Troubleshooting

Core Synthesis Philosophy

The "Dialkylation Trap": Why Direct Alkylation Fails Attempting to synthesize 5-ethyl Meldrum's acid by reacting Meldrum's acid directly with ethyl bromide/iodide and a base (e.g.,


) is the most common cause of low yield.[1][2]
  • Mechanism of Failure: The

    
     of Meldrum's acid is ~4.[1][2]97. The 
    
    
    
    of the mono-ethyl product is similar or slightly higher, but the steric hindrance is low.[1][2] The reaction kinetics favor the second alkylation immediately after the first, resulting in a mixture of unreacted starting material and 5,5-diethyl Meldrum's acid .[1][2]
  • The Solution: Use Reductive Alkylation .[1][2] This route creates a

    
     hybridized intermediate (alkylidene) that cannot undergo a second addition at the same carbon, guaranteeing mono-substitution after reduction.[1][2]
    

Recommended Protocols

Method A: The Orthoester Route (Highest Purity)

Best for: High purity requirements, avoiding volatile acetaldehyde handling.[1][2]

Concept: Condensation of Meldrum's acid with triethyl orthoacetate yields an enol ether, which is then reduced.[1][2] This bypasses the unstable ethylidene intermediate that leads to dimerization.[1][2]

Protocol:

  • Condensation:

    • Dissolve Meldrum's acid (1.0 equiv) in toluene or acetic anhydride.[1][2]

    • Add Triethyl orthoacetate (1.2–1.5 equiv).[1][2]

    • Reflux (approx. 80–110°C) for 2–4 hours.[1][2]

    • Checkpoint: Monitor TLC for the disappearance of Meldrum's acid.[1][2][3] The product is 5-(1-ethoxyethylidene) Meldrum's acid.[1][2]

  • Reduction:

    • Dissolve the isolated intermediate in Methanol/DCM (4:1).

    • Cool to 0°C.[1][2][3][4][5]

    • Add

      
        (1.5 equiv) in portions.
      
    • Acidify carefully with dilute HCl to pH 3–4 (Caution: Gas evolution).[1][2]

    • Extract with DCM.[1][2][4]

Method B: One-Pot Reductive Alkylation (High Throughput)

Best for: Speed and scale.[1][2]

Protocol:

  • Dissolve Meldrum's acid (1 equiv) in MeOH or EtOH.[1][2]

  • Add Acetaldehyde (1.2 equiv) and a catalytic amount of piperidine or L-proline (5 mol%).[1][2]

  • Stir for 30–60 mins at RT (Formation of 5-ethylidene intermediate).

  • Crucial Step: Do not isolate.[1][2] Add

    
      (1.5 equiv) directly to the pot at 0°C.
    
  • Quench with aqueous acetic acid (maintain pH ~5).

Comparative Data Analysis

ParameterDirect Alkylation (Et-X)Reductive Alkylation (Acetaldehyde)Orthoester Route (Triethyl Orthoacetate)
Primary Yield < 40%65–75%80–90%
Selectivity Poor (Mono/Di mix)High (Mono)Very High (Mono)
Impurity Profile 5,5-diethyl byproductDimeric Michael adductsClean
Scalability LowHighMedium (Reagent cost)

Troubleshooting & FAQs

Issue: Low Yield / "Gooey" Product

Q: My product is an oil that won't crystallize, and NMR shows a complex mixture.

  • Diagnosis: You likely formed the "Michael Dimer."[1][2]

  • Explanation: The intermediate (5-ethylidene Meldrum's acid) is highly electrophilic.[1][2] If the reduction step is delayed, unreacted Meldrum's acid attacks the intermediate, forming a dimer.[1][2]

  • Fix: Ensure Meldrum's acid is fully consumed before reduction, or use Method A (Orthoester) which prevents this pathway entirely.[1][2]

Issue: Ring Hydrolysis

Q: I lost my product during the aqueous workup.

  • Diagnosis: pH overshoot.[1][2]

  • Explanation: Meldrum's acid derivatives are susceptible to hydrolysis in strongly basic (during

    
     addition) or strongly acidic conditions (during quench).[1][2]
    
  • Fix:

    • Quench

      
       with Acetic Acid  rather than strong mineral acids (HCl).[1][2]
      
    • Keep the workup pH between 4 and 6.[2]

    • Perform extractions quickly and dry organic layers immediately over

      
      .
      
Issue: Decomposition

Q: The solid decomposes upon storage. [1][2]

  • Diagnosis: Thermal instability / Ketene formation.[1][2]

  • Fix: Store 5-ethyl Meldrum's acid at -20°C . At room temperature, it can slowly eliminate acetone to form a reactive ketene.[1][2]

Visualizing the Chemistry

Diagram 1: Reaction Pathways & Decision Logic[1][2]

G Start Meldrum's Acid Direct Direct Alkylation (Et-Br + Base) Start->Direct Avoid Reductive Reductive Alkylation Pathways Start->Reductive Recommended Fail Mixture: Mono + Di-ethyl (Low Yield) Direct->Fail Ortho Method A: Triethyl Orthoacetate Reductive->Ortho Aldehyde Method B: Acetaldehyde + Cat. Reductive->Aldehyde Inter_A Ethoxyethylidene Intermediate (Stable Enol Ether) Ortho->Inter_A - EtOH Inter_B Ethylidene Intermediate (Unstable Electrophile) Aldehyde->Inter_B - H2O Red_Step Reduction (NaBH4 / MeOH) Inter_A->Red_Step Inter_B->Red_Step Immediate Dimer Risk: Dimerization (If reduction delayed) Inter_B->Dimer Slow / Excess SM Product 5-Ethyl Meldrum's Acid (>80% Yield) Red_Step->Product Controlled pH Workup

Caption: Comparative reaction pathways. Method A (Orthoester) offers the most stable intermediate, minimizing dimerization risks inherent in Method B.[1][2]

References

  • Akué-Gédu, R., et al. (2006). "On the Synthesis of 5-Ethyl Meldrum's Acid."[1][2] Journal of Heterocyclic Chemistry, 43(2), 365–369.[1][2] [2]

    • Key Insight: Establishes the triethyl orthoacetate route as the superior method to avoid dimerization.[1][2]

  • Dumas, A. M., & Fillion, E. (2010). "Meldrum's Acid in Organic Synthesis: A Review."[1][2] Accounts of Chemical Research.

    • Key Insight: Comprehensive review of Meldrum's acid reactivity and consider
  • Desai, U. V., et al. (2004). "One Pot Synthesis of Monoalkylated and Mixed, Dialkylated Meldrum's Acid Derivatives."[1][2][6] Synthetic Communications, 34(1), 25-32.[1][2][6][7]

    • Key Insight: Validates the one-pot Knoevenagel-Reduction protocol using .
  • McNab, H. (1978). "Meldrum's Acid."[1][2] Chemical Society Reviews, 7, 345-358.[1][2] [2]

    • Key Insight: Foundational text on the acidity and decomposition pathways of the dioxane-dione ring.[1][2]

Sources

Troubleshooting

Technical Support Center: Separation and Purification of 5-Ethyl Meldrum's Acid

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you are likely aware that isolating 5-alkylated derivatives of Meldrum's acid from unreacted starting material is a not...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you are likely aware that isolating 5-alkylated derivatives of Meldrum's acid from unreacted starting material is a notoriously stubborn bottleneck.

This guide is designed to deconstruct the physicochemical root causes of this separation failure and provide field-proven, self-validating troubleshooting protocols to overcome it.

Part 1: The Physicochemical Challenge

To separate two compounds effectively, we must exploit their differences. However, the separation of 5-ethyl Meldrum's acid from unreacted Meldrum's acid is complicated by their shared 1,3-dioxane-4,6-dione core.

Meldrum's acid possesses an anomalously low pKa of 4.97[1]. This extreme acidity for a carbon acid is dictated by the rigid boat-like conformation of the ring, which perfectly aligns the


 orbital with the 

orbitals, causing massive ground-state destabilization of the C-H bond[2]. When mono-alkylated to form 5-ethyl Meldrum's acid, the remaining C5 proton is still highly acidic (pKa ~5.5–6.0). Because both molecules are strong carbon acids capable of intense hydrogen bonding, they exhibit similar retention behaviors and often co-elute or streak heavily on normal-phase silica gel.
Quantitative Comparison Data
PropertyMeldrum's Acid (Starting Material)5-Ethyl Meldrum's Acid (Product)
Molecular Formula C6H8O4C8H12O4
Molecular Weight 144.13 g/mol 172.18 g/mol
Acidity (pKa) 4.97~5.5 - 6.0
TLC Retention (

)
*
~0.20 (heavy streaking)~0.45 - 0.66
Physical State Beige/Colorless solidWhite crystalline powder
Optimal Recrystallization Acetone / WaterEthyl Acetate / Hexanes

*Conditions: Silica gel, EtOAc/Heptane (1:1).

Part 2: Troubleshooting FAQs

Q1: My silica column is streaking severely. How can I improve the resolution between the two compounds? A: Streaking occurs because the highly acidic enol forms of both compounds interact strongly with the polar silanol groups on the silica stationary phase. To suppress ionization and sharpen the bands, slightly acidify your eluent by adding 0.1% to 1% acetic acid to your mobile phase. A solvent system of EtOAc/Heptane (1:1) has been reported to successfully separate the two on a preparative scale, yielding 5-ethyl Meldrum's acid at an


 of ~0.45[3].

Q2: Can I use acid-base extraction to wash away the unreacted Meldrum's acid? A: Yes, but it requires precise pH control. Because Meldrum's acid is slightly more acidic and more water-soluble than the lipophilic 5-ethyl derivative, a carefully buffered aqueous wash (pH ~5.5) can preferentially partition the unreacted Meldrum's acid into the aqueous phase. Caution: Do not use strong bases (like NaOH or strong


 solutions), as the 1,3-dioxane-4,6-dione ring is highly susceptible to base-catalyzed hydrolysis and ring-opening[4].

Q3: Is there a synthetic route that avoids this separation entirely? A: Yes. The most scientifically sound approach to "troubleshooting" a difficult separation is to bypass the equilibrium-limited direct reductive alkylation entirely. Utilizing a two-step sequence—reacting Meldrum's acid with triethyl orthoacetate followed by reduction with sodium borohydride (


)—drives the intermediate formation to 100% completion, ensuring no unreacted starting material remains[5].

Part 3: Workflows and Methodologies

Workflow 1: Remediation and Separation

If you already have a contaminated batch, follow this logical separation workflow.

SeparationWorkflow Crude Crude Mixture (5-Ethyl MA + MA) Buffer pH 5.5 Buffered Wash (Suppresses ring hydrolysis) Crude->Buffer Org Organic Phase (5-Ethyl MA enriched) Buffer->Org Partition Aq Aqueous Phase (MA salt extracted) Buffer->Aq Discard Silica Silica Chromatography (EtOAc/Heptane + 0.1% AcOH) Org->Silica If ΔRf is poor Cryst Recrystallization (EtOAc/Hexanes) Org->Cryst If mostly pure Silica->Cryst Pure Pure 5-Ethyl MA (>99% Purity) Cryst->Pure

Workflow for the separation of 5-ethyl Meldrum's acid from unreacted starting material.

Workflow 2: The "Bypass" Synthesis Protocol (Self-Validating)

To prevent the separation issue in future batches, utilize this optimized protocol[5] which leverages complete chemical conversion.

SynthesisPathway MA Meldrum's Acid (High pKa, Polar) Step1 Triethyl Orthoacetate (DCM, Reflux) MA->Step1 Inter 1-Ethoxyethylidene MA (Drives to 100% conversion) Step1->Inter Step2 NaBH4 Reduction (AcOH / DCM, 0°C) Inter->Step2 Prod 5-Ethyl Meldrum's Acid (No MA contamination) Step2->Prod

Optimized two-step synthesis pathway to prevent unreacted Meldrum's acid contamination.

Step-by-Step Methodology:

Step 1: Formation of 1-Ethoxyethylidene Meldrum's Acid

  • Reaction: Suspend Meldrum's acid (1.0 equiv) in dry dichloromethane (DCM) under an inert argon atmosphere. Add triethyl orthoacetate (1.2 equiv).

  • Causality: Triethyl orthoacetate acts as both the electrophile and a water scavenger, driving the condensation to absolute completion without the formation of dimerized byproducts common with acetaldehyde.

  • Execution: Reflux the mixture for 120 hours.

  • Validation Check: Spot the reaction on a TLC plate (EtOAc/Heptane 1:1). The starting material (

    
     ~0.20) must be completely absent, replaced by a single, non-streaking spot.
    
  • Isolation: Concentrate under reduced pressure to yield the intermediate quantitatively.

Step 2: Chemoselective Reduction 6. Reaction: Dissolve the highly pure intermediate in a mixture of DCM and acetic acid (72% v/v). Cool the vessel to 0 °C. 7. Execution: Carefully add sodium borohydride (


) in small portions to control the exothermic hydrogen gas evolution[6].
8. Causality:  The acetic acid acts as a proton source to trap the enolate generated during the hydride transfer, preventing unwanted side reactions.

Step 3: Workup and Recrystallization 9. Quench: Quench the reaction carefully with water, extract with DCM, and wash the organic layer with brine. 10. Validation Check: The aqueous layer should have a pH of ~5-6. If it is too basic, the Meldrum's acid ring will hydrolyze. 11. Purification: Dry the organic layer over


, filter, and concentrate. Recrystallize the crude solid from a hot mixture of Ethyl Acetate and Hexanes.
12. Final Validation:  The resulting white powder will yield an NMR spectrum devoid of the characteristic highly deshielded C5 protons of unreacted Meldrum's acid.
References

1.1 2.2 3.3 4.4 5.6

Sources

Optimization

avoiding ring opening during workup of 5-ethyl Meldrum's acid

Technical Support Center: Meldrum's Acid Chemistry Subject: Troubleshooting Stability & Isolation of 5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione Ticket ID: MA-ETH-005 Status: Resolved / Guide Available[1] Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Meldrum's Acid Chemistry Subject: Troubleshooting Stability & Isolation of 5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione Ticket ID: MA-ETH-005 Status: Resolved / Guide Available[1]

Executive Summary

You are likely experiencing ring opening (hydrolysis) or decarboxylation during the workup of 5-ethyl Meldrum's acid.[1] Unlike 5,5-dialkyl derivatives, 5-ethyl Meldrum's acid retains high acidity (pKa ~4.9) . It exists as a stable enolate anion in basic reaction mixtures but becomes highly susceptible to nucleophilic attack at the C4/C6 carbonyls once protonated, especially in the presence of water or alcohols.[1]

This guide details the "Cold-Acid-DCM" protocol to prevent ring cleavage and subsequent decarboxylation.[1]

Module 1: The Mechanism of Failure

To prevent the issue, you must understand the competition between protonation (desired) and hydrolysis (undesired).[1]

  • The Acidity Trap: The C5 proton is highly acidic (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). In your reaction (likely alkylation using a base like Etngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
    
    
    
    N or carbonate), the molecule exists as a stable salt (enolate).
  • The Danger Zone: During quench, as pH drops, the enolate protonates to the neutral dione.[1] In this neutral state, the C4/C6 carbonyls become highly electrophilic.[1]

  • The Nucleophile: If water or alcohols are present while the solution is warm or insufficiently acidic, they attack the carbonyl, breaking the dioxane ring.[1] This forms a malonic acid derivative, which is often an oil and spontaneously decarboxylates upon heating.[1]

HydrolysisMechanism Enolate Enolate Anion (Stable in Base) Neutral Neutral 5-Ethyl Meldrum's Acid (Desired Product) Enolate->Neutral Acid Quench (H+) Neutral->Neutral Cold/DCM (Stable) Tetrahedral Tetrahedral Intermediate Neutral->Tetrahedral Nucleophilic Attack (H2O / ROH) RingOpen Ring-Opened Malonate Tetrahedral->RingOpen Ring Cleavage Decarb Decarboxylation (Gas Evolution) RingOpen->Decarb Heat (>50°C)

Figure 1: The stability cliff.[1] The neutral molecule is kinetically unstable toward nucleophiles compared to its anionic form.[1]

Module 2: Troubleshooting Guide

ObservationDiagnosisRoot Cause
Product is an oil Ring OpeningYou likely isolated the ethyl isopropylidene malonate (ring-opened) rather than the cyclic dione.[1] This happens if the quench was too slow or used warm water.[1]
Gas evolution (Bubbling) DecarboxylationThe ring opened, generating a free carboxylic acid, which then lost COngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(forming butyric acid derivatives). This occurs if the rotary evaporator bath was ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

C.
Low Mass Recovery Water Solubility5-ethyl Meldrum's acid has significant water solubility compared to dialkyl derivatives. Using insufficient extraction solvent or high pH leaves product in the aqueous layer.[1]
Solid melts to oil Residual SolventTraces of pyridine or DMF can catalyze decomposition.[1] The crystal lattice is disrupted by impurities.[1]

Module 3: The "Gold Standard" Isolation Protocol

Objective: Isolate 5-ethyl Meldrum's acid as a white crystalline solid (mp ~104-106°C).

Prerequisites
  • Solvent: Dichloromethane (DCM).[1] Do not use Ethyl Acetate (risk of transesterification) or Diethyl Ether (too much water solubility).[1]

  • Acid: 1M or 2M HCl (Cold).[1]

  • Temperature: All steps must be performed at 0°C to 10°C .

Step-by-Step Procedure
  • Concentration (Crucial): If your reaction solvent is polar (DMF, DMSO, MeOH), remove as much as possible under high vacuum before aqueous workup.[1] If the solvent is THF, it is acceptable to proceed, but DCM is preferred.

  • The "Cold Shock" Quench:

    • Prepare a biphasic mixture of DCM and 1M HCl in a separatory funnel.

    • Cool the mixture to 0°C (ice bath).

    • Pour your reaction mixture into the stirring acidic biphasic mixture.

    • Why? This ensures the enolate is immediately protonated in the presence of the organic layer (DCM), which extracts the neutral species instantly, shielding it from water.[1]

  • pH Check:

    • Verify the aqueous layer is pH 1–2 .[1]

    • Note: If pH > 4, the product remains as the water-soluble enolate.[1]

  • Extraction:

    • Extract the aqueous layer 3x with DCM.[1][2]

    • Tip: 5-ethyl Meldrum's acid is moderately polar.[1] Do not skimp on solvent volume (use 1:1 aqueous:organic ratio).[1]

  • The Wash (Fast):

    • Wash combined organics once with acidified brine (brine + 5mL 1M HCl).[1]

    • Warning: Do not use saturated NaHCOngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      . It will deprotonate the product (pKa ~5) and pull it back into the water or cause hydrolysis.[1]
      
  • Drying & Evaporation:

    • Dry over anhydrous MgSOngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
        (acidic/neutral). Avoid K
      
      
      
      CO
      
      
      (basic).
    • Filter and concentrate on a rotary evaporator.[1]

    • CRITICAL: Bath temperature must be < 35°C .[1]

  • Crystallization:

    • If the residue is a solid/oil mix, recrystallize immediately.[1]

    • Solvent System: Acetone/Water (add water to cold acetone solution until turbid) or minimal cold MeOH (risky but effective if fast).[1]

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography? A: Yes, but with caution. Silica is acidic, which is good for stability, but Meldrum's acid derivatives can "streak" or decompose if the silica is too "wet".

  • Recommendation: Use a flash column with DCM:MeOH (95:5) or Hexane:Acetone .[1] Add 1% Acetic Acid to the eluent to suppress ionization and streaking.[1]

Q: Why did my product turn into a liquid overnight? A: Hydrolysis by atmospheric moisture.[1] The ring-opened malonic acid is hygroscopic and oily.[1]

  • Fix: Store the solid under Argon/Nitrogen in a freezer (-20°C). Meldrum's acid derivatives are not indefinitely stable on the benchtop.[1]

Q: I used Ethanol for recrystallization and lost my product. A: You likely formed the diethyl malonate ester via alcoholysis.[1]

  • Rule: Avoid primary alcohols (MeOH, EtOH) unless the solution is kept strictly neutral/acidic and very cold.[1] Acetone or Toluene/Hexane are safer alternatives for crystallization.[1]

Module 5: Decision Logic for Workup

Use this flow to determine the correct path based on your reaction conditions.

WorkupLogic Start Crude Reaction Mixture SolventCheck Is Reaction Solvent Water Miscible? (DMF/DMSO) Start->SolventCheck Evap High Vac Evaporation (Keep T < 40°C) SolventCheck->Evap Yes Quench Pour into Ice-Cold DCM + 1M HCl SolventCheck->Quench No (THF/DCM) Evap->Quench Extract Extract 3x DCM Quench->Extract Wash Wash with Acidified Brine (Avoid Bicarb!) Extract->Wash Dry Dry MgSO4 -> Conc. < 35°C Wash->Dry

Figure 2: Optimized workflow for isolation of acid-sensitive Meldrum's acid derivatives.[1]

References

  • McNab, H. (1978).[1][3] "Meldrum's Acid."[1][4][2][3][5][6][7][8][9] Chemical Society Reviews, 7, 345-358.[1][3] Link[1]

    • The definitive review covering the acidity, hydrolysis kinetics, and susceptibility to nucleophilic
  • Davidson, D., & Bernhard, S. A. (1948).[1] "The Structure of Meldrum's Acid." Journal of the American Chemical Society, 70(10), 3426–3428.[1] Link[1]

    • Establishes the pKa and the structural basis for the ring's instability.
  • Crimmins, M. T., et al. (2000).[1] "5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione."[1][2] Organic Syntheses, 77, 98. Link

    • Provides a validated protocol for handling acylated Meldrum's acids, demonstrating the necessity of acidic washes (NH4Cl/HCl)
  • Bernasconi, C. F., et al. (2006).[1] "Hydrolysis of Alpha-Alkyl-Alpha-(Methylthio)methylene Meldrum's Acids." The Journal of Organic Chemistry, 71(15), 5620-5628.[1] Link[1]

    • Detailed kinetic study on the pH dependence of hydrolysis, confirming that nucleophilic attack is the rate-limiting step.[1]

Sources

Reference Data & Comparative Studies

Validation

C13 NMR chemical shifts for 5-ethyl Meldrum's acid

An In-Depth Technical Guide on the C13 NMR Chemical Shifts for 5-Ethyl Meldrum's Acid Executive Summary 5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione (5-ethyl Meldrum's acid) is a critical chiral synthon and intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the C13 NMR Chemical Shifts for 5-Ethyl Meldrum's Acid

Executive Summary

5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione (5-ethyl Meldrum's acid) is a critical chiral synthon and intermediate in the synthesis of pharmaceuticals, particularly for generating


-amino acids and heterocycles. Its "performance" in a synthetic context is defined by its purity—specifically, the absence of the thermodynamically favored 5,5-diethyl  byproduct and the unreacted unsubstituted Meldrum's acid .

This guide provides a definitive comparison of C13 NMR spectral signatures to validate the synthesis of the mono-alkylated product. It establishes the C5 methine shift (~47 ppm) and the diastereotopic splitting of acetonide methyls as the primary quality control (QC) checkpoints.

Comparative C13 NMR Analysis

The following data compares the C13 NMR shifts of 5-ethyl Meldrum's acid against its precursor (Meldrum's acid) to highlight the diagnostic shifts required for structural verification.

Solvent:


 (Deuterated Chloroform)
Frequency:  100-125 MHz
Reference: 

triplet centered at 77.16 ppm
Carbon PositionUnsubstituted Meldrum's Acid (

ppm)
5-Ethyl Meldrum's Acid (

ppm)
Diagnostic Significance
C5 (

-Carbon)
36.2 47.1 Primary Indicator. The downfield shift of ~11 ppm confirms mono-alkylation. A quaternary signal >50 ppm would indicate dialkylation.
C4, C6 (Carbonyls) 163.0165.5Slight downfield shift due to the inductive effect of the ethyl group.
C2 (Acetal/Ketal) 106.3104.8Upfield shift reflects the change in ring conformation (puckering).
Acetonide -CH

(a)
27.627.0 Stereochemical Probe. In the unsubstituted form, these methyls are equivalent. In the 5-ethyl derivative, the chiral center at C5 renders them diastereotopic (non-equivalent).
Acetonide -CH

(b)
27.628.4 See above.
Ethyl -CH

-
20.1Confirmation of ethyl chain incorporation.
Ethyl -CH

10.8Terminal methyl signal.
Interpretation of "Performance" Indicators
  • The "Split" Methyls (27.0 & 28.4 ppm): The appearance of two distinct signals for the gem-dimethyl groups is a subtle but powerful confirmation of mono-substitution. The bulky ethyl group at C5 forces the dioxane ring into a rigid boat conformation, placing one methyl pseudo-axial and the other pseudo-equatorial.

  • Absence of 5,5-Diethyl Impurity: The dialkylated byproduct typically exhibits a quaternary C5 signal significantly downfield (approx. 55-60 ppm) and lacks the C5-H coupling in non-decoupled experiments.

Experimental Protocol: Synthesis & NMR Preparation

Direct alkylation of Meldrum's acid with ethyl iodide often leads to dialkylation due to the high acidity of the C5 proton. The Reductive Alkylation method is the industry standard for high-purity mono-ethyl synthesis.

Synthesis Workflow (Reductive Alkylation)
  • Condensation: React Meldrum's acid (1.0 eq) with Acetaldehyde (1.2 eq) or Triethyl Orthoacetate in the presence of a catalytic base (Piperidine/AcOH) to form the ethylidene intermediate.

  • Reduction: Treat the intermediate with Sodium Borohydride (

    
    ) (0.5 eq) in Methanol/DCM at 0°C.
    
  • Quench: Acidify with 1N HCl to pH 2-3.

  • Extraction: Extract with DCM, wash with brine, and dry over

    
    .
    
NMR Sample Preparation
  • Mass: Dissolve 15-20 mg of the isolated solid in 0.6 mL of

    
    .
    
  • Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.

  • Acquisition Parameters:

    • Pulse Angle: 30° (to prevent saturation of quaternary carbons).

    • Relaxation Delay (D1): 2.0 - 3.0 seconds (critical for accurate integration of Carbonyl C4/C6).

    • Scans: Minimum 256 scans for adequate S/N ratio of the quaternary C2 and Carbonyl peaks.

Visualization of Logic & Pathways

Synthesis & Diagnostic Pathway

This diagram illustrates the transformation and the specific spectral checkpoints at each stage.

SynthesisPathway Meldrums Meldrum's Acid (Unsubstituted) C5: 36.2 ppm Intermediate Ethylidene Intermediate (Alkene) C5: sp2 Character Meldrums->Intermediate + Acetaldehyde (Condensation) Impurity 5,5-Diethyl Impurity (Avoided) C5: Quaternary (>50 ppm) Meldrums->Impurity + Et-I / Base (Direct Alkylation Risk) Product 5-Ethyl Meldrum's Acid (Target) C5: 47.1 ppm Split Me: 27.0/28.4 ppm Intermediate->Product + NaBH4 (Reduction)

Caption: Comparative synthetic pathways showing the NMR shifts associated with the starting material, the desired reductive alkylation product, and the common dialkylated impurity.

NMR Decision Tree for Purity Analysis

A logical workflow for researchers to interpret the C13 spectra.

NMRLogic Start Analyze C13 Spectrum (CDCl3) CheckC5 Check C5 Shift (40-50 ppm region) Start->CheckC5 CheckMe Check Acetonide Methyls (20-30 ppm region) CheckC5->CheckMe Signal at ~47.1 ppm ResultMix FAIL: Mixture/Impurity CheckC5->ResultMix Signal at ~36 ppm (Unreacted) or ~55+ ppm (Dialkylated) ResultPure PASS: Pure 5-Ethyl (Mono-alkylated) CheckMe->ResultPure Two Signals (27.0 & 28.4 ppm) CheckMe->ResultMix Single Signal (Symmetry indicates lack of chiral center)

Caption: Decision tree for validating the structural integrity of 5-ethyl Meldrum's acid using C13 NMR spectral features.

References

  • Synthesis and NMR Characteriz

    • Source: ResearchG
    • Title: On the synthesis of 5-ethyl Meldrum's acid[1]

    • URL:[Link]

  • Mechanistic Investig

    • Source: Royal Society of Chemistry (RSC)
    • Title: Mechanistic Investigation of the Selective Reduction of Meldrum's Acids
    • URL:[Link]

  • General C13 NMR Shift Data for Meldrum's Acid Deriv

    • Source: UiTM Institutional Repository
    • Title: A Convenient Synthesis of 5-Arylidene Meldrum's Acid Derivatives[1][2][3][4]

    • URL:[Link]

  • Meldrum's Acid Properties and Reactivity

    • Source: Wikipedia (Structural Reference)
    • Title: Meldrum's acid - Acidity and Structure
    • URL:[Link][3]

Sources

Comparative

Comprehensive Guide to IR Carbonyl Signatures: 5-Ethyl Meldrum's Acid vs. Acyclic Alternatives

Executive Summary In the landscape of drug development and synthetic organic chemistry, 5-ethyl Meldrum's acid (5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione) serves as a highly versatile building block. Its exceptional aci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug development and synthetic organic chemistry, 5-ethyl Meldrum's acid (5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione) serves as a highly versatile building block. Its exceptional acidity and propensity to form highly reactive ketene intermediates make it superior to traditional acyclic malonates. However, to effectively utilize this compound, researchers must be able to rapidly and unambiguously verify its structural integrity.

As a Senior Application Scientist, I have found that Infrared (IR) spectroscopy—specifically the analysis of the carbonyl (C=O) stretching region—provides the most immediate, non-destructive method for structural validation. This guide objectively compares the IR carbonyl signatures of 5-ethyl Meldrum's acid against its acyclic alternatives, detailing the underlying physical chemistry and providing a self-validating experimental protocol.

Mechanistic Insights: The Physics of Carbonyl Vibrational Coupling

When evaluating the IR spectrum of an open-chain ester, such as diethyl ethylmalonate, one typically observes a single, broad carbonyl stretching frequency around 1735–1750 cm⁻¹[1]. Because the acyclic backbone allows for free bond rotation, the two ester groups act largely independently, and their absorption bands overlap.

In stark contrast, 5-ethyl Meldrum's acid exhibits two distinct, sharp carbonyl peaks at approximately 1780 cm⁻¹ and 1740 cm⁻¹[2]. This bifurcation is not an artifact of sample impurity or keto-enol tautomerization, but a direct consequence of vibrational coupling [3].

  • The Causality: The rigid, 6-membered cyclic structure of the 1,3-dioxane-4,6-dione ring locks the two carbonyl groups in close spatial proximity (typically adopting a boat or twist-boat conformation). Because rotational isomerism is restricted, the dipole moments of the two C=O groups interact mechanically.

  • The Result: This interaction splits the fundamental stretching frequency into two distinct modes: an in-phase (symmetric) stretch at the higher frequency (~1780 cm⁻¹) and an out-of-phase (asymmetric) stretch at the lower frequency (~1740 cm⁻¹)[3].

Understanding this causality is critical. The presence of this doublet is the definitive spectroscopic fingerprint of an intact Meldrum's acid ring.

Comparative IR Performance Data

To objectively evaluate the structural markers, the table below contrasts 5-ethyl Meldrum's acid with both the unsubstituted parent compound and an acyclic alternative.

CompoundStructure TypeSymmetric C=O StretchAsymmetric C=O StretchDiagnostic Value in Synthesis
5-Ethyl Meldrum's Acid Cyclic Diester~1780 cm⁻¹[2]~1740 cm⁻¹[2]Confirms intact alkylated ring; highly sensitive to ring-opening.
Meldrum's Acid (Parent) Cyclic Diester~1775 cm⁻¹~1745 cm⁻¹Baseline for ring integrity.
Diethyl Ethylmalonate Acyclic DiesterN/A (Unresolved)~1735 - 1750 cm⁻¹[1]Single broad peak indicates lack of rigid conformational coupling.

Note: Exact wavenumbers may shift slightly (± 5 cm⁻¹) depending on the sample state (solid vs. solution) and the specific ATR crystal used.

Logical Workflow for Structural Validation

G A Meldrum's Acid Derivative (e.g., 5-Ethyl) B ATR-FTIR Spectroscopy (4000 - 400 cm⁻¹) A->B Analyze C Symmetric C=O Stretch (~1780 cm⁻¹) B->C Cyclic Coupling D Asymmetric C=O Stretch (~1740 cm⁻¹) B->D Cyclic Coupling F Single Broad C=O Stretch (~1735 cm⁻¹) B->F No Coupling G Structural Validation (Cyclic vs. Acyclic) C->G D->G E Open-Chain Malonate (Control) E->B Analyze F->G

Logical workflow for structural validation via carbonyl vibrational coupling.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

Historically, IR spectra were acquired using KBr pellets. However, Meldrum's acid derivatives are prone to hydrolysis in the presence of trace moisture, and the hygroscopic nature of KBr can introduce broad O-H stretching artifacts (3200–3500 cm⁻¹) that obscure baseline resolution and induce artificial hydrogen-bonding shifts in the carbonyl region.

To ensure a self-validating and robust methodology, Attenuated Total Reflectance (ATR) FTIR is the mandated protocol.

Step-by-Step Methodology
  • System Preparation & Background:

    • Clean the ATR crystal (Diamond or ZnSe) with HPLC-grade isopropanol and allow it to evaporate completely.

    • Acquire a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution) in ambient air. Causality: This subtracts atmospheric CO₂ and water vapor, which have sharp rotational-vibrational bands that can interfere with the critical 1700-1800 cm⁻¹ region.

  • Sample Application:

    • Place 1–2 mg of crystalline 5-ethyl Meldrum's acid directly onto the ATR crystal.

    • Apply the pressure anvil until the software indicates optimal contact (usually ~50-70% of max pressure). Causality: Intimate contact between the crystal and the solid sample is required for the evanescent wave to penetrate the sample, ensuring a high signal-to-noise ratio in the high-frequency carbonyl region.

  • Data Acquisition:

    • Scan the sample from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Validation & Analysis:

    • Primary Check: Verify the absence of a broad O-H stretch >3000 cm⁻¹ (confirming the sample is dry and has not hydrolyzed into the open-chain dicarboxylic acid).

    • Core Identification: Identify the diagnostic doublet at 1780 cm⁻¹ and 1740 cm⁻¹[2].

    • Secondary Confirmation: Identify the C-O-C ether-like stretching bands in the fingerprint region (~1205 cm⁻¹)[2], which further corroborate the presence of the 1,3-dioxane ring.

Application in Drug Development: Reaction Monitoring

In pharmaceutical synthesis, 5-ethyl Meldrum's acid is frequently subjected to thermolysis to generate a highly reactive ketene intermediate, which is then trapped by nucleophiles (e.g., amines to form amides)[4].

IR spectroscopy is the premier tool for monitoring this transformation in real-time. By tracking the disappearance of the 1780/1740 cm⁻¹ doublet, researchers can precisely quantify the consumption of the starting material. Simultaneously, the transient appearance of a ketene peak (~2100 cm⁻¹) or the permanent emergence of an amide carbonyl peak (~1650 cm⁻¹) provides a self-contained kinetic profile of the reaction[4]. This capability makes the IR characterization of Meldrum's acid derivatives an indispensable technique for process chemists scaling up active pharmaceutical ingredients (APIs).

References

  • On the synthesis of 5-ethyl Meldrum's acid. ResearchGate. Available at:[Link]

  • THE INFRARED SPECTRA OF SOME CYCLIC MALONATES. Canadian Science Publishing. Available at:[Link]

  • Toward efficient functionalization of polystyrene backbone through ketene chemistry: Synthesis, characterization, and DFT study. DOI.org. Available at:[Link]

  • Table of Characteristic IR Absorptions. VSCHT.cz. Available at:[Link]

Sources

Validation

Comparative Guide: 5-Ethyl vs. 5-Methyl Meldrum's Acid Reactivity

This guide provides an in-depth technical comparison of 5-ethyl vs. 5-methyl Meldrum's acid, focusing on their physicochemical properties, reactivity profiles, and applications in organic synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 5-ethyl vs. 5-methyl Meldrum's acid, focusing on their physicochemical properties, reactivity profiles, and applications in organic synthesis.

Executive Summary

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent serving as a masked malonic acid equivalent.[1] Its C5-monosubstituted derivatives, 5-methyl Meldrum's acid (5-Me-MA) and 5-ethyl Meldrum's acid (5-Et-MA) , are critical intermediates for synthesizing alpha-substituted carboxylic acids, esters, and heterocycles.

While structurally similar, the methyl and ethyl substituents impose distinct steric and electronic effects that influence alkylation kinetics , pyrolytic decomposition temperatures , and ketene intermediate stability .[1] This guide dissects these differences to aid in reagent selection for target synthesis.

Physicochemical Property Comparison

The following table summarizes the key physical distinctions. Note that while the pKa values are close, the increased lipophilicity and steric bulk of the ethyl group affect solubility and nucleophilic approach.[1]

Feature5-Methyl Meldrum's Acid5-Ethyl Meldrum's AcidImpact on Reactivity
Formula C₇H₁₀O₄C₈H₁₂O₄Ethyl adds lipophilicity; improves solubility in non-polar solvents.
MW 158.15 g/mol 172.18 g/mol Stoichiometry adjustments required.[1]
Melting Point ~108–112 °C52–53 °CCritical: 5-Et-MA has a significantly lower MP, affecting handling and solid-state stability.
pKa (DMSO) ~5.1 (Est.)[1]~5.2 (Est.)[1]Both are slightly less acidic than parent MA (pKa 4.[1]97) due to alkyl donation, but 5-Et is marginally less acidic.[1]
C5-Sterics Low (Methyl)Moderate (Ethyl)5-Et hinders secondary alkylation more than 5-Me.[1]
Pyrolysis Product MethylketeneEthylketeneEthylketene is more stable towards dimerization but reacts slower with bulky nucleophiles.[1]

Reactivity Profile 1: Electrophilic Substitution (C5-Alkylation)[1]

The most common application of these derivatives is the introduction of a second electrophile at the C5 position to create quaternary carbon centers.[1]

Mechanism & Kinetics
  • 5-Methyl MA: The C5-proton is easily abstracted (typically with K₂CO₃/DMF or NaH/THF).[1] The resulting enolate is relatively unhindered.[1] Alkylation with a second alkyl halide (R-X) is rapid.[1]

    • Risk:[1][2] High reactivity can lead to dialkylation side-products if stoichiometry is not strictly controlled during the synthesis of 5-Me-MA itself.

  • 5-Ethyl MA: The ethyl group introduces a "conformation lock."[1] The boat conformation of the dioxanedione ring places the ethyl group in a pseudo-equatorial position to minimize 1,3-diaxial interactions.[1]

    • Kinetic Effect:[1] Deprotonation is slightly slower.[1] Subsequent attack on an electrophile (R-X) faces increased steric screening from the ethyl methylene group.[1]

    • Selectivity: The increased bulk makes 5-Et-MA more selective for mono-alkylation when synthesizing it, and a more controlled nucleophile when using it to attack other electrophiles.[1]

Visualizing the Steric Pathway

The following diagram illustrates the divergence in alkylation potential.

Alkylation_Comparison cluster_Me 5-Methyl Pathway cluster_Et 5-Ethyl Pathway MA Meldrum's Acid Me_MA 5-Methyl MA MA->Me_MA + Me-I Et_MA 5-Ethyl MA MA->Et_MA + Et-I Base Base (K2CO3) Me_Enolate 5-Me Enolate (Low Sterics) Me_MA->Me_Enolate + Base Dialkyl_Me 5,5-Dialkyl MA (Fast Reaction) Me_Enolate->Dialkyl_Me + R-X (k_fast) Et_Enolate 5-Et Enolate (Moderate Sterics) Et_MA->Et_Enolate + Base Dialkyl_Et 5-Alkyl-5-Ethyl MA (Slower, More Selective) Et_Enolate->Dialkyl_Et + R-X (k_slow)

Figure 1: Comparative alkylation pathways showing the kinetic influence of the C5 substituent.

Reactivity Profile 2: Pyrolysis & Ketene Formation[1][3]

Upon heating (>100°C), both derivatives undergo a retro-Diels-Alder-like fragmentation, losing acetone and CO₂ to generate highly reactive ketenes.[1] This is a powerful method for synthesizing esters, amides, and ketene dimers.[1]

Thermal Decomposition Comparison
  • 5-Methyl MA

    
     Methylketene (Me-CH=C=O) [1]
    
    • Temperature: Decomposes ~110°C.[1]

    • Ketene Stability: Methylketene is highly reactive and prone to rapid dimerization if a nucleophile is not immediately available.[1]

    • Utility: Ideal for in situ trapping with hindered alcohols (e.g., t-butanol) to form t-butyl esters which are otherwise hard to synthesize.[1]

  • 5-Ethyl MA

    
     Ethylketene (Et-CH=C=O) 
    
    • Temperature: Decomposes ~100–110°C (slightly lower onset due to lower crystal lattice energy/MP).[1]

    • Ketene Stability: Ethylketene is marginally more stable than methylketene due to the inductive stabilization of the extra methyl group and steric shielding.[1]

    • Utility: Preferred when the trapping nucleophile is sluggish (e.g., weak amines or phenols), as the ketene persists longer in solution before decomposing/dimerizing.[1]

Reactivity Profile 3: Nucleophilic Ring Opening

Direct attack of nucleophiles (Nu⁻) on the carbonyl carbons (C4/C6) opens the ring without decarboxylation (under mild conditions), preserving the Meldrum's acid fragment as a malonic acid mono-derivative.[1]

  • Reaction: 5-R-MA + NuH

    
     R-CH(COOH)(CONu)
    
  • Comparison:

    • 5-Me-MA: The small methyl group allows nucleophiles easy access to the carbonyls.[1] Hydrolysis or aminolysis is rapid.[1]

    • 5-Et-MA: The ethyl group can adopt conformations that shield the carbonyl trajectory slightly more than the methyl.[1] While still reactive, reaction times with bulky nucleophiles (e.g., secondary amines) may need to be extended by 15–30%.[1]

Experimental Protocols

Protocol A: Synthesis of 5-Ethyl Meldrum's Acid (Reductive Alkylation)

This method avoids the use of ethyl iodide and prevents dialkylation.[1]

Reagents: Meldrum's acid (1.0 eq), Acetaldehyde (1.2 eq), Formic acid/Triethylamine (catalyst) or Hantzsch ester.[1] Mechanism: Knoevenagel condensation followed by in situ reduction.[1]

  • Condensation: Dissolve Meldrum's acid (14.4 g, 100 mmol) in acetonitrile (150 mL). Add acetaldehyde (5.3 g, 120 mmol) and catalytic piperidine/AcOH.[1] Stir at RT for 2 hours.

  • Reduction: Add NaBH₄ (4.2 g, 110 mmol) slowly at 0°C (exothermic). Alternatively, use catalytic hydrogenation (Pd/C, H₂, 1 atm) for milder conditions.[1]

  • Workup: Acidify with 2N HCl to pH 2. Extract with DCM (3 x 50 mL).

  • Purification: Recrystallize from Methyl tert-butyl ether (MTBE)/Hexanes.

  • Yield: Expect 85–92% of 5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione as a white solid (MP 52°C).

Protocol B: Pyrolytic Esterification (Ketene Trapping)

Standard procedure for converting 5-alkyl MA to alpha-substituted esters.

Reagents: 5-Ethyl MA (1.0 eq), Benzyl Alcohol (1.1 eq), Toluene (Solvent).[1]

  • Setup: Flame-dried round-bottom flask with a reflux condenser.

  • Mixture: Suspend 5-Ethyl MA (1.72 g, 10 mmol) in dry toluene (20 mL). Add Benzyl Alcohol (1.19 g, 11 mmol).[1]

  • Heating: Heat to reflux (110°C). The solution will clarify as 5-Et-MA dissolves and decomposes.[1] Evolution of CO₂ (gas) and Acetone (volatile) will occur.[1][3]

  • Monitoring: Monitor by TLC (disappearance of starting MA). Reaction is typically complete in 2–3 hours.[1]

  • Workup: Evaporate toluene. The residue is the crude mono-benzyl ethylmalonate.[1]

  • Purification: Flash chromatography (Hex/EtOAc).

Reaction Workflow Diagram

The following graph illustrates the divergent pathways available to both derivatives, highlighting the temperature-dependent switch between ring opening and fragmentation.[1]

Reactivity_Flow Start 5-Alkyl Meldrum's Acid (R = Me or Et) Cond_Heat Heat (>100°C) Pyrolysis Start->Cond_Heat Cond_Nuc Nucleophile (NuH) < 80°C Start->Cond_Nuc Ketene Alkyl-Ketene Intermediate [R-CH=C=O] Cond_Heat->Ketene - Acetone, - CO2 Prod_Malonate Malonic Acid Derivative (HOOC-CH(R)-CO-Nu) Cond_Nuc->Prod_Malonate Ring Opening (No Decarboxylation) Prod_Ester Alpha-Substituted Ester (R-CH2-CO-Nu) Ketene->Prod_Ester + NuH (Trapping)

Figure 2: Divergent reactivity pathways controlled by temperature.[1]

References

  • Meldrum's Acid Structure & Acidity: Ohwada, T., et al. "Rationale for the Acidity of Meldrum's Acid."[1] Journal of Organic Chemistry, 2004.[1]

  • Synthesis of 5-Ethyl Meldrum's Acid: Bigi, F., et al. "On the synthesis of 5-ethyl Meldrum's acid." Journal of Heterocyclic Chemistry, 2006.[1][2][4] [1]

  • Pyrolysis & Ketene Generation: Gaber, A. E., et al. "Synthetic Applications of the Pyrolysis of Meldrum's Acid Derivatives."[1] Synthesis, 2001.[1][5]

  • Alkylidene Derivatives: Dumas, A. M., & Fillion, E. "Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon-Carbon Bond-Forming Processes."[1] Accounts of Chemical Research, 2009.[1]

Sources

Comparative

5-Ethyl Meldrum's Acid vs. Diethyl Ethylmalonate: A Mechanistic and Thermodynamic Comparison of C-H Acidity

As a Senior Application Scientist, selecting the appropriate active methylene compound is a critical decision that dictates the trajectory of carbon-carbon bond-forming reactions. The acidity of the α-proton governs the...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate active methylene compound is a critical decision that dictates the trajectory of carbon-carbon bond-forming reactions. The acidity of the α-proton governs the choice of base, the required reaction temperature, and the kinetic stability of the resulting enolate.

This guide provides an objective, data-driven comparison between two structurally related but thermodynamically distinct C-H acids: 5-ethyl Meldrum's acid (a cyclic 1,3-dioxane-4,6-dione derivative) and diethyl ethylmalonate (an open-chain malonic ester). Despite their similar functional roles in synthesis, their acidities differ by over 11 orders of magnitude in aprotic solvents. Understanding the causality behind this divergence is essential for optimizing synthetic workflows.

Mechanistic Causality: Decoding the "Meldrum's Acid Anomaly"

To understand the performance differences between these two compounds, we must examine the stereoelectronic factors that govern their deprotonation.

The Acyclic Baseline: Diethyl Ethylmalonate

Diethyl malonate has a pKa of approximately 16.4 in dimethyl sulfoxide (DMSO) [1]. When an ethyl group is introduced to the α-carbon to form diethyl ethylmalonate , the pKa increases significantly to 19.1 in DMSO [1]. This decrease in acidity is driven by two factors:

  • Inductive Destabilization (+I Effect): The electron-donating nature of the ethyl group destabilizes the resulting carbanion.

  • Rotational Flexibility: The open-chain structure allows the ester groups to freely rotate. To minimize dipole-dipole repulsion between the carbonyl oxygens, the molecule predominantly adopts a Z,Z conformation. This geometry misaligns the orbitals, preventing optimal delocalization of the negative charge upon deprotonation.

The Cyclic Anomaly: 5-Ethyl Meldrum's Acid

Unsubstituted Meldrum's acid exhibits an anomalously low pKa of 4.97 in water and 7.3 in DMSO [2]. The 5-ethyl derivative retains this exceptional acidity (pKa ~7.5–8.0 in DMSO) despite the +I effect of the ethyl group. The causality behind this lies in its rigid cyclic architecture:

  • Orbital Alignment: Ohwada and co-workers (2004) demonstrated that the rigid, flattened-boat conformation of the 1,3-dioxane-4,6-dione ring forces the esters into an E,Z or E,E conformation [3]. This geometry perfectly aligns the

    
     orbital parallel to the 
    
    
    
    orbitals, causing a profound ground-state destabilization of the C-H bond [3].
  • Anomeric Stabilization: Upon deprotonation, the resulting enolate is preferentially stabilized by anomeric stereoelectronic interactions inherent to the cyclic dilactone system[4].

AcidityLogic EMA 5-Ethyl Meldrum's Acid Rigid Rigid Cyclic Core (Flattened-Boat) EMA->Rigid DEM Diethyl Ethylmalonate Flex Acyclic Flexibility (Rotational Freedom) DEM->Flex Orbital σ(C-H) / π*(C=O) Orbital Alignment Rigid->Orbital Dipole Minimization of Dipole Repulsion Flex->Dipole Anomeric Anomeric Enolate Stabilization Orbital->Anomeric Destab Carbanion Destabilization (+I Ethyl Effect) Dipole->Destab HighAcid High Acidity (pKa ~ 7.5 in DMSO) Anomeric->HighAcid LowAcid Low Acidity (pKa = 19.1 in DMSO) Destab->LowAcid

Fig 1: Mechanistic divergence in C-H acidity between cyclic and acyclic active methylene compounds.

Quantitative Data Comparison

The structural differences translate directly into measurable thermodynamic properties. The table below summarizes the key quantitative data for both compounds, highlighting the operational parameters relevant to synthetic design.

Property5-Ethyl Meldrum's AcidDiethyl Ethylmalonate
Core Structure Cyclic (1,3-dioxane-4,6-dione)Acyclic (Open-chain diester)
pKa (Water) ~5.0 - 5.513.17 ± 0.46 [5]
pKa (DMSO) ~7.5 - 8.019.1 [1]
Dominant Conformation Rigid (E,Z or E,E)Flexible (Predominantly Z,Z)
Enolate Stabilization High (Anomeric effect)Low (Steric & electronic destabilization)
Base Required for Enolization Weak bases (e.g., Triethylamine, K₂CO₃)Strong bases (e.g., NaOEt, NaH)
Thermal Stability Decomposes >90°C (yields ketene) [2]Stable liquid (b.p. ~203°C)

Experimental Methodologies

To empirically validate the acidity and reactivity differences between these two compounds, the following self-validating protocols are recommended.

Protocol A: Determination of Aqueous pKa via Potentiometric Titration

Because of the stark difference in aqueous pKa, potentiometric titration serves as a reliable method to quantify the ionization state of these molecules [6].

Materials:

  • 0.01 M solutions of 5-ethyl Meldrum's acid and diethyl ethylmalonate in deionized water (use a minimal amount of co-solvent like methanol if solubility is an issue).

  • Standardized 0.1 M NaOH solution.

  • Calibrated pH meter with a combination glass electrode.

Step-by-Step Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

  • Preparation: Transfer 50.0 mL of the 0.01 M analyte solution into a thermostated titration vessel at 25.0 ± 0.1 °C. Stir continuously using a magnetic stir bar.

  • Titration: Add the 0.1 M NaOH titrant in 0.1 mL increments. Record the pH after each addition once the reading stabilizes.

  • Data Analysis: Plot the volume of NaOH added against the measured pH.

    • For 5-ethyl Meldrum's acid , a distinct equivalence point will be observed. Extract the pKa at the half-equivalence point using the Henderson-Hasselbalch equation.

    • For diethyl ethylmalonate , the pKa (~13.17) is too high for accurate determination in water via standard glass electrodes; the titration curve will not show a distinct inflection point before the solvent leveling effect takes over.

Protocol B: Synthetic Validation via Comparative Alkylation

This protocol demonstrates the practical implications of the acidity difference by attempting enolate formation and electrophilic trapping.

Step-by-Step Procedure:

  • Setup: Prepare two identical reaction flasks under an inert argon atmosphere. Add 10 mmol of 5-ethyl Meldrum's acid to Flask A, and 10 mmol of diethyl ethylmalonate to Flask B. Dissolve both in 20 mL of anhydrous THF.

  • Mild Base Addition: Add 11 mmol of Triethylamine (TEA) to both flasks. Stir for 30 minutes at room temperature.

  • Electrophile Addition: Add 11 mmol of benzyl bromide to both flasks. Heat to 50°C and stir for 12 hours.

  • Analysis: Quench with water, extract with ethyl acetate, and analyze the organic layers via TLC and ¹H-NMR.

  • Expected Causality Outcome:

    • Flask A (5-Ethyl Meldrum's Acid): The weak base (TEA) is sufficient to deprotonate the highly acidic α-proton, leading to successful benzylation.

    • Flask B (Diethyl Ethylmalonate): TEA is insufficiently basic to deprotonate the malonate (pKa 19.1 in aprotic media). No reaction will occur. To achieve alkylation, a strong base like Sodium Ethoxide (NaOEt) must be used [7].

ExpWorkflow Prep 1. Sample Prep (0.01M in Solvent) Base 2. Base Selection (TEA vs NaOEt) Prep->Base Titration 3A. Potentiometric Titration Base->Titration pKa Setup Reaction 3B. Electrophilic Trapping (BnBr) Base->Reaction Synthesis Data 4. Data Analysis (Gran Plot / NMR) Titration->Data Reaction->Data

Fig 2: Dual experimental workflow for thermodynamic and synthetic validation of C-H acidity.

References

  • WO2018005077A1 - Crosslinkable coating compositions formulated with dormant carbamate initiator Google P
  • Meldrum's acid Wikipedia [Link]

  • Rationale for the Acidity of Meldrum's Acid. Consistent Relation of C−H Acidities to the Properties of Localized Reactive Orbital The Journal of Organic Chemistry - ACS Publications[Link]

  • New Insight on the Origin of the Unusual Acidity of Meldrum's Acid from ab Initio and Combined QM/MM Simulation Study ResearchGate[Link]

  • Ethyl Malonic acidethyl ester two ChemBK[Link]

Validation

Crystal Structure of 5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione: A Comparative Structural Guide

Executive Summary Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its derivatives are cornerstone intermediates in organic synthesis, highly valued for their exceptional acidity and susceptibility to nucleophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its derivatives are cornerstone intermediates in organic synthesis, highly valued for their exceptional acidity and susceptibility to nucleophilic and electrophilic attacks. Modifying the C5 position—specifically via ethylation to form 5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione (5-ethyl Meldrum's acid)—significantly alters the steric profile, lipophilicity, and solid-state packing of the molecule.

For drug development professionals and synthetic chemists, understanding the exact crystallographic parameters of this derivative is critical for predicting its reactivity in Knoevenagel condensations, Michael additions, and ring-opening reactions. This guide objectively compares the crystal structure of 5-ethyl Meldrum's acid with its 5-phenyl counterpart, detailing the causality behind its synthesis, solid-state conformation, and the analytical protocols required for structural validation.

Structural Benchmarking: 5-Ethyl vs. 5-Phenyl Derivatives

The introduction of a substituent at the C5 position of the 1,3-dioxane-4,6-dione ring disrupts the inherent symmetry of the parent molecule, forcing the crystal lattice to adopt new packing arrangements. X-ray diffraction studies[1] reveal that both the 5-ethyl and 5-phenyl derivatives maintain the characteristic boat conformation of the dioxanedione ring to minimize steric repulsion between the C2 gem-dimethyl groups and the C4/C6 carbonyl oxygens.

However, the nature of the substituent dictates the macroscopic crystal system. The flexible, aliphatic ethyl group drives the crystal into an orthorhombic system (space group


), whereas the rigid, planar phenyl group results in a monoclinic  system (space group 

).
Table 1: Comparative Crystallographic Parameters

Data derived from single-crystal X-ray diffraction (SCXRD) analysis[1].

Crystallographic Parameter5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione5-Phenyl-2,2-dimethyl-1,3-dioxane-4,6-dione
Chemical Formula C₈H₁₂O₄C₁₂H₁₂O₄
Crystal System OrthorhombicMonoclinic
Space Group


Unit Cell Dimension

5.196(1) Å5.255(1) Å
Unit Cell Dimension

10.908(4) Å13.786(4) Å
Unit Cell Dimension

15.925(6) Å15.484(7) Å
Beta Angle (

)
90°94.34(3)°
Unit Cell Volume (

)
902.7(5) ų1118.5(7) ų
Calculated Density (

)
1.27 g/cm³1.31 g/cm³
Molecules/Unit Cell (

)
44
Ring Conformation BoatBoat

Causality in Structural Packing: The non-crystallographic mirror symmetry observed in the isolated molecule is broken in the solid state. The


 space group of the 5-ethyl derivative indicates a chiral crystal packing arrangement, driven by the need to optimize weak intermolecular van der Waals forces and minimize empty void space (reflected in the tight 902.7 ų volume)[1].

Mechanistic Synthesis & Crystallization Strategy

To obtain high-quality single crystals suitable for SCXRD, the synthesis must yield a highly pure mono-alkylated product.

The Dialkylation Problem: Direct alkylation of Meldrum's acid with ethyl halides in the presence of a base is notoriously problematic. The mono-alkylated product remains highly acidic (pKa ~4.9) and often undergoes a second alkylation faster than the starting material, leading to a mixture of unreacted starting material, mono-, and di-alkylated products.

The Solution (Reductive Alkylation): To circumvent this, researchers employ a reductive alkylation pathway[2]. Reacting Meldrum's acid with triethyl orthoacetate yields 1-ethoxyethylidene Meldrum's acid. Subsequent reduction with sodium borohydride (


) strictly halts the reaction at the mono-ethyl derivative. This self-validating chemical pathway ensures that no dialkylated impurities disrupt the subsequent crystal lattice formation[2].

Experimental Protocols: Synthesis and SCXRD Validation

Protocol A: Synthesis of 5-Ethyl Meldrum's Acid
  • Condensation: Suspend Meldrum's acid (1.0 eq) in triethyl orthoacetate (1.2 eq). Heat the mixture under reflux for 2 hours to form the 1-ethoxyethylidene intermediate.

  • Isolation: Cool the mixture, evaporate the excess orthoacetate under reduced pressure, and recrystallize the intermediate from ethanol.

  • Reduction: Dissolve the intermediate in absolute ethanol and cool to 0°C. Add

    
     (1.5 eq) portion-wise. Causality: The low temperature controls the exothermic hydride transfer, preventing ring-opening side reactions.
    
  • Quenching & Extraction: Acidify carefully with 1M HCl to pH 3 to destroy excess hydride and protonate the enolate. Extract with dichloromethane, dry over

    
    , and concentrate.
    
  • Pre-Crystallization Validation: Verify purity via ¹H NMR. Look for the characteristic triplet (ethyl

    
    ) at ~1.0 ppm and the doublet/multiplet of the C5 proton at ~3.4 ppm.
    
Protocol B: Single-Crystal X-Ray Diffraction (SCXRD)
  • Crystal Growth: Dissolve the purified 5-ethyl Meldrum's acid in a minimal amount of a 4:1 petroleum ether/ethyl acetate mixture. Allow the solvent to evaporate slowly at 20°C over 4–7 days. Causality: Slow evaporation reduces the rate of nucleation, favoring the growth of fewer, larger, and defect-free orthorhombic crystals.

  • Mounting: Select a transparent, block-shaped crystal (approx. 0.2 × 0.2 × 0.3 mm) under a polarized optical microscope. Mount it on a glass fiber using perfluoropolyether oil to prevent atmospheric degradation.

  • Data Collection: Transfer to a diffractometer equipped with Mo-K

    
     radiation (
    
    
    
    Å). Collect data frames at 293 K (or 100 K for higher resolution) using
    
    
    -scans.
  • Structure Solution: Solve the phase problem using direct methods (e.g., MULTAN or SHELXT). Locate the heavy atoms (C, O) from the E-map.

  • Refinement (Self-Validation): Refine the structure using full-matrix least-squares on

    
    . Apply anisotropic displacement parameters for all non-hydrogen atoms.
    
    • Validation Check: The protocol is considered successful and self-validated when the final

      
       factor is 
      
      
      
      and the Goodness-of-Fit (GoF) approaches 1.0.

Workflow Visualization

SCXRD_Workflow A 1. Reductive Alkylation (Triethyl Orthoacetate + NaBH4) B 2. NMR Purity Validation (Confirm Mono-alkylation) A->B C 3. Crystal Growth (Slow Evaporation in Pet. Ether/EtOAc) B->C D 4. SCXRD Data Collection (Mo-Kα Radiation, ω-scans) C->D E 5. Structure Solution & Refinement (Direct Methods, Least Squares on F²) D->E F 6. Final Validated Model (Orthorhombic P212121, Boat Conformation) E->F

SCXRD workflow for 5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione structural determination.

Application Comparison: Why Choose the 5-Ethyl Derivative?

When designing synthetic routes, researchers must choose between unsubstituted Meldrum's acid and its alkylated derivatives.

  • Steric Tuning: The ethyl group at C5 provides moderate steric hindrance compared to a bulky phenyl group. In drug development, this ethyl group is often used to lock the conformation of subsequent downstream products (e.g., barbiturate analogs or spiro-compounds) without entirely blocking nucleophilic attack at the carbonyl centers.

  • Lipophilicity: The addition of the ethyl chain significantly increases the molecule's solubility in non-polar organic solvents compared to the parent compound, allowing for homogeneous reactions in solvents like toluene or dichloromethane, which is critical for scaling up pharmaceutical syntheses.

References

  • Van Coppernolle, A., Declercq, J. P., Dereppe, J. M., & van Meerssche, M. (1979/2010). Structures des Phényl-5 et Éthyl-5 Diméthyl-2,2 Dioxanne-1,3 Dione-4,6. Bulletin des Sociétés Chimiques Belges.[Link]

  • Akué-Gédu, R., El-Hafidi, H., Rigo, B., & Couturier, D. (2006). On the synthesis of 5-ethyl Meldrum's acid. Journal of Heterocyclic Chemistry, 43(2), 365-369.[Link]

Sources

Comparative

Distinguishing Mono-Ethyl from Di-Ethyl Meldrum's Acid by NMR: A Comprehensive Analytical Guide

Executive Summary The functionalization of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) via alkylation or reductive amination is a foundational transformation in organic synthesis and drug development. However, a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) via alkylation or reductive amination is a foundational transformation in organic synthesis and drug development. However, a persistent synthetic hurdle is controlling the degree of substitution. Due to the unique electronics of the 1,3-dioxane-4,6-dione core, mono-alkylation often competes with over-alkylation, yielding mixtures of mono-ethyl and di-ethyl Meldrum's acid. Because these species share similar polarities and often co-elute on standard silica gel TLC, Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive, self-validating analytical method to distinguish them.

This guide objectively compares the structural and spectroscopic profiles of mono-ethyl versus di-ethyl Meldrum's acid, providing researchers with a robust framework for reaction monitoring and product verification.

Mechanistic Background & Causality: The Over-Alkylation Dilemma

To understand the analytical differences, one must first understand the causality of the synthetic problem. Meldrum's acid possesses an anomalously low pKₐ (~7.3 in water) compared to acyclic malonates. This enhanced acidity is driven by the rigid, flattened-boat conformation of the dioxane ring, which perfectly aligns the C–H σ-bonds for optimal hyperconjugative overlap with the adjacent carbonyl π* orbitals ()[1].

When mono-ethyl Meldrum's acid is formed, the remaining C5 proton (methine) retains significant acidity. Under standard basic alkylation conditions, this mono-substituted product readily deprotonates to form a stable enolate, which subsequently reacts with a second equivalent of the electrophile to form the di-ethyl byproduct. Differentiating the two relies entirely on detecting the spectroscopic consequences of this missing C5 proton and the resulting changes in molecular symmetry.

Structural & Spectroscopic Logic

G MA Meldrum's Acid (Starting Material) Mono Mono-Ethyl Meldrum's Acid (Target Product) MA->Mono Alkylation Di Di-Ethyl Meldrum's Acid (Over-Alkylation) Mono->Di Excess Alkylation Test1H 1H NMR Analysis Mono->Test1H Test13C 13C / DEPT-135 Analysis Mono->Test13C Di->Test1H Di->Test13C ResMono1H C5-H Present (~3.42 ppm, t) Diastereotopic Acetonide CH3 Test1H->ResMono1H Mono-Ethyl ResDi1H C5-H Absent Equivalent Acetonide CH3 Test1H->ResDi1H Di-Ethyl ResMono13C C5 is Methine (CH) DEPT-135 Positive Test13C->ResMono13C Mono-Ethyl ResDi13C C5 is Quaternary (C) DEPT-135 Absent Test13C->ResDi13C Di-Ethyl

Figure 1: Logical workflow for NMR-based differentiation of mono- and di-ethyl Meldrum's acid.

¹H NMR Analysis: The Core Differentiators

The ¹H NMR spectrum provides three distinct, self-validating data points to confirm the degree of alkylation.

A. The C5 Methine Proton (Primary Differentiator)
  • Mono-Ethyl: The C5 position retains one proton. Due to the electron-withdrawing nature of the two flanking carbonyls, this proton is highly deshielded, appearing at ~3.42 ppm ()[2]. It couples with the adjacent methylene (-CH₂-) of the ethyl group, appearing as a distinct triplet (J ≈ 5.0 Hz).

  • Di-Ethyl: The C5 position is fully substituted (quaternary). The signal at ~3.42 ppm is completely absent .

B. Ethyl Methylene Splitting Patterns (Causality of Coupling)
  • Mono-Ethyl: The -CH₂- protons of the ethyl group are coupled to both the terminal methyl group (-CH₃, J ≈ 7.5 Hz) and the C5 methine proton (J ≈ 5.0 Hz). This dual coupling splits the signal into a complex quartet of doublets (qd) around 2.08–2.15 ppm[2].

  • Di-Ethyl: With the C5 proton gone, the -CH₂- protons only couple to their respective terminal methyl groups. The signal simplifies into a clean, standard quartet (q) around 2.05 ppm.

C. Acetonide Methyl Symmetry (Stereochemical Indicator)
  • Mono-Ethyl: The introduction of a single ethyl group breaks the C2v symmetry of the parent Meldrum's acid. The dioxane ring adopts a conformation where one acetonide methyl is pseudo-axial and the other is pseudo-equatorial relative to the ethyl group. This renders the two methyls diastereotopic and magnetically inequivalent, resulting in two distinct 3H singlets (e.g., 1.69 ppm and 1.72 ppm)[2].

  • Di-Ethyl: The addition of the second identical ethyl group restores the average plane of symmetry across the molecule. The two acetonide methyls become magnetically equivalent, collapsing into a single 6H singlet at ~1.75 ppm.

Quantitative Data Comparison

Table 1: ¹H and ¹³C NMR Chemical Shift Comparison (CDCl₃, 298 K)

Nucleus / PositionMono-Ethyl Meldrum's AcidDi-Ethyl Meldrum's AcidDiagnostic Value
¹H NMR
C5-H (Methine) ~3.42 ppm (t, 1H, J=5.0 Hz)AbsentPrimary Differentiator
Ethyl -CH₂- ~2.11 ppm (qd, 2H, J=7.5, 5.0 Hz)~2.05 ppm (q, 4H, J=7.5 Hz)Splitting complexity
Acetonide -CH₃ ~1.69, 1.72 ppm (s, 3H each)~1.75 ppm (s, 6H)Symmetry / Equivalence
Ethyl -CH₃ ~0.99 ppm (t, 3H, J=7.5 Hz)~0.95 ppm (t, 6H, J=7.5 Hz)Integration baseline
¹³C NMR
C5 Carbon ~47.1 ppm (CH)~50–55 ppm (Quaternary C)DEPT-135 Phase

¹³C and 2D NMR Validation Workflows

In complex crude mixtures where ¹H NMR signals may overlap with unreacted starting material or solvent peaks, a self-validating ¹³C and 2D NMR workflow guarantees accurate identification.

  • DEPT-135 Analysis: In a standard ¹³C NMR spectrum, the C5 carbon of the mono-ethyl derivative appears at ~47.1 ppm[2]. Running a DEPT-135 sequence will show this carbon as a positive phase signal (indicating a CH group). Conversely, the C5 carbon of the di-ethyl derivative is quaternary; it will appear slightly downfield in the standard ¹³C spectrum but will completely disappear in the DEPT-135 spectrum.

  • HSQC (Heteronuclear Single Quantum Coherence): To definitively prove the structure of the mono-ethyl product, an HSQC experiment will reveal a strong cross-peak correlating the proton at ~3.42 ppm to the carbon at ~47.1 ppm. The di-ethyl byproduct will show no correlations in this region.

Experimental Protocol: NMR Sample Preparation & Acquisition

To ensure the reliable capture of the diastereotopic acetonide methyls and accurate integration ratios, follow this standardized acquisition protocol:

Step 1: Sample Preparation

  • Weigh 10–15 mg of the purified compound or crude reaction mixture.

  • Dissolve completely in 0.6 mL of CDCl₃ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer to a high-quality 5 mm NMR tube, ensuring no undissolved particulates remain (filter through a glass wool plug if necessary).

Step 2: ¹H NMR Acquisition

  • Pulse Sequence: Standard 30° pulse (e.g., zg30 on Bruker systems).

  • Relaxation Delay (D1): Set to a minimum of 3.0 seconds . The methyl groups on the acetonide ring have relatively long T1 relaxation times. Failing to provide an adequate D1 delay will result in artificially low integration values for the acetonide methyls, skewing the critical 1:2 (mono) or 1:1 (di) ratio against the ethyl groups.

  • Scans: 16 to 32 scans for a high signal-to-noise ratio.

Step 3: ¹³C and DEPT-135 Acquisition

  • Acquire a standard proton-decoupled ¹³C spectrum (zgpg30) with a minimum of 256 scans.

  • Follow immediately with a DEPT-135 sequence (dept135) using 128 scans to map the protonation state of the C5 carbon.

Step 4: Data Processing

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C.

  • Perform manual phase correction and a baseline correction (e.g., Whittaker Smoother or polynomial fit) to ensure the integration steps are perfectly flat. Set the TMS peak to exactly 0.00 ppm.

References

  • Szostak, M., et al. (2015). "Mechanistic Investigation of the Selective Reduction of Meldrum's Acids to β-Hydroxy Acids using SmI2 and H2O." The Royal Society of Chemistry. URL:[Link]

  • Rigo, B., et al. (2006). "On the synthesis of 5-ethyl Meldrum's acid." Journal of Heterocyclic Chemistry. URL:[Link]

  • Charif, I. E., et al. (2011). "Theoretical Studies on the Structure and Acidity of Meldrum's Acid and Related Compounds." ResearchGate. URL:[Link]

Sources

Validation

Publish Comparison Guide: Elemental Analysis &amp; Purity Standards for 5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione

The following guide provides an in-depth technical analysis of the elemental composition and purity verification standards for 5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione (often referred to as monoethyl Meldrum’s acid). T...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the elemental composition and purity verification standards for 5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione (often referred to as monoethyl Meldrum’s acid).

This document is structured to assist researchers in distinguishing the desired mono-alkylated product from common di-alkylated impurities and starting materials using Elemental Analysis (EA) as a primary validation gate.

Executive Summary: The Mono-Alkylation Challenge

In drug discovery, 5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione is a critical "chiral synthon" precursor. However, its synthesis is notoriously difficult due to the "Polyalkylation Trap" .

Direct alkylation of Meldrum's acid with ethyl halides typically yields a mixture of:

  • Unreacted Starting Material (Meldrum's Acid)

  • Target Product (Mono-ethyl)

  • Over-Alkylated Impurity (5,5-Diethyl)

Because the mono-ethyl derivative is more acidic than the starting material, it reacts faster with the alkylating agent, often making the 5,5-diethyl derivative the major product. Elemental Analysis (CHN) is the most reliable method to quantify this specific impurity profile, often outperforming standard NMR integration which can be obscured by overlapping methyl signals.

Elemental Analysis Data: The "Truth" Metric

The following table establishes the Gold Standard theoretical values against which your experimental samples must be compared. Note the significant deviation in Carbon (%C) and Hydrogen (%H) content between the target and its common impurities.

Table 1: Theoretical Composition Comparison
CompoundFormula% Carbon (C)% Hydrogen (H)% Oxygen (O)ΔC vs Target
Target: 5-Ethyl-Meldrum's C₈H₁₂O₄ 55.81% 7.03% 37.17%
Impurity A: 5,5-DiethylC₁₀H₁₆O₄59.98%8.05%31.96%+4.17%
Impurity B: Meldrum's AcidC₆H₈O₄50.00%5.60%44.40%-5.81%
Impurity C: Dimer*C₁₄H₂₀O₈53.16%6.37%40.47%-2.65%

*Note: Dimers (e.g., from Knoevenagel condensation side-reactions) are common if reaction temperature is uncontrolled.

Interpretation Guide
  • High %C (>56.2%): Indicates contamination with 5,5-diethyl derivative. This is the most common failure mode in direct alkylation.

  • Low %C (<55.4%): Indicates presence of unreacted Meldrum's acid or moisture (hygroscopic nature).

  • Acceptance Criteria: High-purity pharmaceutical intermediates typically require experimental values within ±0.40% of the theoretical value.

Experimental Validation & Characterization

While EA provides bulk purity confirmation, structural identity must be cross-referenced with NMR. Below is the validated spectral fingerprint for the mono-ethyl derivative synthesized via the Reductive Alkylation route (see Section 4).

Table 2: Validated Spectral Characteristics
TechniqueParameterValidated Signal ( Solvent: CDCl₃)
¹H NMR δ (ppm)1.16 (d, J=7.1 Hz, 3H, -CH₂CH₃)1.75, 1.77 (s, 6H, gem-dimethyl)3.52 (t/m, 1H, C5-H)Note: Absence of singlet at 3.6 ppm confirms removal of starting material.[1][2][3][4]
¹³C NMR δ (ppm)10.8 (Ethyl-CH₃), 20.1 (Ethyl-CH₂), 27.0/28.4 (gem-dimethyl), 47.1 (C5-H), 104.8 (C2), 165.5 (C=O).
Physical AppearanceColorless to pale yellow oil or low-melting solid (dependent on purity).

Recommended Protocol: Reductive Alkylation[5]

To avoid the "Polyalkylation Trap," do not use direct alkylation with ethyl bromide. Instead, use the Reductive Alkylation method.[5] This two-step sequence guarantees mono-substitution by locking the C5 position as an alkylidene before reduction.

Workflow Diagram (DOT Visualization)

G Start Meldrum's Acid (C6H8O4) Step1 Step 1: Condensation (Triethyl Orthoacetate) Start->Step1 Reflux/Toluene Impurity Impurity: 5,5-Diethyl (Avoided) Start->Impurity Direct Alkylation (Ethyl Halide) Inter Intermediate: 1-Ethoxyethylidene Derivative Step1->Inter Yield >90% Step2 Step 2: Reduction (NaBH4 / AcOH) Inter->Step2 Selective Reduction Product Target: 5-Ethyl-Meldrum's (C8H12O4) Step2->Product High Purity

Caption: Comparative synthesis logic. The dashed red line represents the high-risk direct alkylation route, while the solid path represents the high-fidelity reductive alkylation protocol.

Detailed Methodology

Step 1: Synthesis of 5-(1-ethoxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

  • Reflux Meldrum's acid (1 eq) with triethyl orthoacetate (1.2 eq) in toluene or dichloromethane.

  • Monitor by TLC.[1][4] The product precipitates or can be isolated by evaporation.

  • Checkpoint: This intermediate is stable and prevents dialkylation.

Step 2: Reduction to 5-Ethyl Derivative

  • Dissolve the intermediate from Step 1 in acetic acid.

  • Add Sodium Borohydride (NaBH₄) in small portions at 0°C (Caution: Hydrogen gas evolution).

  • Stir at room temperature for 1-2 hours.

  • Quench with water and extract with Dichloromethane (DCM).

  • Purification: Recrystallize from minimal hexane/ether or use column chromatography if oil persists.

  • Final QC: Submit for Elemental Analysis. Target: C 55.81% ±0.4%.

References

  • Rigo, B., et al. (2006). On the synthesis of 5-ethyl Meldrum's acid. Journal of Heterocyclic Chemistry, 43(2), 365-368.

    • Key Reference for the reductive alkylation protocol and characterization d
  • Crimmins, M. T., et al. (2000). 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. Organic Syntheses, 77, 98.

    • Provides detailed handling for acylated Meldrum's acid deriv
  • McNab, H. (1978).[2] Meldrum's Acid. Chemical Society Reviews, 7, 345-358.

    • Foundational review on the acidity and reactivity of Meldrum's acid deriv
  • Dumas, A. M., & Fillion, E. (2010). Meldrum's acids and 5-alkylidene Meldrum's acids in catalytic carbon-carbon bond-forming processes. Accounts of Chemical Research, 43(3), 440-454.

    • Context on the utility of these intermedi

Sources

Safety & Regulatory Compliance

Safety

5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione proper disposal procedures

This guide outlines the authoritative disposal and handling procedures for 5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione (5-Ethyl Meldrum’s Acid).[1] It is designed for researchers and safety officers requiring immediate, a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal and handling procedures for 5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione (5-Ethyl Meldrum’s Acid).[1] It is designed for researchers and safety officers requiring immediate, actionable protocols grounded in chemical logic.[1][2]

Part 1: Executive Safety & Disposal Summary

Critical Parameter Directive
Primary Hazard Thermal Instability & Acidity. Decomposes to release CO₂ (pressure hazard) and Ketenes (reactive/toxic) upon heating.[1]
Disposal Method (Solid) High-Temperature Incineration via licensed hazardous waste contractor.[1]
Disposal Method (Liquid) Segregated Organic Waste. Do NOT mix with strong oxidizers or strong bases (exothermic hydrolysis).[1][2]
Storage Requirement Store at 2–8°C (Refrigerate). Keep dry.[1][3] Moisture induces hydrolysis; heat induces decomposition.[1]
Emergency Spill Dry Sweep only. Do not use water initially (prevents sticky acidic mess).[1][2] Neutralize residue with Sodium Bicarbonate.[1]

Part 2: Chemical Profile & Hazard Identification

Understanding the molecule's reactivity is the foundation of safe disposal.[1] 5-Ethyl Meldrum’s acid is a cyclic acylal that behaves as a strong organic acid (C-H acid) and a masked ketene precursor.[1]

Physicochemical Properties
PropertyDataSignificance for Disposal
Chemical Name 5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione(5-Ethyl derivative of Meldrum's Acid)
CAS Number Research Intermediate (Refer to Parent CAS 2033-24-1 for regulatory filing if specific CAS is unavailable)Treat as "Organic Acid, Solid, N.O.S."[1]
Acidity (pKa) ~4.9 – 5.1 (Estimated)Corrosive behavior. Comparable to Acetic Acid.[1][2] Reacts with bases to form salts.[1]
Melting Point 52–53 °C [1]Low thermal stability. Do NOT autoclave.[1]
Decomposition > 100 °C (Rapid)Decomposes to Acetone + CO₂ + Ethyl Ketene.[1][2]
The "Hidden" Hazard: Thermal Decomposition

Unlike standard organic waste, this compound is a "masked" source of reactive intermediates.[1][2] Upon heating, it undergoes a retro-Diels-Alder-type fragmentation:


[1][2]
  • Risk: Sealed waste containers exposed to heat can pressurize rapidly due to CO₂ evolution.[1]

  • Risk: Ketenes are potent electrophiles and respiratory irritants.[1]

Part 3: Disposal Decision Matrix (Visual Workflow)

The following logic gate ensures the correct waste stream selection, preventing incompatibility accidents.

DisposalWorkflow cluster_warning CRITICAL WARNING Start Waste Generation: 5-Ethyl Meldrum's Acid StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Expired) StateCheck->Solid Liquid Solution/Reaction Mixture StateCheck->Liquid PackSolid Pack in HDPE/Glass Jar (Do NOT use metal) Solid->PackSolid SolventCheck Solvent Type? Liquid->SolventCheck LabelSolid Label: 'Non-RCRA Organic Solid' Warning: 'Thermal Labile - Acidic' PackSolid->LabelSolid Incinerate Ship for Incineration (Licensed Facility) LabelSolid->Incinerate Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (Alcohol, Acetone, Toluene) SolventCheck->NonHalogenated Aqueous Aqueous Waste SolventCheck->Aqueous CombineWaste Combine into Solvent Waste Stream Halogenated->CombineWaste NonHalogenated->CombineWaste Neutralize Neutralize pH to 6-8 (Sat. NaHCO3) Aqueous->Neutralize Neutralize->CombineWaste CombineWaste->Incinerate Warning NO Oxidizers (Nitric/Peroxides) NO Strong Bases (Exotherm) CombineWaste->Warning

Figure 1: Decision matrix for segregating and disposing of 5-Ethyl Meldrum's Acid waste streams.

Part 4: Detailed Operational Protocols

Protocol A: Disposal of Solid Waste (Pure Substance)

Use this for expired shelf-stock or surplus solid reagent.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1] Avoid metal containers (aluminum/steel) as the acidity can cause corrosion and hydrogen gas evolution.[1][2]

  • Stabilization: If the solid is old or potentially degraded (sticky/discolored), add an equal volume of inert absorbent (Vermiculite) to the container to cushion it and absorb any liquid decomposition products (acetone).[1][2]

  • Labeling:

    • Chemical Name: 5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione.[2][4][5]

    • Hazard Class: Irritant, Acidic.[1][2]

    • Special Note: "Store Cool / Vented Cap Recommended."

  • Final Disposition: Transfer to EHS for incineration .

Protocol B: Disposal of Reaction Mixtures (Liquid Waste)

Use this for mother liquors or reaction byproducts.[1][2]

  • Quenching (If Reactive): If the mixture contains unreacted thionyl chloride or strong bases, quench carefully before adding to the waste container.[1][2]

    • Note: 5-Ethyl Meldrum's acid will hydrolyze in water.[1] This is safe but generates Malonic acid derivatives and Acetone.[1]

  • Segregation:

    • Do NOT mix with: Nitric acid, Peroxides, or Permanganates.[1][2] The organic content + acetone byproduct creates a high fire/explosion risk.[1]

    • Do NOT mix with: Strong bases (NaOH, KOH) in high concentration without cooling.[1][2] The neutralization is exothermic.[1]

  • pH Adjustment (Optional but Recommended): If the waste is primarily aqueous, neutralize with Saturated Sodium Bicarbonate (

    
    ) until effervescence stops.[1][2] This prevents pressure buildup in the waste drum later.[1]
    
Protocol C: Spill Cleanup (Immediate Response)
  • PPE: Nitrile gloves, safety goggles, and lab coat.[1][2] (Respiratory protection if dust is visible).[1][2]

  • Containment: Isolate the area.

  • Dry Cleanup:

    • Gently sweep up the solid using a dustpan and brush.[1] Do not use water initially. Water will turn the acid into a sticky slurry that is difficult to remove.[1]

  • Residue Treatment:

    • Once the bulk solid is removed, wipe the surface with a paper towel soaked in 10% Sodium Carbonate or Bicarbonate solution.[1][2] This neutralizes the acidic residue.[1]

    • Follow with a water rinse.[1]

  • Disposal: Place all contaminated wipes and solid waste into a plastic bag, seal, and tag as "Chemical Spill Debris - Organic Acid."

Part 5: References & Authority

  • Synthesis & Properties: Akué-Gédu, R., El-Hafidi, H., Rigo, B., & Couturier, D. (2006).[1][2][6] On the Synthesis of 5-Ethyl Meldrum's Acid. Journal of Heterocyclic Chemistry, 43(2), 365–369.[1][2] [1][2]

  • General Safety (Parent Compound): Sigma-Aldrich. (2024).[1] Safety Data Sheet: 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid). [1][2]

  • Reactivity Profile: Dumas, A. M., & Fillion, E. (2009).[1][2] Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon-Carbon Bond-Forming Processes. Accounts of Chemical Research, 43(3), 440–454.[1][2]

Sources

Handling

Personal protective equipment for handling 5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione

Executive Safety Summary Read Immediately: 5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione is a derivative of Meldrum's Acid.[1] While useful as a synthetic intermediate, it presents distinct physical and chemical hazards tha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Read Immediately: 5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione is a derivative of Meldrum's Acid.[1] While useful as a synthetic intermediate, it presents distinct physical and chemical hazards that differ from standard organic solids.[1]

  • Primary Hazard: Thermal Decomposition. Like its parent compound, this derivative is thermally unstable. Upon heating (often >90°C, or lower depending on purity), it decomposes to release carbon dioxide (CO₂) and acetone , generating significant pressure in closed vessels.[1]

  • Chemical Hazard: It is an acidic carbon compound (pKa ~5).[1] It acts as a weak acid and can react vigorously with strong bases.[1]

  • Health Hazard: Treat as a versatile irritant (Skin, Eyes, Respiratory).[1] Specific toxicological data is often limited for alkylated derivatives; therefore, Universal Precautions are mandatory.[1]

Chemical Intelligence & Stability Profile

Understanding the molecule's behavior is the foundation of safety.[1] This compound is not just a "white powder"; it is a masked ketene precursor.[1]

PropertySpecification / BehaviorOperational Implication
Physical State White to off-white crystalline solidPotential for dust generation during weighing.[1]
Acidity (pKa) ~4.9 - 5.1 (Estimated)Reacts with bases (TEA, NaH, hydroxides) to form salts.[1]
Thermal Stability Low. Decomposes >90°C (approx)DO NOT heat in a sealed tube without pressure relief.[1]
Decomposition Products Acetone, CO₂, Ethyl(methyl)keteneGas evolution requires adequate headspace and venting.[1]
Solubility Soluble in MeOH, EtOH, DCM, AcetonePermeates standard latex gloves in solution; use Nitrile.[1]

Risk Assessment & PPE Strategy

Do not rely on a "one-size-fits-all" PPE approach.[1] Your protection must scale with the experimental energy and scale.[1]

PPE Decision Logic

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the state of the chemical and the operation being performed.

PPE_Decision_Matrix Start Task Assessment State Physical State? Start->State Solid Dry Solid (Weighing/Transfer) State->Solid Powder Solution In Solution (Reaction/Workup) State->Solution Solvent/Heat Risk_Dust Risk: Inhalation/Irritation Solid->Risk_Dust Risk_Splash Risk: Skin Absorption Solution->Risk_Splash Risk_Pressure Risk: Thermal Decomp/Gas Solution->Risk_Pressure Heating >50°C PPE_L1 LEVEL 1 PPE: Nitrile Gloves (4 mil) Safety Glasses Lab Coat Fume Hood (Mandatory) Risk_Dust->PPE_L1 Risk_Splash->PPE_L1 PPE_L2 LEVEL 2 PPE: Double Nitrile or Silver Shield Chemical Goggles Face Shield (if heating) Risk_Pressure->PPE_L2

Figure 1: Risk-based PPE selection logic.[1] Note that heating significantly escalates the risk profile due to gas evolution.[1]

Glove Compatibility Table

When handling 5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione in solution, the solvent usually dictates glove breakthrough time.[1] However, the acidic nature of the solute requires barrier integrity.[1]

Solvent SystemRecommended Glove MaterialEstimated BreakthroughAction
Solid Handling Nitrile (Standard) > 480 minChange if punctured.[1]
Dichloromethane (DCM) Silver Shield / Laminate > 240 minStandard nitrile degrades in <5 min.[1]
Methanol/Ethanol Nitrile (Double Gloved) > 240 minGood resistance.[1]
DMF / DMSO Butyl Rubber or Nitrile > 480 minExcellent resistance.[1]

Operational Handling Protocols

A. Storage & Stability[1][2][3][4][5][6]
  • Temperature: Store refrigerated (2°C to 8°C ). While the solid is relatively stable, cold storage retards hydrolysis and spontaneous decarboxylation.[1]

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.[1][2] The compound is hygroscopic; moisture can lead to hydrolysis of the cyclic ester.[1]

  • Container: Keep tightly sealed.[1][3][4][5] Do not store in metal containers prone to corrosion by weak acids.[1]

B. Weighing & Transfer (Step-by-Step)
  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a powder containment balance enclosure.[1]

  • Static Control: Meldrum's acid derivatives can be electrostatic.[1] Use an anti-static gun or polonium strip if the powder flies.[1]

  • Tooling: Use plastic or glass spatulas. Avoid metal spatulas if the environment is humid to prevent trace iron contamination (though risk is low, it is good practice for acidic organics).[1]

  • Cleanup: Wipe the balance area immediately with a wet paper towel (water/surfactant) to prevent dust accumulation.[1]

C. Reaction Setup: The "Gas Evolution" Hazard

CRITICAL WARNING: If you are using this compound in a Knoevenagel condensation or pyrolysis reaction, you must account for gas generation.

Reaction_Workflow Setup Reaction Setup Solvent Dissolve in Solvent (DCM, EtOH, Toluene) Setup->Solvent Reagent Add Reagents (Aldehyde, Base, etc.) Solvent->Reagent Check Is Heating Required? Reagent->Check RoomTemp Room Temp Reaction (Standard Venting) Check->RoomTemp No Heat Reflux / Pyrolysis (>80°C) Check->Heat Yes End Workup / Quench RoomTemp->End Hazard HAZARD: CO₂ + Acetone Release Heat->Hazard Control CONTROL: Open System or Pressure Relief Valve Hazard->Control Control->End

Figure 2: Operational workflow highlighting the critical control point during heating steps.

Protocol for Heated Reactions:

  • Venting: Never heat this compound in a sealed vial or closed pressure tube unless the vessel is rated for significant pressure (e.g., a stainless steel autoclave).[1]

  • Condenser: Use a reflux condenser. Note that while acetone (b.p. 56°C) may reflux, CO₂ is a non-condensable gas and must have an exit path .[1]

  • Scrubbing: If the reaction scale is large (>50g), vent the off-gas through a bubbler to monitor the rate of decarboxylation.[1]

Disposal & Decontamination[1][9]

Self-Validating Disposal System: The acidity of the compound allows for a simple validation check during cleanup—pH monitoring.[1]

  • Spill Cleanup (Solid):

    • Wear PPE (Nitrile gloves, goggles, N95 mask).[1]

    • Sweep up carefully to avoid dust.[1][6][3]

    • Place in a waste container labeled "Solid Organic Waste."[1]

    • Wipe surface with a mild basic solution (e.g., 5% Sodium Bicarbonate) to neutralize residues.[1] Validation: Use pH paper on the surface; it should remain neutral/basic (pH 7-9).[1]

  • Reaction Mixture Disposal:

    • Segregation: Do not mix with strong oxidizers (e.g., Nitric acid, Peroxides) in the waste stream.[1]

    • Neutralization: If the waste stream is acidic, neutralize with dilute NaOH or NaHCO₃ before adding to the "Organic Solvent Waste" container.

    • Final Disposal: The preferred method is Incineration in a licensed chemical waste facility.[1] The compound burns to form CO₂ and H₂O.[1]

References

  • Davidson, D., & Bernhard, S. A. (1948).[1] The Structure of Meldrum's Acid.[1][7][5][8] Journal of the American Chemical Society, 70(10), 3426–3428.[1] [Link]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 16249, Meldrum's Acid.[1] Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 2
Reactant of Route 2
5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione
© Copyright 2026 BenchChem. All Rights Reserved.